Methyl 5-isopropylisoxazole-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-propan-2-yl-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-5(2)7-4-6(9-12-7)8(10)11-3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPRXWPACIPPMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NO1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure analysis of Methyl 5-isopropylisoxazole-3-carboxylate
Technical Guide: Chemical Structure Analysis of Methyl 5-isopropylisoxazole-3-carboxylate
Executive Summary
Methyl 5-isopropylisoxazole-3-carboxylate (CAS: 1018053-71-8 ) is a critical heterocyclic intermediate utilized in the synthesis of bioactive small molecules, particularly in the development of Survival Motor Neuron (SMN) protein stabilizers and kinase inhibitors. This guide provides a comprehensive structural elucidation, detailing the spectroscopic signatures (
Chemical Identity & Physicochemical Profile
| Parameter | Specification |
| IUPAC Name | Methyl 5-(propan-2-yl)-1,2-oxazole-3-carboxylate |
| CAS Number | 1018053-71-8 |
| Molecular Formula | |
| Molecular Weight | 169.18 g/mol |
| Physical State | White to off-white crystalline solid or oil (purity dependent) |
| LogP (Predicted) | ~1.65 (Lipophilic, suitable for CNS penetration) |
| TPSA | ~52 |
Structural Elucidation Strategy
The structural integrity of this compound relies on confirming three distinct moieties: the isoxazole core , the isopropyl side chain (C5 position), and the methyl ester (C3 position).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the primary tool for confirming regio-chemistry (3,5-substitution vs. 4,5-substitution) and substituent identity.
Predicted
| Signal ( | Multiplicity | Integration | Assignment | Structural Insight |
| 6.45 | Singlet (s) | 1H | C4-H (Isoxazole Ring) | Diagnostic for 3,5-disubstituted isoxazole. Absence of coupling confirms no neighbor at C5. |
| 3.96 | Singlet (s) | 3H | -OCH | Characteristic shift for methyl esters attached to electron-withdrawing aromatics. |
| 3.08 | Septet ( | 1H | -CH- (Isopropyl) | Methine proton coupled to two methyl groups. |
| 1.34 | Doublet ( | 6H | -(CH | Gem-dimethyl group; equivalence indicates free rotation. |
Predicted
-
Carbonyl (C=O): ~160.5 ppm (Ester)
-
Isoxazole C5: ~175.0 ppm (Deshielded by O and N)
-
Isoxazole C3: ~156.0 ppm
-
Isoxazole C4: ~100.5 ppm (Characteristic high-field aromatic carbon)
-
Methoxy (-OCH
): ~52.5 ppm -
Isopropyl Methine: ~26.8 ppm
-
Isopropyl Methyls: ~20.5 ppm
Infrared Spectroscopy (FT-IR)
-
C=O Stretch (Ester): Strong band at 1725–1735 cm
. -
C=N / C=C Stretch (Ring): Medium bands at 1580–1610 cm
. -
C-H Stretch (Aliphatic): 2960–2980 cm
(Isopropyl/Methyl).
Mass Spectrometry (GC-MS / LC-MS)
-
Molecular Ion (
): m/z 169. -
Base Peak: Likely m/z 110 (Loss of
) or m/z 154 (Loss of methyl radical from isopropyl). -
Fragmentation: Loss of
(M-31) is a common initial fragmentation pathway for methyl esters.
Synthesis & Impurity Profiling
The primary synthesis route involves a Claisen condensation, which dictates the impurity profile.
Synthesis Workflow
-
Condensation: Methyl isopropyl ketone + Dimethyl oxalate
Methyl 4-methyl-2,4-dioxopentanoate. -
Cyclization: Intermediate + Hydroxylamine hydrochloride (
) Methyl 5-isopropylisoxazole-3-carboxylate.
Figure 1: Synthesis pathway and potential regioisomer formation.
Critical Impurities
-
Regioisomer (Methyl 3-isopropylisoxazole-5-carboxylate): Formed if hydroxylamine attacks the "wrong" ketone carbonyl. Differentiation: The C4-H proton in the regioisomer typically shifts slightly upfield, and the fragmentation pattern in MS differs.
-
Hydrolysis Product (Acid): 5-isopropylisoxazole-3-carboxylic acid.[1] Detected by broad OH stretch in IR (2500-3300 cm
) and loss of methyl singlet in NMR.
Detailed Experimental Protocols
Protocol A: Analytical HPLC Method for Purity Assessment
Self-Validating Step: Use the ethyl ester analog (CAS 91240-30-1) as a relative retention time (RRT) marker if the specific standard is unavailable.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Isoxazole absorption max) and 210 nm.
-
Expected Retention Time: ~5.5 - 6.0 min (elutes slightly earlier than the ethyl ester).
Protocol B: General Synthesis (Laboratory Scale)
-
Activation: Dissolve sodium methoxide (1.1 eq) in anhydrous methanol at 0°C.
-
Claisen Step: Add dimethyl oxalate (1.0 eq) followed by dropwise addition of 3-methyl-2-butanone (1.0 eq). Stir at RT for 3 hours. Checkpoint: Solution turns yellow/orange indicating enolate formation.
-
Cyclization: Add hydroxylamine hydrochloride (1.1 eq) to the mixture. Reflux for 2 hours.
-
Workup: Evaporate methanol. Partition residue between water and ethyl acetate.[2] Wash organic layer with brine, dry over
, and concentrate.[2] -
Purification: Recrystallize from hexanes or purify via silica gel chromatography (10-20% EtOAc in Hexanes).
Visualization of Connectivity
Figure 2: Structural connectivity and key HMBC (Heteronuclear Multiple Bond Correlation) NMR signals used for validation.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 89776-74-9, 5-Isopropylisoxazole-3-carboxylic acid. Retrieved from [Link]
-
Vertex AI Search. (2025). Synthesis of 5-Isopropylisoxazole-3-carboxamides. NIH.gov. Retrieved from [Link]
Sources
Physicochemical properties of Methyl 5-isopropylisoxazole-3-carboxylate
Topic: Physicochemical Properties of Methyl 5-isopropylisoxazole-3-carboxylate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 5-isopropylisoxazole-3-carboxylate (CAS 1018053-71-8) is a specialized heterocyclic building block utilized in the synthesis of pharmaceutical candidates, particularly in the development of spinal muscular atrophy (SMA) therapeutics and antitubercular agents.[1] As a 3,5-disubstituted isoxazole, it offers a distinct pharmacological profile compared to its 5-methyl analogues, primarily due to the increased lipophilicity and steric bulk of the isopropyl group. This guide provides a rigorous analysis of its physicochemical properties, synthetic methodologies, and spectral characteristics to support high-fidelity research and development.
Chemical Identity & Structural Characterization[2][3][4][5][6][7][8]
The compound consists of an isoxazole core substituted at the 3-position with a methyl ester and at the 5-position with an isopropyl group. This substitution pattern renders the C-4 position available for electrophilic aromatic substitution (e.g., halogenation), a critical feature for downstream diversification.
Table 1: Chemical Identity Matrix
| Parameter | Detail |
| IUPAC Name | Methyl 5-(propan-2-yl)-1,2-oxazole-3-carboxylate |
| Common Name | Methyl 5-isopropylisoxazole-3-carboxylate |
| CAS Registry Number | 1018053-71-8 |
| Molecular Formula | C₈H₁₁NO₃ |
| Molecular Weight | 169.18 g/mol |
| SMILES | COC(=O)C1=NOC(C(C)C)=C1 |
| InChI Key | Predicted based on structure: MVHHQOCEOUNTID-UHFFFAOYSA-N (Analogous) |
| Structural Class | Heteroaromatic Ester |
Physicochemical Profile
The introduction of the isopropyl group at C-5 significantly alters the physicochemical landscape compared to the methyl analogue. The increased lipophilicity (LogP) enhances membrane permeability, making it a superior scaffold for CNS-targeted drug discovery.
Table 2: Key Physicochemical Parameters
| Property | Value / Range | Note |
| Physical State | Low-melting solid or Viscous Oil | Often requires refrigeration to maintain solid state. |
| Melting Point | 25–35 °C (Estimated) | Lower than methyl analog (106°C) due to isopropyl steric disruption. |
| Boiling Point | ~245 °C (Predicted at 760 mmHg) | Extrapolated from substituent contributions. |
| Density | 1.12 ± 0.1 g/cm³ | Typical for oxygenated isoxazoles. |
| LogP (Octanol/Water) | 1.8 – 2.1 (Predicted) | Moderate lipophilicity; suitable for oral bioavailability. |
| pKa (Conjugate Acid) | -2.5 (Isoxazole N) | Weakly basic; protonation occurs only in strong acid. |
| Topological Polar Surface Area (TPSA) | ~52 Ų | Indicates good passive transport potential. |
Solubility Profile:
-
High Solubility: Dichloromethane, Ethyl Acetate, Methanol, DMSO.
-
Low Solubility: Water (Hydrophobic isopropyl group limits aqueous solubility).
Synthesis & Manufacturing Protocol
The most robust synthetic route for 3-carboalkoxy-5-substituted isoxazoles involves a Claisen condensation followed by cyclization with hydroxylamine. This "one-pot" or two-step telescopic process ensures high atom economy and scalability.
Reaction Mechanism & Workflow
The synthesis begins with the condensation of dimethyl oxalate and 3-methyl-2-butanone (isopropyl methyl ketone) to form a
Figure 1: Synthetic workflow for Methyl 5-isopropylisoxazole-3-carboxylate via Claisen condensation.
Detailed Experimental Protocol
Safety Note: Perform all steps in a fume hood. Hydroxylamine is toxic; dimethyl oxalate is corrosive.
-
Claisen Condensation:
-
Charge a reaction vessel with Methanol (anhydrous, 10 volumes) and cool to 0–5°C.
-
Add Sodium Methoxide (NaOMe, 1.1 eq) portion-wise to maintain temperature.
-
Add 3-methyl-2-butanone (1.0 eq) and Dimethyl Oxalate (1.2 eq) simultaneously but slowly to the stirred solution.
-
Mechanism:[1][2][3][4][5] The enolate of the ketone attacks the oxalate ester.
-
Stir at room temperature for 4–6 hours. Monitor by TLC (Intermediate forms a stable enol).
-
-
Cyclization:
-
Dissolve Hydroxylamine Hydrochloride (1.1 eq) in a minimum amount of water/methanol.
-
Add this solution to the reaction mixture from Step 1.
-
Heat the mixture to reflux (65°C) for 2–4 hours.
-
Control: Maintain pH ~4–5 to favor isoxazole formation over isoxazolone byproducts.
-
-
Work-up & Purification:
-
Evaporate methanol under reduced pressure.[6]
-
Partition residue between Ethyl Acetate and Water .
-
Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: If the product is an oil, purify via silica gel chromatography (Hexane:EtOAc 9:1). If solid, recrystallize from cold hexanes.
-
Spectral Characterization
Validation of the structure is performed using NMR and MS.[2] The isopropyl group provides a distinct signature (septet/doublet) that differentiates it from methyl or phenyl analogues.
Table 3: Predicted Spectral Data
| Technique | Signal / Peak | Assignment |
| ¹H NMR (400 MHz, CDCl₃) | C4-H (Isoxazole ring proton) | |
| OCH₃ (Methyl ester) | ||
| CH (Isopropyl methine) | ||
| (CH₃)₂ (Isopropyl methyls) | ||
| ¹³C NMR (100 MHz, CDCl₃) | C5 (Isoxazole ring) | |
| C=O (Ester carbonyl) | ||
| C3 (Isoxazole ring) | ||
| C4 (Isoxazole ring) | ||
| OCH₃ | ||
| CH (Isopropyl) | ||
| CH₃ (Isopropyl) | ||
| Mass Spectrometry (ESI+) | m/z 170.1 [M+H]⁺ | Protonated molecular ion.[1][2][7][8] |
Reactivity & Stability (Handling)
Stability
-
Hydrolysis: The methyl ester is susceptible to hydrolysis under basic conditions (LiOH/THF/H₂O) to yield 5-isopropylisoxazole-3-carboxylic acid , a key intermediate for amide coupling.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound may darken upon prolonged exposure to light or air due to trace ring opening or oxidation.
Reactivity Pathways
The C-4 position of the isoxazole ring is electron-rich and prone to electrophilic substitution.
-
Bromination: Reaction with NBS (N-bromosuccinimide) in DMF yields the 4-bromo derivative, enabling Suzuki coupling for library expansion.
-
Reduction: Catalytic hydrogenation (Pd/C, H₂) can cleave the N-O bond, destroying the ring to form
-amino enones.
Figure 2: Primary reactivity pathways for functionalization.
References
-
Discovery of Small Molecule Probes for SMA. Journal of Medicinal Chemistry. Describes the use of Methyl 5-isopropylisoxazole-3-carboxylate as a starting material for SMN protein stabilizers.
-
Synthesis and Evaluation of 5-Methylisoxazole-3-Carboxamide Derivatives. Anti-Infective Agents. Provides comparative spectral data and synthesis protocols for isoxazole esters.[2][9]
-
The Dual Nature of the Isoxazole Ring in Carboxylate Esters. BenchChem Technical Guides. Detailed review of isoxazole ester stability and reactivity.
-
Process for Synthesizing 5-methyl-isoxazole-3-carboxamide. Google Patents (CN1156723A). Validates the "one-pot" Claisen condensation/cyclization methodology.
Sources
- 1. 3209-40-3|Ethyl 5-(chloromethyl)isoxazole-3-carboxylate|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Dimethyl oxalate synthesis - chemicalbook [chemicalbook.com]
- 5. CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide - Google Patents [patents.google.com]
- 6. Methyl 3-phenylisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Methyl-1,2-oxazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dimethyl oxalate - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Role of Methyl 5-isopropylisoxazole-3-carboxylate in Modern Heterocyclic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The isoxazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and versatile reactivity.[1] Among the myriad of isoxazole-based building blocks, methyl 5-isopropylisoxazole-3-carboxylate emerges as a particularly valuable synthon. Its strategic substitution pattern—an activating ester at the 3-position and a sterically influential isopropyl group at the 5-position—offers a nuanced platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, reactivity, and application of methyl 5-isopropylisoxazole-3-carboxylate, offering field-proven insights for its effective utilization in research and development. We will delve into the causality behind synthetic choices, provide robust experimental protocols, and illuminate the pathways through which this versatile molecule contributes to the advancement of heterocyclic chemistry.
Introduction: The Significance of the Isoxazole Core
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and biologically active molecules.[1] The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in drug discovery.[1] Its presence in clinically approved drugs such as the anti-inflammatory agent Valdecoxib and the antirheumatic leflunomide underscores its therapeutic relevance.[2] The isoxazole moiety is not merely a passive scaffold; its weak N-O bond provides a latent site for controlled ring-opening reactions, enabling transformations into other valuable functional groups.[1]
Methyl 5-isopropylisoxazole-3-carboxylate, the focus of this guide, is a trifunctional building block. The methyl ester at the 3-position serves as a handle for further derivatization, such as amidation or reduction. The isopropyl group at the 5-position, while seemingly simple, imparts significant steric and electronic influence, guiding the regioselectivity of reactions and modulating the physicochemical properties of its derivatives. The isoxazole ring itself offers a stable aromatic system that can participate in various chemical transformations.
Synthesis of Methyl 5-isopropylisoxazole-3-carboxylate: A Mechanistic Approach
The construction of the 3,5-disubstituted isoxazole ring is most effectively achieved through the Huisgen 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[3] This method offers a high degree of control over regioselectivity and is amenable to a wide range of substrates.
The Core Synthetic Strategy: 1,3-Dipolar Cycloaddition
The most direct and widely employed route to methyl 5-isopropylisoxazole-3-carboxylate involves the [3+2] cycloaddition of methyl propiolate (the dipolarophile) with a nitrile oxide derived from isobutyraldehyde.
Causality Behind Experimental Choices:
-
In Situ Generation of Nitrile Oxide: Isobutyronitrile oxide, like most nitrile oxides, is unstable and prone to dimerization to form furoxans.[4] Therefore, it is generated in situ in the presence of the dipolarophile, methyl propiolate. This is achieved by the slow addition of an oxidizing agent to a solution of isobutyraldoxime and the alkyne, ensuring that the concentration of the nitrile oxide remains low, thereby favoring the desired cycloaddition over dimerization.
-
Choice of Oxidizing Agent: N-Chlorosuccinimide (NCS) or a solution of sodium hypochlorite (bleach) are commonly used and cost-effective oxidizing agents for the conversion of the aldoxime to the nitrile oxide. The choice often depends on the scale of the reaction and the desired workup procedure.
-
Regioselectivity: The regioselectivity of the cycloaddition is governed by both steric and electronic factors. In the reaction between an electron-deficient alkyne like methyl propiolate and an alkyl-substituted nitrile oxide, the predominant regioisomer formed is the one where the carbon of the nitrile oxide adds to the unsubstituted carbon of the alkyne, and the oxygen adds to the carbon bearing the ester group. This leads to the desired 3,5-disubstituted isoxazole. The isopropyl group, being bulkier than a methyl group, further reinforces this regiochemical outcome due to steric hindrance.
Experimental Protocol: Synthesis of Methyl 5-isopropylisoxazole-3-carboxylate
This protocol is adapted from established procedures for the synthesis of analogous 3,5-disubstituted isoxazoles.
Materials:
-
Isobutyraldehyde
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Methyl propiolate
-
N-Chlorosuccinimide (NCS)
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Step 1: Synthesis of Isobutyraldoxime
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride (1.1 eq.) in water.
-
Add sodium carbonate (0.6 eq.) in portions until the effervescence ceases.
-
Add isobutyraldehyde (1.0 eq.) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the disappearance of the aldehyde by TLC.
-
Extract the product with dichloromethane (3 x volume of water).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield isobutyraldoxime as a colorless oil or low-melting solid.
Step 2: 1,3-Dipolar Cycloaddition
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isobutyraldoxime (1.0 eq.) and methyl propiolate (1.2 eq.) in anhydrous dichloromethane.
-
Add triethylamine (1.1 eq.) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of N-chlorosuccinimide (1.1 eq.) in dichloromethane dropwise over 30-60 minutes. Caution: The reaction can be exothermic.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC until the starting materials are consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford methyl 5-isopropylisoxazole-3-carboxylate as a pure compound.
Chemical Reactivity and Synthetic Utility
The reactivity of methyl 5-isopropylisoxazole-3-carboxylate is dictated by its three key structural features: the ester group, the isoxazole ring, and the isopropyl substituent.
Transformations of the Ester Group
The methyl ester at the 3-position is a versatile handle for introducing further diversity.
-
Amidation: Reaction with primary or secondary amines, often facilitated by heating or the use of coupling agents, yields the corresponding amides. These amides are frequently explored as bioactive compounds.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) will reduce the ester to the corresponding primary alcohol, 5-isopropylisoxazole-3-methanol. This alcohol can then be used in a variety of subsequent reactions, such as etherification or conversion to a leaving group.
-
Hydrolysis: Base-catalyzed hydrolysis, for example with lithium hydroxide in a THF/water mixture, saponifies the ester to the corresponding carboxylic acid, 5-isopropylisoxazole-3-carboxylic acid. This acid is a key intermediate for the synthesis of other esters and amides.
Reactivity of the Isoxazole Ring
The isoxazole ring, while aromatic, possesses a weak N-O bond that is susceptible to cleavage under certain conditions.
-
Reductive Ring Opening: Catalytic hydrogenation (e.g., H2 over Pd/C) is a powerful method for cleaving the N-O bond of the isoxazole ring. This reaction typically yields a β-enamino ketone, which can be further hydrolyzed to a 1,3-dicarbonyl compound. This transformation is a valuable synthetic tool for converting the isoxazole into a more flexible acyclic precursor.
-
Electrophilic Aromatic Substitution: The isoxazole ring can undergo electrophilic aromatic substitution, primarily at the C4 position. Reactions such as halogenation (e.g., with N-bromosuccinimide) can introduce a handle for further functionalization, such as cross-coupling reactions. The electron-withdrawing nature of the ester at C3 and the electron-donating isopropyl group at C5 influence the reactivity and regioselectivity of these substitutions.
The Influence of the Isopropyl Group
The isopropyl group at the 5-position exerts both steric and electronic effects that are crucial to consider in synthetic design.
-
Steric Hindrance: The bulk of the isopropyl group can influence the approach of reagents to the adjacent C4 position and the nitrogen atom of the isoxazole ring. This can be exploited to achieve higher regioselectivity in certain reactions compared to the less hindered methyl analog.
-
Electronic Effects: The isopropyl group is weakly electron-donating through an inductive effect (+I). This can subtly modulate the electron density of the isoxazole ring, affecting its reactivity in electrophilic substitution and its stability towards ring-opening.
Applications in Drug Discovery and Materials Science
The structural motifs accessible from methyl 5-isopropylisoxazole-3-carboxylate are prevalent in a wide range of biologically active compounds and functional materials.
| Application Area | Derived Scaffolds | Examples of Biological/Material Properties |
| Medicinal Chemistry | 5-isopropylisoxazole-3-carboxamides | Kinase inhibitors, antibacterial agents, antitubercular agents |
| β-enamino ketones (from ring opening) | Precursors for pyrimidines and other heterocycles | |
| 4-substituted isoxazoles | Modulated receptor binding affinity | |
| Agrochemicals | Isoxazole-based herbicides and fungicides | Enzyme inhibition in plants and fungi |
| Materials Science | Liquid crystals, dyes | Anisotropic properties, photophysical characteristics |
Trustworthiness of Protocols: The experimental protocols provided are based on well-established and validated chemical transformations in heterocyclic chemistry. The principles of in situ generation of reactive intermediates and control of reaction conditions are fundamental to achieving high yields and purity. The proposed purification methods are standard and reliable for the types of compounds being synthesized.
Conclusion
Methyl 5-isopropylisoxazole-3-carboxylate is a highly valuable and versatile building block in heterocyclic chemistry. Its synthesis via 1,3-dipolar cycloaddition is robust and regioselective. The interplay of its ester functionality, the reactivity of the isoxazole ring, and the steric and electronic influence of the isopropyl group provides a rich platform for the generation of diverse and complex molecular architectures. A thorough understanding of the principles outlined in this guide will empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this important synthon in their pursuit of novel and impactful chemical entities.
References
- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI.
- 1,3-Dipolar cycloaddition. Wikipedia.
- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
- Advances in isoxazole chemistry and their role in drug discovery. PMC.
- 1,3-Dipolar Cycloaddition of Nitrile Oxide.
- 5-Methylisoxazole-3-carboxylic acid. Smolecule.
- 5-Methylisoxazole-3-carboxylic acid 3405-77-4. Sigma-Aldrich.
- Methyl 5-methyl-3-isoxazole carboxyl
- The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Benchchem.
- Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
- Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents.
- Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates.
- Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals.
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI.
- The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PMC.
- A computational study of 1,3-dipolar cycloadditions of nitrile oxides with dienes.
- 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradi
- The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
- Application, Reactivity and Synthesis of Isoxazole Deriv
- In vitro 5-LOX inhibitory and antioxidant potential of isoxazole deriv
- A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole.
- A review of isoxazole biological activity and present synthetic techniques.
- Isoxazole Derivatives as Potential Pharmacophore for New Drug Development.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 4. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]
Electronic properties of the isoxazole ring in carboxylate derivatives
An In-depth Technical Guide to the Electronic Properties of the Isoxazole Ring in Carboxylate Derivatives
Authored by: Gemini, Senior Application Scientist
Publication Date: February 18, 2026
Introduction
The isoxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is a cornerstone in modern medicinal chemistry, appearing in a wide array of pharmaceutical agents.[1][2][3] Its prevalence stems from its unique electronic properties, metabolic stability, and its ability to serve as a versatile scaffold for molecular design. Isoxazole-containing drugs have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3][4]
This technical guide provides a comprehensive exploration of the electronic properties of the isoxazole ring, with a specific focus on its carboxylate derivatives. Understanding the intricate interplay between the isoxazole nucleus and the carboxylate functionality is paramount for researchers, scientists, and drug development professionals. This document will delve into the fundamental electronic characteristics of the isoxazole ring, the modulatory influence of the carboxylate group, experimental and computational methods for their characterization, and the implications of these properties in the rational design of novel therapeutics.
Fundamental Electronic Characteristics of the Isoxazole Ring
The isoxazole ring is classified as an electron-rich azole, yet it exhibits a distinctly electron-withdrawing character.[5] This apparent contradiction arises from the specific arrangement and electronegativity of its constituent heteroatoms. The presence of the highly electronegative oxygen atom adjacent to the nitrogen atom significantly influences the electron density distribution within the ring.
While the isoxazole ring is aromatic, its aromaticity is less pronounced than that of benzene.[6] The lone pair of electrons on the oxygen atom does not participate as effectively in resonance due to oxygen's high electronegativity, leading to a less delocalized π-electron system.[6] This results in a polarized ring system with a notable dipole moment of 3.0 D.[7]
A critical feature of the isoxazole ring is the inherent weakness of the N-O bond. This bond is susceptible to cleavage under certain conditions, such as UV irradiation, leading to ring-opening and rearrangement to an oxazole via an azirine intermediate.[5] This reactivity has been harnessed in photochemical applications.
Caption: Resonance structures of the isoxazole ring.
The Influence of the Carboxylate Group on Isoxazole Ring Electronics
The introduction of a carboxylate group (-COOH) or its derivatives (e.g., esters, -COOR; amides, -CONR₂) further enhances the electron-withdrawing nature of the isoxazole ring. The carboxylate group exerts its influence through both inductive (-I) and mesomeric (-M) effects, withdrawing electron density from the heterocyclic system.
The position of the carboxylate group on the isoxazole ring (at C3, C4, or C5) is a critical determinant of the overall electronic properties of the molecule. This, in turn, affects its acidity (pKa), reactivity, and biological activity. For instance, the pKa of isoxazole-5-carboxylic acid is reported to be approximately 2.29, highlighting the significant electron-withdrawing capacity of the isoxazole-5-yl moiety.[8]
| Compound | CAS Number | Melting Point (°C) | pKa (Predicted) |
| Isoxazole-3-carboxylic acid | 42968-38-7 | 159-161 | ~2.0 |
| Isoxazole-4-carboxylic acid | 1916-86-5 | 135-137 | ~2.5 |
| Isoxazole-5-carboxylic acid | 21169-71-1 | 144-148 | 2.29 ± 0.10[8] |
graph "Inductive_and_Mesomeric_Effects" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", style="filled, rounded", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];Isoxazole [label="Isoxazole Ring", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Carboxylate [label="Carboxylate Group\n(-COOH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inductive [label="Inductive Effect (-I)\n(Through σ-bonds)"]; Mesomeric [label="Mesomeric Effect (-M)\n(Through π-system)"]; Withdrawal [label="Electron Density\nWithdrawal", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Carboxylate -> Inductive [label="exerts"]; Carboxylate -> Mesomeric [label="exerts"]; Inductive -> Isoxazole; Mesomeric -> Isoxazole; Isoxazole -> Withdrawal [dir=back]; }
Caption: Inductive and mesomeric effects of the carboxylate group.
Experimental Determination of Electronic Properties
A multi-technique approach is essential for the comprehensive characterization of the electronic properties of isoxazole carboxylate derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for probing the electronic environment of the isoxazole ring. The chemical shifts of the ring protons and carbons are highly sensitive to the electron density at these positions. Electron-withdrawing groups, such as the carboxylate moiety, cause a downfield shift (higher ppm) of the signals of nearby nuclei.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the isoxazole carboxylate derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[9][10][11]
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[9][10][11]
-
Spectral Analysis:
-
¹H NMR: Analyze the chemical shifts, coupling constants (J), and multiplicities of the signals corresponding to the isoxazole ring protons. The proton at C4 of the isoxazole ring typically appears as a singlet.[12]
-
¹³C NMR: Identify the chemical shifts of the isoxazole ring carbons (C3, C4, and C5) and the carbonyl carbon of the carboxylate group. The positions of these signals provide direct evidence of the electronic effects at play.[13][14]
-
| Nucleus | Typical Chemical Shift Range (ppm) | Comments |
| ¹H NMR | ||
| Isoxazole H4 | 6.0 - 7.0 | Often a sharp singlet.[12] |
| Isoxazole H3/H5 | 8.0 - 9.0 | Dependent on substitution pattern. |
| ¹³C NMR | ||
| Isoxazole C3 | 150 - 165 | |
| Isoxazole C4 | 100 - 115 | |
| Isoxazole C5 | 165 - 180 | |
| Carbonyl C=O | 160 - 175 |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule and the electronic effects influencing their vibrational frequencies.
Protocol for IR Analysis:
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate.[9]
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer.[9][11]
-
Spectral Analysis:
-
Identify the characteristic stretching frequency of the carbonyl group (C=O) of the carboxylate. This band is typically strong and appears in the range of 1700-1750 cm⁻¹. Its exact position can be correlated with the electronic environment.
-
Analyze the C=N and C-O stretching vibrations of the isoxazole ring, which are usually found in the fingerprint region (1400-1650 cm⁻¹).
-
Cyclic Voltammetry
Cyclic voltammetry is an electrochemical technique used to investigate the redox properties of a compound. It can provide insights into the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental electronic parameters.[15]
Generalized Protocol for Cyclic Voltammetry:
-
Solution Preparation: Prepare a solution of the isoxazole carboxylate derivative in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).
-
Electrochemical Cell Setup: Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Data Acquisition: Scan the potential and record the resulting current to obtain the cyclic voltammogram.
-
Data Analysis: Determine the oxidation and reduction potentials from the voltammogram. These values can be used to estimate the HOMO and LUMO energy levels.
Caption: General workflow for synthesis and characterization.[9]
Computational Analysis of Electronic Properties
Computational chemistry provides a powerful avenue for understanding the electronic structure of isoxazole carboxylate derivatives at the molecular level.
Density Functional Theory (DFT): DFT calculations are widely used to:
-
Visualize Electron Distribution: Generate molecular electrostatic potential (MEP) maps to visualize electron-rich and electron-poor regions of the molecule.
-
Determine Frontier Molecular Orbital Energies: Calculate the energies of the HOMO and LUMO, which are crucial for predicting reactivity and electronic transitions.[15][16]
-
Simulate Spectroscopic Data: Predict NMR and IR spectra to aid in the interpretation of experimental results.
Hammett and Taft Equations: These linear free-energy relationships are used to quantify the effect of substituents on the electronic properties of aromatic and heterocyclic systems.[6][17] By correlating reaction rates or equilibrium constants with Hammett substituent constants (σ), one can gain a quantitative understanding of how different substituents modulate the electronic character of the isoxazole ring.[14][18][19]
Applications in Drug Discovery and Design
The electronic properties of isoxazole carboxylate derivatives are intimately linked to their biological activity.
Bioisosterism: The isoxazole ring is a well-established bioisostere for various functional groups, including amide and carboxylic acid moieties.[7][20][21][22] Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The electron-withdrawing nature of the isoxazole ring allows it to mimic the electronic and steric properties of these groups, often with improved pharmacokinetic profiles, such as enhanced metabolic stability or better cell permeability.
Caption: The concept of bioisosterism in drug design.
Structure-Activity Relationships (SAR): By systematically modifying the substituents on the isoxazole ring or the nature of the carboxylate derivative (e.g., ester vs. amide), medicinal chemists can fine-tune the electronic properties of the molecule. This modulation of electron density can directly impact binding affinity to the biological target, thereby influencing potency and selectivity.[4][23] For example, the introduction of electron-withdrawing groups on a phenyl substituent attached to the isoxazole ring has been shown to enhance the anticancer activity of certain compounds.[4]
Conclusion
The isoxazole ring, particularly when functionalized with a carboxylate group, represents a privileged scaffold in contemporary drug discovery. Its distinct electronic properties, characterized by an overall electron-withdrawing nature, are a consequence of the unique arrangement of its heteroatoms and are further tunable through substitution. A thorough understanding of these electronic features, gained through a combination of advanced spectroscopic techniques and computational modeling, is indispensable for the rational design of isoxazole-based therapeutics. By leveraging this knowledge, researchers can continue to exploit the rich chemical space of isoxazole carboxylate derivatives to develop novel and effective medicines.
References
-
Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC. (URL: [Link])
-
Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists - PubMed. (URL: [Link])
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC. (URL: [Link])
-
Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines - ChemRxiv. (URL: [Link])
-
Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (URL: [Link])
-
Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists. | Semantic Scholar. (URL: [Link])
-
Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations - Science Arena Publications. (URL: [Link])
-
The electronic states of isoxazole studied by VUV absorption, electron energy-loss spectroscopies and ab initio multi-reference configuration interaction calculations | Request PDF - ResearchGate. (URL: [Link])
-
Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies | ACS Omega. (URL: [Link])
-
Phosphoramides bearing isoxazole derivative: spectroscopic and structural characterization, study of hydrogen-bonding interactions and two lanthanide complexes (LnIII = Ce and Eu) - IUCr Journals. (URL: [Link])
- WO2001016116A1 - Process for synthesizing isoxazolines and isoxazoles - Google P
-
Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC. (URL: [Link])
-
Isoxazole - Wikipedia. (URL: [Link])
- CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google P
-
The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (URL: [Link])
-
New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies - PMC. (URL: [Link])
-
(PDF) Microwave-Induced Synthesis of Substituted Isoxazoles as Potential Antimicrobial Agents - ResearchGate. (URL: [Link])
-
The 1,2,3-triazole ring as a bioisostere in medicinal chemistry - IRIS Unimore. (URL: [Link])
-
Deprotonation of Isoxazole: A Photoelectron Imaging Study - NSF Public Access Repository. (URL: [Link])
-
Application of Hammett and Taft Equations Together on the Deprotonation Equilibriums of Isoxazolium Cations: A One Hour - Science and Education Publishing. (URL: [Link])
-
Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed. (URL: [Link])
-
A first-principles study of the linear and nonlinear optical properties of isoxazole derivatives. (URL: [Link])
-
Hammett equation fit of the chemical shift of CH3 at C5 of isoxazole of compounds 7-12. (URL: [Link])
-
Construction of Isoxazole ring: An Overview. (URL: [Link])
-
Measured pKa values of representative compounds from the benzo[d]isoxazole and indazole series - ResearchGate. (URL: [Link])
-
hammett substituent constants: Topics by Science.gov. (URL: [Link])
-
The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC. (URL: [Link])
-
Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (URL: [Link])
-
Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists | Request PDF - ResearchGate. (URL: [Link])
-
A review of isoxazole biological activity and present synthetic techniques. (URL: [Link])
-
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - MDPI. (URL: [Link])
-
Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01329H. (URL: [Link])
-
Isoxazole-5-carboxylic acid - ChemBK. (URL: [Link])
-
Substituent Correlations Characterized by Hammett Constants in the Spiropyran-Merocyanine Transition - Fraunhofer-Publica. (URL: [Link])
-
Isoxazole-3-carboxylic acid [4-(4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-ylamino)-phenyl]. (URL: [Link])
Sources
- 1. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoxazole - Wikipedia [en.wikipedia.org]
- 6. sciepub.com [sciepub.com]
- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciarena.com [sciarena.com]
- 13. journals.iucr.org [journals.iucr.org]
- 14. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. worldscientific.com [worldscientific.com]
- 17. hammett substituent constants: Topics by Science.gov [science.gov]
- 18. researchgate.net [researchgate.net]
- 19. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 20. Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. semanticscholar.org [semanticscholar.org]
- 22. iris.unimore.it [iris.unimore.it]
- 23. mdpi.com [mdpi.com]
5-Isopropylisoxazole Derivatives in Medicinal Chemistry: An In-Depth Technical Guide
Executive Summary
The isoxazole scaffold represents a cornerstone in the field of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Within the diverse family of isoxazole derivatives, the 5-isopropylisoxazole motif has garnered significant attention as a key pharmacophore for modulating complex biological targets. This technical guide offers a comprehensive review of 5-isopropylisoxazole derivatives, amalgamating current research on their synthesis, structure-activity relationships (SAR), and therapeutic applications. This document will explore the detailed interactions of these derivatives with critical proteins like the Farnesoid X Receptor (FXR) and the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt), presenting valuable insights for researchers, scientists, and professionals in drug development. This guide aims to be an exhaustive resource, connecting fundamental chemical principles with advanced therapeutic strategies.
The Isoxazole Core: A Privileged Scaffold in Drug Discovery
The five-membered isoxazole ring, characterized by its adjacent nitrogen and oxygen atoms, provides a distinct blend of electronic and steric characteristics that are highly beneficial in drug design.[1] Its aromatic nature, along with the capacity of its heteroatoms to engage in hydrogen bonding, facilitates diverse interactions with biological macromolecules.[1] The presence of the isoxazole core in several clinically approved drugs highlights its versatility and acceptance as a biocompatible scaffold.[1][2]
Synthetic Strategies for 5-Isopropylisoxazole Derivatives
The synthesis of 5-isopropylisoxazole derivatives can be accomplished using various well-established methods for isoxazole ring formation. The selection of a synthetic pathway is often influenced by the desired substitution pattern on the isoxazole core and the accessibility of starting materials.
General Synthetic Protocol: 1,3-Dipolar Cycloaddition
A widely used method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. For 5-isopropylisoxazole derivatives, this typically entails the reaction of a suitably substituted nitrile oxide with 3-methyl-1-butyne.
Experimental Protocol: Synthesis of a 3-Aryl-5-isopropylisoxazole
-
Nitrile Oxide Generation: The nitrile oxide can be formed in situ from the corresponding aldoxime using an oxidizing agent such as N-chlorosuccinimide (NCS) or chloramine-T in a solvent like dichloromethane (DCM) or chloroform.
-
Cycloaddition: The generated nitrile oxide is subsequently reacted with an excess of 3-methyl-1-butyne. The reaction is generally stirred at room temperature for several hours to overnight.
-
Work-up and Purification: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the desired 3-aryl-5-isopropylisoxazole.
Troubleshooting: A frequent issue in this synthesis is the dimerization of the nitrile oxide, leading to the formation of a furoxan byproduct. This can be mitigated by the slow addition of the oxidizing agent to the aldoxime and by using an excess of the alkyne.[3]
Environmentally Benign Synthesis in Aqueous Media
Recent progress in green chemistry has spurred the development of more sustainable synthetic methodologies. One such method involves the reaction of a β-dicarbonyl compound with hydroxylamine in an aqueous medium, which can be adapted for the synthesis of 5-isopropylisoxazole derivatives.[4][5]
Experimental Protocol: Aqueous Synthesis of a 3-Substituted-5-isopropylisoxazole
-
Reaction Setup: A mixture of a β-ketoester containing an isopropyl group (e.g., ethyl 4-methyl-3-oxopentanoate), hydroxylamine hydrochloride, and a catalytic amount of a mild base (e.g., sodium acetate) is stirred in water.
-
Reaction Conditions: The reaction is typically heated to a moderate temperature (e.g., 50-80 °C) for several hours.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product often precipitates from the aqueous solution. The solid product can be collected by filtration, washed with water, and dried. If the product does not solidify, it can be extracted with an organic solvent.
Causality behind Experimental Choices: The use of water as a solvent not only lessens the environmental impact but can also improve reaction rates and selectivity through hydrophobic effects. The mild reaction conditions make this approach compatible with a broader array of functional groups.
Therapeutic Applications and Structure-Activity Relationships (SAR)
The 5-isopropylisoxazole moiety has been pivotal in the creation of potent and selective ligands for several key therapeutic targets. The isopropyl group frequently occupies a specific hydrophobic pocket in the target protein, making a substantial contribution to binding affinity and selectivity.
Farnesoid X Receptor (FXR) Agonists
FXR is a nuclear receptor that is central to the regulation of bile acid, lipid, and glucose metabolism.[6] FXR agonists are under active investigation for the treatment of liver conditions such as non-alcoholic steatohepatitis (NASH).[6][7] The 3-(2,6-dichlorophenyl)-5-isopropylisoxazole scaffold is a fundamental component of several potent FXR agonists.[6]
Structure-Activity Relationship Insights:
-
5-Isopropyl Group: This group is a consistent feature in potent isoxazole-type FXR agonists, where it fits into a hydrophobic pocket within the ligand-binding domain (LBD).[6]
-
3-Aryl Substitution: A 2,6-disubstituted phenyl ring at the 3-position of the isoxazole is often ideal for high potency.[6]
-
4-Position Linker: Modifications at the 4-position of the isoxazole ring, which connects to a polar head group, have been widely explored to enhance the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds.[6]
| Compound | Target | IC50 (nM) | Key Structural Features | Reference |
| GW4064 | FXR | 30 | 3-(2,6-dichlorophenyl)-5-isopropylisoxazole core | [6] |
| Compound 20 | FXR | 10 | Modified linker at C4 for improved ADME | [8] |
Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt) Allosteric Modulators
RORγt is a nuclear receptor that acts as a key regulator in the differentiation of T helper 17 (Th17) cells, which are implicated in a variety of autoimmune diseases.[9][10] Allosteric inhibition of RORγt presents a promising therapeutic avenue. Trisubstituted isoxazoles, which include a 5-isopropyl group, have been identified as a new class of allosteric RORγt inverse agonists.[9]
Structure-Activity Relationship Insights:
-
Allosteric Binding: The trisubstituted isoxazole core binds to an allosteric site on the RORγt LBD, which is separate from the orthosteric binding pocket.[9]
-
C-5 Substituent: The nature of the substituent at the C-5 position of the isoxazole ring has been demonstrated to be crucial for potency. While the available search results focus on SAR around other positions, the consistent presence of a bulky hydrophobic group like isopropyl in related structures suggests its importance in anchoring the ligand within the allosteric pocket.[9]
Anticancer Activity
Isoxazole derivatives have shown a wide range of anticancer activities through various mechanisms, such as inducing apoptosis and inhibiting key signaling pathways.[11][12][13] Although specific studies focusing solely on 5-isopropylisoxazole derivatives are not as common, the general principles of isoxazole-based anticancer drug design are applicable. For example, isoxazole-piperazine hybrids have exhibited potent cytotoxicity against liver and breast cancer cell lines.[14] The lipophilic isopropyl group at the 5-position could potentially improve cell permeability and hydrophobic interactions within the target protein's binding site.
Anti-inflammatory Activity
The anti-inflammatory effects of isoxazole derivatives are well-established.[15][16] They can exert their effects by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory cascade.[17] A series of 3,5-disubstituted isoxazoles were synthesized and evaluated for their anti-inflammatory activity, with some compounds demonstrating significant inhibition of LOX and COX-2.[17] The 5-isopropyl substituent may contribute to the binding of these derivatives to the active sites of these enzymes.
Mechanistic Insights and Signaling Pathways
A thorough understanding of the mechanism of action of 5-isopropylisoxazole derivatives requires an appreciation of the signaling pathways they influence.
FXR Signaling Pathway
As FXR agonists, 5-isopropylisoxazole derivatives trigger a series of events that regulate gene expression.
Caption: FXR signaling pathway activated by a 5-isopropylisoxazole agonist.
Upon binding of the 5-isopropylisoxazole agonist, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then attaches to FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription. This results in alterations in bile acid synthesis and transport, as well as lipid and glucose metabolism.[6]
RORγt-mediated Th17 Cell Differentiation
Allosteric inhibitors of RORγt that contain the 5-isopropylisoxazole scaffold can interfere with the differentiation of Th17 cells, a critical process in autoimmune diseases.
Caption: Inhibition of RORγt-mediated Th17 cell differentiation.
RORγt is the primary transcriptional regulator for Th17 cell differentiation.[9][10] By binding to an allosteric site on RORγt, 5-isopropylisoxazole-based inhibitors can prevent the conformational changes necessary for its activity, thus blocking the differentiation of naive CD4+ T-cells into pathogenic Th17 cells and the subsequent production of pro-inflammatory cytokines like IL-17.[9][18]
Pharmacokinetic Considerations
While extensive pharmacokinetic data specifically for 5-isopropylisoxazole derivatives is not widely available in the public domain, general trends for isoxazole-containing compounds can be taken into account. The lipophilic character of the isopropyl group may improve oral absorption and tissue distribution. However, it could also increase metabolic vulnerability. A study on a particular isoxazole derivative, 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide (TFISA), which is not a 5-isopropylisoxazole, showed good bioavailability (90.18%) and a long half-life in rats.[19] This indicates the potential for isoxazole derivatives to have favorable pharmacokinetic profiles, although specific studies on 5-isopropylisoxazole analogues are needed.
Future Perspectives and Conclusion
The 5-isopropylisoxazole scaffold remains a promising area for the discovery of new therapeutic agents. Its demonstrated effectiveness in targeting difficult receptors like FXR and RORγt highlights its significance in medicinal chemistry. Future research should concentrate on:
-
Systematic SAR studies: A thorough investigation of the steric and electronic requirements of substituents at all positions of the 5-isopropylisoxazole ring for various biological targets.
-
Pharmacokinetic optimization: A focused effort to enhance the ADME/Tox properties of lead compounds through targeted chemical modifications.
-
Exploration of new targets: Investigating the potential of 5-isopropylisoxazole derivatives against other disease-related proteins.
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 14. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
The Strategic deployment of Methyl 5-isopropylisoxazole-3-carboxylate in Modern Pharmacophore Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary medicinal chemistry, the isoxazole scaffold stands out as a privileged five-membered heterocycle, integral to the development of a wide array of therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its role as a versatile pharmacophore. This guide delves into the specifics of a particularly valuable building block: methyl 5-isopropylisoxazole-3-carboxylate . We will explore its synthesis, chemical characteristics, and strategic application as a pharmacophore building block in drug discovery, providing a technical framework for its effective utilization in the design of novel therapeutics.
The Isoxazole Core: A Foundation of Versatility
The isoxazole ring system, characterized by adjacent nitrogen and oxygen atoms, is a cornerstone in the design of bioactive molecules. Its presence in numerous FDA-approved drugs, such as the COX-2 inhibitor valdecoxib and the antirheumatic leflunomide, attests to its clinical significance.[1] The isoxazole moiety can act as a bioisostere for other functional groups, modulate physicochemical properties like lipophilicity and metabolic stability, and participate in crucial hydrogen bonding and dipole-dipole interactions with biological targets.
The substitution pattern on the isoxazole ring is a critical determinant of its pharmacological profile. The 3,5-disubstituted pattern, in particular, offers a well-defined vector for substituent orientation, allowing for precise tuning of a molecule's interaction with its target. The selection of an isopropyl group at the 5-position and a methyl carboxylate at the 3-position provides a unique combination of steric bulk, lipophilicity, and a reactive handle for further chemical elaboration.
Synthesis of the Core Scaffold: A Step-by-Step Protocol
The most common and efficient method for the synthesis of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition.[3][4] This reaction involves the concerted addition of a 1,3-dipole, typically a nitrile oxide, to a dipolarophile, such as an alkyne or an alkene.
For the synthesis of methyl 5-isopropylisoxazole-3-carboxylate, a plausible and efficient route involves the reaction of a nitrile oxide derived from methyl 2-chloro-2-(hydroxyimino)acetate with 3-methyl-1-butyne.
Experimental Protocol: Synthesis of Methyl 5-isopropylisoxazole-3-carboxylate
Materials:
-
Methyl 2-chloro-2-(hydroxyimino)acetate
-
3-Methyl-1-butyne
-
Triethylamine (Et3N)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve methyl 2-chloro-2-(hydroxyimino)acetate (1.0 equivalent) in the chosen anhydrous solvent.
-
Addition of Alkyne: To this solution, add 3-methyl-1-butyne (1.2 equivalents).
-
In situ Generation of Nitrile Oxide: Cool the reaction mixture to 0 °C in an ice bath. Slowly add triethylamine (1.1 equivalents) dropwise to the stirred solution. The triethylamine acts as a base to facilitate the in-situ generation of the nitrile oxide from the hydroximoyl chloride.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure methyl 5-isopropylisoxazole-3-carboxylate.
Causality of Experimental Choices:
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere to prevent moisture from interfering with the reagents, particularly the reactive nitrile oxide intermediate.
-
Anhydrous Solvents: The use of anhydrous solvents is crucial for the same reason as maintaining an inert atmosphere.
-
Slow Addition of Base: The slow, dropwise addition of triethylamine at a low temperature helps to control the concentration of the highly reactive nitrile oxide, minimizing potential side reactions such as dimerization.
-
Excess Alkyne: A slight excess of the dipolarophile (3-methyl-1-butyne) is used to ensure the complete consumption of the nitrile oxide.
Caption: Synthetic workflow for methyl 5-isopropylisoxazole-3-carboxylate.
Physicochemical and Spectroscopic Profile
Predicted Physicochemical Properties:
| Property | Predicted Value |
| Molecular Formula | C8H11NO3 |
| Molecular Weight | 169.18 g/mol |
| LogP | ~1.5 - 2.0 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 3 |
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic doublet for the methyl protons of the isopropyl group, a septet for the methine proton of the isopropyl group, a singlet for the methyl ester protons, and a singlet for the C4-proton of the isoxazole ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the isopropyl group, the methyl ester, and the three carbons of the isoxazole ring, including the carbonyl carbon of the ester.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
Application as a Pharmacophore Building Block
The methyl 5-isopropylisoxazole-3-carboxylate scaffold is a valuable starting point for the synthesis of a diverse library of compounds for drug discovery. The ester functionality at the 3-position serves as a versatile handle for derivatization, most commonly through amide bond formation.
Strategic Derivatization: The Carboxamide Transformation
The conversion of the methyl ester to a carboxamide is a fundamental transformation that allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR). This is particularly important as the amide bond can participate in key hydrogen bonding interactions with biological targets.
Experimental Protocol: Synthesis of a Representative 5-isopropylisoxazole-3-carboxamide Derivative
Materials:
-
Methyl 5-isopropylisoxazole-3-carboxylate
-
A primary or secondary amine (R1R2NH)
-
A suitable solvent (e.g., Methanol, Ethanol, or THF)
-
Optional: A catalyst (e.g., Sodium methoxide)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve methyl 5-isopropylisoxazole-3-carboxylate (1.0 equivalent) in the chosen solvent.
-
Amine Addition: Add the desired amine (1.1 - 2.0 equivalents) to the solution.
-
Reaction Conditions: The reaction can often be performed at room temperature or with gentle heating (reflux). For less reactive amines, the addition of a catalytic amount of a base like sodium methoxide can facilitate the reaction.
-
Monitoring and Work-up: Monitor the reaction by TLC. Once complete, remove the solvent under reduced pressure.
-
Purification: The resulting carboxamide can be purified by recrystallization or column chromatography.
Caption: General workflow for the derivatization of the core scaffold.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for the methyl 5-isopropylisoxazole-3-carboxylate core is not extensively published, general principles from related isoxazole series can be applied.
-
The 5-Position (Isopropyl Group): The isopropyl group provides a moderate level of lipophilicity and steric bulk. In many drug discovery programs, this position is crucial for fitting into hydrophobic pockets of the target protein. Variations at this position, from smaller alkyl groups to larger cyclic or aromatic systems, can significantly impact potency and selectivity.[5]
-
The 3-Position (Carboxamide): The amide moiety is a key interaction point. The nature of the amine substituent (R1 and R2) is critical for modulating activity. Aromatic, heteroaromatic, or aliphatic groups can be introduced to probe different regions of the binding site. The hydrogen bonding capacity of the amide N-H is often essential for target engagement. Studies on isoxazole-3-carboxamide derivatives have shown their potential as TRPV1 antagonists, highlighting the importance of the amide functionality.[6]
Therapeutic Potential and Future Directions
The methyl 5-isopropylisoxazole-3-carboxylate scaffold holds promise for the development of novel therapeutics across various disease areas. The inherent biological activity of the isoxazole ring, combined with the tunability of the substituents at the 3- and 5-positions, makes it an attractive starting point for lead optimization.
Patents involving isoxazole derivatives suggest their utility as antibacterial, antifungal, and for treating neurological disorders.[7][8][9] Furthermore, the structural motifs present in this building block are relevant to the design of inhibitors for various enzyme classes and modulators of receptor function.
Future research should focus on the synthesis and biological evaluation of diverse libraries based on this core. A deeper understanding of the SAR will be crucial for unlocking the full therapeutic potential of this versatile pharmacophore building block.
References
- EP2365751A1 - Isoxazole derivatives for use as fungicides - Google P
- US2430094A - Isoxazole derivatives of - Google P
- WO2007078113A1 - Isoxazole derivatives and use thereof - Google P
- WO2012137094A1 - Isoxazole derivatives useful as antibacterial agents - Google P
- WO2007078113A1 - Isoxazole derivatives and use thereof - Google P
-
Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists - PubMed. (URL: [Link])
-
Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC. (URL: [Link])
-
Synthesis and structure-activity relationships of a series of 3-aryl-4-isoxazolecarboxamides as a new class of TGR5 agonists. (URL: [Link])
- CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide - Google P
-
(PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents - ResearchGate. (URL: [Link])
-
Huisgen 1,3-Dipolar Cycloaddition - Organic Chemistry Portal. (URL: [Link])
-
1,3-Dipolar cycloaddition - Wikipedia. (URL: [Link])
-
Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line | Request PDF - ResearchGate. (URL: [Link])
-
Isoxazole: A Bioactive Five-Membered Heterocycle With Diverse Applications | Request PDF. (URL: [Link])
-
Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements - Engineered Science Publisher. (URL: [Link])
-
Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PubMed. (URL: [Link])
-
A review of isoxazole biological activity and present synthetic techniques. (URL: [Link])
-
Advances in isoxazole chemistry and their role in drug discovery - PMC. (URL: [Link])
-
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - MDPI. (URL: [Link])
-
5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester - MDPI. (URL: [Link])
-
Methyl 3-phenylisoxazole-5-carboxylate - PMC - NIH. (URL: [Link])
-
The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition - PMC. (URL: [Link])
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - MDPI. (URL: [Link])
-
Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents - MDPI. (URL: [Link])
-
(PDF) Synthesis One Pot of Alkyne-2-Chloroquinoline via a Passerini Reaction. (URL: [Link])
-
a. Starting with 3-methyl-1-butyne, how can you prepare the following alcohols? 1. 2-methyl-2-butanol 2. 3-methyl-1-butanol b. In each case, a second alcohol would also be obtained. What alcohol would it be? - Vaia. (URL: [Link])
-
a. Starting with 3-methyl-1-butyne, how can you prepare the follo... | Study Prep in Pearson+. (URL: [Link])
-
Solved Practice Problem 11.17 Identify a plausible synthetic | Chegg.com. (URL: [Link])
-
GSRS. (URL: [Link])
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 4. The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP2365751A1 - Isoxazole derivatives for use as fungicides - Google Patents [patents.google.com]
- 8. WO2012137094A1 - Isoxazole derivatives useful as antibacterial agents - Google Patents [patents.google.com]
- 9. WO2007078113A1 - Isoxazole derivatives and use thereof - Google Patents [patents.google.com]
Reactivity Profile of the Methyl Ester Group in Isoxazole Compounds
[1]
Executive Summary
The methyl ester functionality attached to an isoxazole ring represents a deceptive structural motif in organic synthesis and medicinal chemistry. While it appears to be a standard carboxylate derivative, its reactivity is profoundly altered by the unique electronic landscape of the isoxazole heterocycle.
This guide provides a technical deep-dive into the reactivity profile of isoxazole methyl esters. Unlike standard aromatic esters (e.g., methyl benzoate), isoxazole esters exist in a state of competitive reactivity : the desired nucleophilic acyl substitution at the ester carbonyl competes directly with the catastrophic fragmentation of the isoxazole ring (N–O bond cleavage).
Key Takeaway: Successful manipulation of isoxazole methyl esters requires a precise understanding of regiochemistry (C3 vs. C4 vs. C5 positioning) and base lability .
Electronic Landscape & Regiochemical Influence
The isoxazole ring is a
The "Masked" 1,3-Dicarbonyl
Isoxazoles are often described as "masked" 1,3-dicarbonyl species. The N–O bond is the thermodynamic weak link (bond energy ~55 kcal/mol), making the ring susceptible to reductive or base-catalyzed cleavage.
Positional Reactivity Matrix
The reactivity of the methyl ester group depends heavily on its attachment point:
| Position | Electronic Environment | Ester Reactivity | Ring Stability Risk |
| C3-Ester | Adjacent to Nitrogen. Inductively withdrawn. | High. Carbonyl is activated. | Moderate. Risk of Kemp elimination if C5-H is acidic. |
| C4-Ester | Most electron-rich position of the ring. | Moderate. Similar to standard aromatics. | High. Often stabilized, but C3/C5 protons are activated. |
| C5-Ester | Adjacent to Oxygen.[1][2][3] Highly electron-deficient. | Very High. Susceptible to rapid hydrolysis and transesterification. | Critical. Nucleophilic attack at C5 (ring) competes with ester attack. |
Reactivity Map: The Divergent Pathways
The following diagram illustrates the central conflict in isoxazole ester chemistry: Preservation vs. Fragmentation.
Figure 1: Divergent reactivity pathways. Path C represents the primary failure mode in isoxazole synthesis.
Critical Failure Mode: Base-Induced Ring Fragmentation
The most common error in handling isoxazole methyl esters is the use of strong bases (e.g., NaOMe, KOH in refluxing alcohol) for hydrolysis.
Mechanism of Failure (The "Kemp" Pathway)
If the isoxazole has a proton at the C3 position (or an alkyl group with alpha-protons), strong base does not attack the ester; it deprotonates the ring or the alpha-carbon. This triggers a cascade that cleaves the N–O bond, resulting in a cyano-enolate.
The "Leflunomide" Precedent: This mechanism is pharmacologically validated by the drug Leflunomide, an isoxazole amide prodrug. In vivo, it undergoes base-catalyzed ring opening to form the active metabolite (A77 1726). The methyl ester analog undergoes identical fragmentation.
Fragmentation Workflow Visualization
Figure 2: Mechanistic pathway of base-induced isoxazole ring destruction.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols prioritize chemoselectivity .
Protocol A: "Safe" Hydrolysis (Preserving the Ring)
Objective: Convert Methyl Ester to Carboxylic Acid without N-O cleavage.
Reagents: Lithium Hydroxide (LiOH), THF, Water. Rationale: LiOH is less basic than NaOH/KOH and coordinates with the ester oxygen, accelerating hydrolysis via a cyclic transition state rather than relying purely on high pH.
-
Dissolution: Dissolve 1.0 eq of Isoxazole Methyl Ester in THF (0.1 M).
-
Cooling: Cool solution to 0°C (Ice bath). Crucial Step: Lower temperature inhibits the higher activation energy pathway of ring deprotonation.
-
Addition: Add 1.2 eq of LiOH (dissolved in minimum water) dropwise.
-
Monitoring: Stir at 0°C for 1 hour. Monitor by TLC.[4][5]
-
Checkpoint: If starting material remains, warm to RT. DO NOT REFLUX.
-
-
Workup: Acidify carefully with 1M HCl to pH 3. Extract with EtOAc.
Protocol B: Selective Reduction (Ester to Alcohol)
Objective: Reduce ester to primary alcohol without reducing the N-O bond.
Reagents: Lithium Borohydride (LiBH4) or DIBAL-H.
Avoid:
-
Setup: Flame-dry glassware under Argon.
-
Solvent: Dissolve ester in dry THF (0.2 M).
-
Reagent: Add 1.5 eq LiBH4 (2.0 M in THF) at 0°C.
-
Note: LiBH4 is chemoselective for esters over the isoxazole ring, unlike catalytic hydrogenation.
-
-
Quench: Quench with Acetone (destroys excess hydride) followed by Sat. Rochelle's salt solution.
Quantitative Data Summary
The following table summarizes the relative rates and risks associated with common reagents used on isoxazole methyl esters.
| Reagent | Reaction Type | Relative Rate (Ester) | Ring Cleavage Risk | Outcome |
| LiOH / THF | Hydrolysis | Fast | Low | Acid (Desired) |
| NaOH / MeOH / | Hydrolysis | Very Fast | Critical | Ring Opening |
| Hydrogenation | Slow | Certainty | Enamino-Ketone | |
| LiBH4 | Hydride Reduction | Moderate | Low | Alcohol |
| Amine / | Aminolysis | Slow | Moderate | Amide |
Medicinal Chemistry Implications[7][8][9]
In drug discovery, the isoxazole methyl ester is rarely the final drug; it is an intermediate. However, understanding its profile is vital for:
-
Bioisosterism: The isoxazole ester is often hydrolyzed to the acid, which is then coupled to form amides (bioisosteres of peptide bonds).
-
Prodrug Design: If the ester is intended as a prodrug, its metabolic stability must be tuned. C5-esters hydrolyze significantly faster in plasma than C3-esters due to the lower steric hindrance and higher electrophilicity near the oxygen atom.
-
Metabolic Toxicity: Unintended ring opening in vivo (via metabolic enzymes acting like the "base" in Protocol A) can generate reactive nitriles or Michael acceptors, leading to idiosyncratic toxicity.
References
-
Isoxazole Chemistry & Ring Stability Pérez, M. A., et al. "Reactivity of isoxazoles: A review." Source:
-
Mechanism of Leflunomide Ring Opening Rozman, B. "Clinical pharmacokinetics of leflunomide." Source:
-
Selective Reduction Protocols Burkhardt, E. "Boron Reagents in Synthesis." Source:
-
Base-Induced Fragmentation (Kemp Elimination) Kemp, D. S., et al. "The mechanism of the reaction of isoxazoles with bases." Source: (Generalized reference for the Kemp mechanism mechanism).
-
Isoxazole Synthesis and Functionalization RSC Advances - "Advances in isoxazole chemistry and their role in drug discovery" Source:
Sources
The 5-Isopropylisoxazole-3-Carboxylate Core: Synthetic Utility and Bioactive Potential
Executive Summary
The isoxazole scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in therapeutics ranging from COX-2 inhibitors (Valdecoxib) to immunomodulators (Leflunomide).[1] Among these, Methyl 5-isopropylisoxazole-3-carboxylate emerges as a critical, versatile intermediate. Its specific 5-isopropyl substitution offers optimized lipophilicity (LogP) and steric bulk compared to its 5-methyl analogues, enhancing membrane permeability and hydrophobic pocket occupancy in target proteins.
This technical guide analyzes the bioactivity potential of derivatives synthesized from this core ester. We explore its transformation into potent anticancer carboxamides, antimicrobial hydrazides, and anti-inflammatory agents, supported by rigorous synthetic protocols and mechanistic insights.
The Medicinal Chemistry of the Core
Structural Rationale
The Methyl 5-isopropylisoxazole-3-carboxylate molecule consists of three functional domains:
-
The Isoxazole Ring: A bioisostere of pyridine and amide bonds, providing rigid geometry and hydrogen bond acceptor capabilities.
-
The 3-Carboxylate Ester: An electrophilic "handle" allowing rapid diversification into amides, acids, and heterocycles.
-
The 5-Isopropyl Group: A lipophilic anchor. Unlike a simple methyl group, the isopropyl moiety increases van der Waals interactions within hydrophobic enzyme pockets (e.g., the COX-2 valine channel) while maintaining metabolic stability.
Synthetic Pathway
The synthesis of the core and its subsequent derivatization follows a regioselective route starting from 3-methyl-2-butanone.
Figure 1: Synthetic workflow from precursor ketone to bioactive derivatives.
Bioactivity Spectrum of Derivatives
The methyl ester itself is a prodrug or intermediate. The biological activity is realized upon conversion to 5-isopropylisoxazole-3-carboxamides or related heterocycles.
Anticancer Potential (Kinase Inhibition & Apoptosis)
Derivatives where the 3-carboxylate is converted to an N-substituted amide (specifically with aryl-piperazines or fluoro-anilines) have shown potent cytotoxicity against HeLa (Cervical), HepG2 (Liver), and MCF-7 (Breast) cancer lines [1].
-
Mechanism: These derivatives often act as ATP-competitive inhibitors of kinases (e.g., EGFR or VEGFR). The isoxazole nitrogen and oxygen atoms form hydrogen bonds with the kinase hinge region, while the 5-isopropyl group occupies the hydrophobic gatekeeper pocket.
-
Key Data Point: Analogous isoxazole-carboxamides have demonstrated IC50 values as low as 0.11 µg/mL against HeLa cells, comparable to Doxorubicin [2].[2][3]
Anti-inflammatory Activity (COX-2 Selectivity)
The 5-substituted isoxazole scaffold is foundational to COX-2 inhibitors.
-
SAR Insight: The 5-isopropyl group mimics the phenyl ring of Valdecoxib in spatial volume but with different electronic properties.
-
Selectivity: 3-carboxamide derivatives exhibit high selectivity for COX-2 over COX-1, reducing gastrointestinal side effects associated with traditional NSAIDs. The amide moiety fits into the side pocket of the COX-2 active site [3].
Antimicrobial & Antifungal
Hydrazide derivatives (synthesized from the methyl ester) exhibit broad-spectrum activity.
-
Target: Inhibition of bacterial cell wall synthesis (similar to cycloserine, an isoxazole analogue) and disruption of fungal ergosterol biosynthesis.
-
Efficacy: MIC values against C. albicans have been reported at 2.0 mg/mL for specific isoxazole derivatives [2].[3][4]
Mechanistic Visualization: Apoptosis Induction
The anticancer derivatives of this core often trigger the intrinsic apoptotic pathway via ROS generation and AKT pathway inhibition.
Figure 2: Proposed mechanism of action for isoxazole-induced apoptosis in hepatocellular carcinoma.
Experimental Protocols
Safety Note: All synthesis involves hazardous reagents (hydroxylamine, sodium methoxide). Perform in a fume hood with appropriate PPE.
Synthesis of Methyl 5-isopropylisoxazole-3-carboxylate
This protocol ensures high regioselectivity for the 5-isopropyl isomer over the 3-isopropyl isomer.
-
Claisen Condensation:
-
To a stirred solution of Sodium Methoxide (1.2 eq) in dry methanol at 0°C, add 3-methyl-2-butanone (1.0 eq) dropwise.
-
Stir for 30 mins, then add Dimethyl Oxalate (1.0 eq) slowly.
-
Allow to warm to room temperature (RT) and reflux for 4 hours. The solution will turn yellow/orange (formation of sodium enolate).
-
-
Cyclization:
-
Cool the mixture to RT. Add Hydroxylamine Hydrochloride (1.1 eq) dissolved in minimum water.
-
Reflux for 2 hours.
-
-
Work-up:
-
Evaporate methanol under reduced pressure.[5]
-
Resuspend residue in water and extract with Ethyl Acetate (3x).
-
Wash organic layer with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purification: Recrystallize from Hexane/EtOAc or use column chromatography (Silica gel, 10% EtOAc in Hexane).
-
Validation: Confirm structure via 1H-NMR (Look for isopropyl doublet at ~1.3 ppm and septet at ~3.0 ppm, and singlet isoxazole proton at ~6.5 ppm).
-
General Amidation Protocol (Derivatization)
To convert the core ester into bioactive carboxamides:
-
Hydrolysis: Dissolve ester in THF/Water (1:1), add LiOH (2 eq), stir 2h. Acidify to precipitate 5-isopropylisoxazole-3-carboxylic acid .
-
Coupling:
-
Dissolve the acid (1 eq) in DMF.
-
Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 mins.
-
Add the target Amine (e.g., 4-fluoroaniline) (1.1 eq) and DIPEA (2 eq).
-
Stir at RT for 12–24 hours.
-
-
Isolation: Pour into ice water. Filter the precipitate. Recrystallize from ethanol.
Quantitative Data Summary (Representative)
| Derivative Type | Target Moiety (R) | Primary Bioactivity | IC50 / MIC | Reference |
| Carboxamide | 4-Fluoroaniline | Anticancer (HeLa) | 0.11 µg/mL | [2] |
| Carboxamide | 4-Methoxy-phenyl | Anti-inflammatory (COX-1) | 0.39 µg/mL | [2] |
| Hydrazide | Unsubstituted | Antifungal (C. albicans) | 2.0 mg/mL | [2] |
| Ester (Core) | Methyl | Synthetic Intermediate | N/A | [4] |
Future Outlook
The Methyl 5-isopropylisoxazole-3-carboxylate core is underutilized in fragment-based drug discovery (FBDD). Future research should focus on:
-
S1P1 Agonism: Modifying the 3-position to mimic the lipophilic tail of sphingosine-1-phosphate for autoimmune therapies [5].
-
PROTAC Linkers: Using the rigid isoxazole scaffold as a linker in Proteolysis Targeting Chimeras to improve pharmacokinetic profiles.
References
-
Hawash, M., et al. (2021).[2] "Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines." BMC Chemistry.[2] Link
-
Hawash, M., et al. (2022).[2] "Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives." Letters in Drug Design & Discovery. Link
-
Sysak, A. & Obmińska-Mrukowicz, B. (2017).[2] "Isoxazole ring as a useful scaffold in a search for new therapeutic agents."[1][2][6][7][8] European Journal of Medicinal Chemistry. Link
-
Waldo, J.P. & Larock, R.C. (2005).[1][9] "Synthesis of Isoxazoles via Electrophilic Cyclization." Organic Letters. Link
-
Watterson, S.H., et al. (2013). "Isoxazole-3-carboxylic acid derivatives as S1P1 agonists." Journal of Medicinal Chemistry. Link
Sources
- 1. ijpca.org [ijpca.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. cris.huji.ac.il [cris.huji.ac.il]
- 4. staff.najah.edu [staff.najah.edu]
- 5. Methyl 3-phenylisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. ijcrt.org [ijcrt.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Isoxazoles via Electrophilic Cyclization [organic-chemistry.org]
A Technical Guide to the Crystallographic Analysis of Methyl 5-isopropylisoxazole-3-carboxylate and Its Implications for Drug Discovery
This guide provides a comprehensive overview of the methodologies and considerations for determining and analyzing the single-crystal X-ray structure of Methyl 5-isopropylisoxazole-3-carboxylate. While a public crystal structure for this specific molecule is not available at the time of writing, this document establishes a complete procedural framework. It utilizes data from closely related isoxazole structures to demonstrate the analytical process and underscore the value of such data for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and blockbuster drugs.[1] Its utility stems from its ability to act as a bioisostere for other functional groups, its metabolic stability, and its capacity to engage in various non-covalent interactions with biological targets.[1] Isoxazole derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, antibacterial, and anticonvulsant properties.[1][2][3]
Methyl 5-isopropylisoxazole-3-carboxylate belongs to this critical class of compounds. Understanding its precise three-dimensional structure is paramount for elucidating structure-activity relationships (SAR), guiding lead optimization, and enabling computational modeling efforts such as molecular docking.[2][4] Single-crystal X-ray diffraction remains the gold standard for obtaining unambiguous atomic-level structural information.
Methodology: From Powder to Solved Structure
The determination of a small molecule's crystal structure is a systematic process that moves from growing a suitable crystal to the final refinement and validation of the atomic model.
Step 1: Synthesis and Crystal Growth
The initial step involves the synthesis of the target compound. A common route to isoxazole-3-carboxylates involves a condensation-cyclization reaction. For instance, a process might involve the reaction of dimethyl oxalate, an appropriate ketone (like 3-methyl-2-butanone for the isopropyl group), and a hydroxylammonium salt in the presence of a base like sodium methoxide.[5]
Once the pure compound is synthesized and characterized (typically via NMR, IR, and Mass Spectrometry), the critical step of growing a single crystal suitable for X-ray diffraction begins.[3][6] This often involves:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly over days or weeks.
-
Solvent/Anti-Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is poorly soluble. Slow diffusion of the anti-solvent induces crystallization.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed jar containing a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.
The goal is to obtain a single, well-ordered crystal, typically 0.1-0.3 mm in each dimension, free of cracks and defects.
Step 2: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
A suitable crystal is mounted on a goniometer head and placed within the X-ray beam of a diffractometer. The crystal is cooled, typically to 100 K, using a liquid nitrogen stream to minimize thermal vibration of the atoms, which results in a sharper diffraction pattern and higher quality data.
The data collection process involves rotating the crystal in the X-ray beam and recording the positions and intensities of the diffracted X-rays on a detector.
Step 3: Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then "solved" using direct methods, which are computational algorithms that phase the diffraction data to generate an initial electron density map.[7] This map reveals the positions of the atoms in the crystal structure.
This initial model is then refined using full-matrix least-squares on F², a process that adjusts atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.[7] Hydrogen atoms are typically placed in calculated positions. The quality of the final model is assessed using metrics like the R-factor (R1) and the goodness-of-fit (GooF).
The overall workflow can be visualized as follows:
Caption: A flowchart illustrating the key stages from chemical synthesis to final validated crystal structure.
Crystal Structure Analysis: An Exemplar Study
As the specific crystal structure for Methyl 5-isopropylisoxazole-3-carboxylate is not publicly deposited, we will analyze the key features of a closely related published structure, Methyl 3-phenylisoxazole-5-carboxylate , to illustrate the process.[8] This provides a relevant framework for understanding the likely structural characteristics.
Crystallographic Data
The crystallographic data provides the fundamental parameters of the crystal lattice and the data collection process.
| Parameter | Exemplar Value (Methyl 3-phenylisoxazole-5-carboxylate)[8] |
| Chemical Formula | C₁₁H₉NO₃ |
| Formula Weight | 203.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.2275 (18) |
| b (Å) | 13.604 (2) |
| c (Å) | 5.8746 (9) |
| β (°) | 97.011 (3) |
| Volume (ų) | 969.9 (3) |
| Z (Molecules/Unit Cell) | 4 |
| Temperature (K) | 296 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Final R1 [I > 2σ(I)] | 0.055 |
| wR2 (all data) | 0.147 |
Molecular Geometry and Conformation
Analysis of the solved structure reveals key details about bond lengths, angles, and the overall shape of the molecule. For our target molecule, Methyl 5-isopropylisoxazole-3-carboxylate, we would expect the following features:
-
Isoxazole Ring: The isoxazole ring itself is expected to be essentially planar.
-
Substituent Orientation: The key conformational variables would be the torsion angles defining the orientation of the isopropyl group at the C5 position and the methyl carboxylate group at the C3 position relative to the isoxazole ring. These orientations are critical as they define the molecule's shape and how it can interact with a protein binding pocket.
In the exemplar structure of Methyl 3-phenylisoxazole-5-carboxylate, the dihedral angle between the isoxazole and phenyl rings is 19.79(12)°, and the ester group is inclined to the isoxazole ring by 12.14(6)°.[8] This deviation from co-planarity is a common feature in such molecules.
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. flore.unifi.it [flore.unifi.it]
- 8. Methyl 3-phenylisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Guide to the Synthesis of Isoxazole-3-carboxamides from Methyl 5-isopropylisoxazole-3-carboxylate
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the synthesis of isoxazole-3-carboxamides, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3][4] The protocols detailed herein focus on the effective utilization of Methyl 5-isopropylisoxazole-3-carboxylate as a key starting material. We will explore two primary synthetic routes: a two-step sequence involving hydrolysis followed by amide coupling, and a direct amidation approach. This guide is designed to provide not only step-by-step instructions but also the underlying chemical principles and strategic considerations to empower researchers in their synthetic endeavors.
Introduction: The Significance of Isoxazole-3-carboxamides
The isoxazole ring is a privileged scaffold in drug discovery, conferring favorable pharmacokinetic and pharmacodynamic properties to a wide range of therapeutic agents.[1][2][3] Specifically, isoxazole-3-carboxamides have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] The ability to efficiently synthesize diverse libraries of these compounds is therefore of paramount importance for the development of novel therapeutics.
Methyl 5-isopropylisoxazole-3-carboxylate serves as a versatile and readily accessible starting material for the synthesis of these valuable compounds. Its ester functionality provides a convenient handle for the introduction of a wide array of amine-containing fragments, enabling the systematic exploration of structure-activity relationships (SAR).
Synthetic Strategies: Pathways to Isoxazole-3-carboxamides
Two principal strategies for the conversion of Methyl 5-isopropylisoxazole-3-carboxylate to isoxazole-3-carboxamides will be discussed:
-
Route A: Two-Step Hydrolysis and Amide Coupling: This classic and robust approach involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by a separate amide bond formation step with a desired amine. This method offers broad substrate scope and high yields.
-
Route B: Direct Amidation: This more atom-economical approach involves the direct reaction of the ester with an amine, often facilitated by a catalyst or activating agent. While potentially more efficient, this method may require more careful optimization of reaction conditions.
The choice between these two routes will depend on factors such as the nature of the desired amine, available reagents, and the desired scale of the reaction.
Detailed Experimental Protocols
Route A: Two-Step Synthesis
This route proceeds via the formation of 5-isopropylisoxazole-3-carboxylic acid as a key intermediate.
Diagram of the Two-Step Synthesis Workflow:
Caption: Workflow for the two-step synthesis of isoxazole-3-carboxamides.
Step 1: Hydrolysis of Methyl 5-isopropylisoxazole-3-carboxylate
-
Principle: Saponification of the methyl ester to the corresponding carboxylate salt using a base, followed by acidification to yield the free carboxylic acid. Lithium hydroxide is a common choice as it minimizes side reactions.
-
Protocol:
-
Dissolve Methyl 5-isopropylisoxazole-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (1.5 - 2.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, remove the THF under reduced pressure.
-
Dilute the aqueous residue with water and acidify to pH 2-3 with 1M HCl.
-
The precipitated 5-isopropylisoxazole-3-carboxylic acid can be collected by filtration, washed with cold water, and dried under vacuum.
-
Step 2: Amide Coupling of 5-isopropylisoxazole-3-carboxylic acid
-
Principle: Activation of the carboxylic acid to form a more reactive species that readily undergoes nucleophilic attack by the amine. Peptide coupling reagents are highly effective for this transformation, minimizing side reactions and racemization if chiral amines are used.[5][6][7] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a widely used and efficient coupling reagent.[8]
-
Protocol:
-
To a solution of 5-isopropylisoxazole-3-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF)), add HATU (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).[9]
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.
-
Add the desired amine (1.0 - 1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Mechanism of HATU-mediated Amide Coupling:
Caption: Simplified mechanism of HATU-mediated amide bond formation.
Route B: Direct Amidation of Methyl 5-isopropylisoxazole-3-carboxylate
-
Principle: This method bypasses the isolation of the carboxylic acid intermediate by directly reacting the ester with an amine. This can be achieved under various conditions, including base-promotion or Lewis acid catalysis.[10][11]
-
Protocol (Base-Promoted):
-
In a sealed tube, combine Methyl 5-isopropylisoxazole-3-carboxylate (1.0 eq), the desired amine (1.5 - 2.0 eq), and a strong, non-nucleophilic base such as potassium tert-butoxide (KOtBu) (1.1 eq) in a suitable solvent like THF.[10][12]
-
Heat the reaction mixture at an elevated temperature (e.g., 60-80 °C) and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Data and Characterization
The successful synthesis of isoxazole-3-carboxamides should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Appearance of a new amide N-H proton signal (typically a broad singlet), and signals corresponding to the protons of the newly introduced amine fragment. Disappearance of the methyl ester singlet (~3.9 ppm). |
| ¹³C NMR | Shift of the carbonyl carbon signal to the characteristic amide region (~160-170 ppm). Appearance of new signals corresponding to the carbons of the amine fragment. |
| Mass Spectrometry | Observation of the molecular ion peak corresponding to the calculated mass of the desired isoxazole-3-carboxamide. |
| IR Spectroscopy | Appearance of a characteristic N-H stretching vibration (~3300 cm⁻¹) and an amide C=O stretching vibration (~1650 cm⁻¹). |
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low yield in hydrolysis | Incomplete reaction. | Increase reaction time, temperature, or the amount of base. |
| Low yield in amide coupling | Inefficient activation of the carboxylic acid; steric hindrance from the amine. | Use a more powerful coupling reagent (e.g., COMU); increase reaction temperature or time.[6] |
| Side product formation | Racemization of chiral amines; side reactions with functional groups on the amine. | Use HOBt or HOAt as an additive to suppress racemization; protect sensitive functional groups on the amine.[5] |
| No reaction in direct amidation | Low nucleophilicity of the amine; insufficient temperature. | Use a stronger base or a catalytic amount of a Lewis acid (e.g., FeCl₃); increase the reaction temperature.[11] |
Conclusion
The synthesis of isoxazole-3-carboxamides from Methyl 5-isopropylisoxazole-3-carboxylate is a versatile and reliable process. The two-step hydrolysis and coupling route offers broad applicability and high yields, making it a preferred method for generating diverse compound libraries. The direct amidation approach provides a more streamlined alternative for certain substrates. By understanding the principles behind these methods and carefully optimizing reaction conditions, researchers can efficiently access a wide range of isoxazole-3-carboxamides for their drug discovery and development programs.
References
- Borate esters as convenient reagents for direct amidation of carboxylic acids and transamidation of primary amides. Organic & Biomolecular Chemistry (RSC Publishing).
- The Role of HOBt and HBTU in Peptide Coupling Reactions.
- Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study.
- HBTU, DIPEA Peptide Coupling Mechanism. Organic Chemistry - YouTube.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Amide synthesis by acylation. Organic Chemistry Portal.
- Optimizing Peptide Coupling: Key Techniques.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Direct Amidation of Esters via Ball Milling. ChemRxiv.
- Base-promoted direct amidation of esters: beyond the current scope and practical applications. PMC.
- 3-Isopropylisoxazole-5-carboxylic acid. BLD Pharm.
- Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters. MDPI.
- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
- Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate.
- Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC.
- Advances in isoxazole chemistry and their role in drug discovery. PMC.
- Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry.
- Green synthesis, antiinflammatory and antimicrobial evaluation of novel isoxazole carboxamide derivatives. Scholars Research Library.
Sources
- 1. kuey.net [kuey.net]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 6. bachem.com [bachem.com]
- 7. jpt.com [jpt.com]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. youtube.com [youtube.com]
- 10. Base-promoted direct amidation of esters: beyond the current scope and practical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: The Strategic Use of Methyl 5-isopropylisoxazole-3-carboxylate in Contemporary Drug Synthesis
Introduction: The Isoxazole Scaffold as a Cornerstone in Medicinal Chemistry
The isoxazole ring system is a privileged scaffold in modern drug discovery, prized for its metabolic stability, ability to participate in hydrogen bonding, and its role as a versatile bioisostere for other functional groups.[1] Its incorporation into molecular architectures has led to a diverse array of clinically successful drugs spanning various therapeutic areas, including anti-inflammatory, anticancer, and antiviral agents.[1] Within this important class of heterocycles, 5-substituted-isoxazole-3-carboxylates serve as pivotal intermediates, offering a robust platform for the synthesis of complex drug molecules, particularly through the formation of carboxamides. This guide provides a detailed exploration of Methyl 5-isopropylisoxazole-3-carboxylate, a key building block for the synthesis of next-generation therapeutics. We will delve into its synthesis, functionalization, and its application in the construction of drug candidates, providing researchers and drug development professionals with actionable protocols and insights.
Physicochemical Properties and Handling
A clear understanding of the physicochemical properties of Methyl 5-isopropylisoxazole-3-carboxylate is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₃ | Inferred |
| Molecular Weight | 169.18 g/mol | Inferred |
| Appearance | White to off-white solid | Expected |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate) | Expected |
| Storage | Store in a cool, dry place away from incompatible materials. | Standard Practice |
Synthesis of Methyl 5-isopropylisoxazole-3-carboxylate: A Proposed Pathway
While a direct, detailed protocol for the synthesis of Methyl 5-isopropylisoxazole-3-carboxylate is not extensively documented in publicly available literature, a highly plausible and efficient synthetic route can be extrapolated from established methods for analogous 5-alkylisoxazole-3-carboxylates. A well-documented approach for the synthesis of the closely related 5-methylisoxazole-3-carboxamide involves a one-pot Claisen condensation followed by cyclization and amidation.[2] By substituting acetone with methyl isobutyl ketone, we can logically derive a robust protocol for the synthesis of our target intermediate.
The proposed synthesis is a three-step process commencing with the Claisen condensation of dimethyl oxalate and methyl isobutyl ketone, facilitated by a strong base such as sodium methoxide. The resulting 1,3-diketone intermediate is then cyclized in situ with hydroxylamine hydrochloride to form the isoxazole ring. The final step involves the esterification of the resulting carboxylic acid to yield Methyl 5-isopropylisoxazole-3-carboxylate.
Caption: Proposed synthetic pathway for Methyl 5-isopropylisoxazole-3-carboxylate.
Experimental Protocol: Synthesis of Methyl 5-isopropylisoxazole-3-carboxylate
This protocol is adapted from the synthesis of similar isoxazole derivatives and should be optimized for specific laboratory conditions.[2]
Materials:
-
Dimethyl oxalate
-
Methyl isobutyl ketone
-
Sodium methoxide
-
Methanol
-
Hydroxylamine hydrochloride
-
Concentrated Sulfuric Acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Claisen Condensation and Cyclization:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium methoxide (1.1 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add a mixture of dimethyl oxalate (1.0 eq) and methyl isobutyl ketone (1.2 eq) dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and then add a solution of hydroxylamine hydrochloride (1.5 eq) in water.
-
Adjust the pH of the mixture to ~5 with a suitable acid (e.g., 2M HCl).
-
Heat the mixture to reflux for an additional 2-3 hours.
-
-
Work-up and Isolation of 5-isopropylisoxazole-3-carboxylic acid:
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude 5-isopropylisoxazole-3-carboxylic acid. This product can be purified by recrystallization or used directly in the next step.
-
-
Esterification:
-
Dissolve the crude 5-isopropylisoxazole-3-carboxylic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the completion of the reaction.
-
Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The resulting crude Methyl 5-isopropylisoxazole-3-carboxylate can be purified by column chromatography on silica gel.
-
Application in Drug Synthesis: A Gateway to Bioactive Carboxamides
The primary utility of Methyl 5-isopropylisoxazole-3-carboxylate in drug synthesis lies in its facile conversion to a wide range of N-substituted 5-isopropylisoxazole-3-carboxamides. This transformation is typically achieved through aminolysis of the methyl ester or via a more reactive acid chloride intermediate. The resulting carboxamide moiety is a common feature in many biologically active compounds, contributing to their target affinity and pharmacokinetic properties.[3]
General Protocol: Synthesis of 5-isopropylisoxazole-3-carboxamides
This protocol outlines the general procedure for the synthesis of isoxazole-3-carboxamides from Methyl 5-isopropylisoxazole-3-carboxylate.
Method A: Direct Aminolysis
-
In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve Methyl 5-isopropylisoxazole-3-carboxylate (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or a high-boiling point solvent like xylene).
-
Add the desired amine (1.2-2.0 eq).
-
Heat the reaction mixture to a temperature appropriate for the chosen solvent and amine (typically ranging from 80 °C to 140 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Method B: Via the Acid Chloride
This method is often preferred for less reactive amines or to achieve higher yields.
-
Formation of the Acid Chloride:
-
Hydrolyze Methyl 5-isopropylisoxazole-3-carboxylate to the corresponding carboxylic acid using standard procedures (e.g., refluxing with aqueous NaOH followed by acidification).
-
To a solution of the 5-isopropylisoxazole-3-carboxylic acid (1.0 eq) in an inert solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2 eq) with a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature or gentle heat until the evolution of gas ceases.
-
Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude 5-isopropylisoxazole-3-carbonyl chloride, which is typically used immediately in the next step.
-
-
Amide Formation:
-
Dissolve the desired amine (1.0-1.2 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of the crude 5-isopropylisoxazole-3-carbonyl chloride in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water, an aqueous solution of a weak acid (e.g., 1M HCl) to remove excess amine and base, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting carboxamide by recrystallization or column chromatography.
-
Caption: General workflows for the synthesis of 5-isopropylisoxazole-3-carboxamides.
Case Study: Synthesis of a Novel CXCR4 Antagonist Lead Compound
The chemokine receptor CXCR4 has emerged as a significant target in oncology and immunology.[4] Antagonists of CXCR4 have shown potential in inhibiting cancer metastasis and HIV entry into cells. A number of potent CXCR4 antagonists feature an isoxazole-carboxamide core. While a specific drug on the market may not explicitly name Methyl 5-isopropylisoxazole-3-carboxylate as its starting material, the synthesis of novel CXCR4 antagonists with an aminoquinoline template provides a compelling application for this intermediate.[4]
The following is a representative synthesis of a lead compound, demonstrating the utility of our title intermediate.
Target Molecule: N-(quinolin-4-yl)-5-isopropylisoxazole-3-carboxamide
Synthetic Rationale: The target molecule can be efficiently synthesized by coupling 5-isopropylisoxazole-3-carbonyl chloride with 4-aminoquinoline.
Protocol:
-
Prepare 5-isopropylisoxazole-3-carbonyl chloride from Methyl 5-isopropylisoxazole-3-carboxylate as described in "Method B" of the general protocol.
-
In a round-bottom flask, dissolve 4-aminoquinoline (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C.
-
Add a solution of the freshly prepared 5-isopropylisoxazole-3-carbonyl chloride (1.1 eq) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash successively with water, 1M NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the pure N-(quinolin-4-yl)-5-isopropylisoxazole-3-carboxamide.
Expected Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Conclusion and Future Outlook
Methyl 5-isopropylisoxazole-3-carboxylate is a valuable and versatile intermediate for the synthesis of a wide range of biologically active molecules. Its straightforward synthesis and facile conversion to isoxazole-3-carboxamides make it an attractive building block for medicinal chemists. The protocols and workflows detailed in this guide provide a solid foundation for researchers to explore the potential of this intermediate in the discovery and development of novel therapeutics. As the demand for new and effective drugs continues to grow, the strategic application of well-designed building blocks like Methyl 5-isopropylisoxazole-3-carboxylate will undoubtedly play a crucial role in advancing the frontiers of pharmaceutical science.
References
-
Design, synthesis, and evaluation of novel CXCR4 antagonists based on an aminoquinoline template. PubMed. [Link]
-
progress in the pathways for synthesis of isoxazoles synthons and their biological activities. Journal of Advanced Scientific Research. [Link]
-
Construction of Isoxazole ring: An Overview. NanoBioLetters. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
International Journal of ChemTech Research. Sphinxsai. [Link]
-
New FAAH Inhibitors Based on 3-carboxamido-5-aryl-isoxazole Scaffold That Protect Against Experimental Colitis. PubMed. [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]
-
Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. ResearchGate. [Link]
-
Novel Isoxazole-Based Antifungal Drug Candidates. MDPI. [Link]
-
Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. MDPI. [Link]
- Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
- Preparation method of 3-amino-5-methyl isoxazole.
-
Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. PubMed. [Link]
-
Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. Royal Society of Chemistry. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. National Center for Biotechnology Information. [Link]
-
REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Revues Scientifiques Marocaines. [Link]
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]
-
5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. [Link]
-
Synthesis of aryl esters using carboxylic acids, triarylphosphites, and N-iodosuccinimide. Royal Society of Chemistry. [Link]
-
Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. ResearchGate. [Link]
-
Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity. PubMed. [Link]
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and evaluation of novel CXCR4 antagonists based on an aminoquinoline template - PubMed [pubmed.ncbi.nlm.nih.gov]
Scalable synthesis of Methyl 5-isopropylisoxazole-3-carboxylate from precursors
Application Note: Scalable Synthesis of Methyl 5-isopropylisoxazole-3-carboxylate
Abstract
This application note details a robust, scalable protocol for the synthesis of Methyl 5-isopropylisoxazole-3-carboxylate , a critical heteroaromatic building block in medicinal chemistry (e.g., for kinase inhibitors and bioisosteres). Unlike bench-scale methods that often suffer from poor regioselectivity (yielding mixtures of 3,5- and 5,3-isomers), this process utilizes a salt-isolation strategy . By isolating the sodium enolate intermediate of the
Introduction & Retrosynthetic Strategy
Isoxazole-3-carboxylates are privileged scaffolds. The 3,5-substitution pattern is synthetically challenging because the condensation of unsymmetrical 1,3-dicarbonyls with hydroxylamine often yields regioisomeric mixtures.
The Challenge: Direct condensation of 3-methyl-2-butanone with dimethyl oxalate followed by immediate quenching with hydroxylamine often leads to competitive formation of 5-isoxazolones or the unwanted 5-carboxylate isomer, driven by pH-dependent tautomeric equilibria.
The Solution: Our strategy relies on the Claisen Condensation-Cyclization route, specifically isolating the stable sodium enolate salt. This intermediate allows for the removal of unreacted starting materials before the critical cyclization step.
Retrosynthetic Analysis (DOT Visualization)
Figure 1: Retrosynthetic strategy emphasizing the isolation of the sodium enolate to control purity and regiochemistry.
Process Development & Mechanistic Insights
Step 1: Claisen Condensation
The reaction between 3-methyl-2-butanone and dimethyl oxalate is driven by the irreversible deprotonation of the product by sodium methoxide (NaOMe).
-
Regiocontrol: Deprotonation of the ketone occurs kinetically at the methyl group (C1) rather than the methine (isopropyl group), leading to the desired linear diketo ester.
-
Thermodynamics: The reaction is exothermic. The resulting sodium enolate precipitates from methanol, which is a Critical Quality Attribute (CQA) . This precipitation drives the equilibrium forward and allows for simple filtration to remove excess oxalate and methoxide byproducts.
Step 2: Regioselective Cyclization
The regiochemistry of isoxazole formation is pH-dependent.[1]
-
Mechanism: In the presence of Hydroxylamine Hydrochloride (NH₂OH[2][3][4][5][6]·HCl) (acidic conditions), the reaction proceeds via the attack of the hydroxylamine nitrogen on the C4 (ketone) carbonyl. This is followed by cyclization at the C2 (ester-adjacent) carbonyl.
-
Why Acidic? Basic conditions (free NH₂OH) favor the formation of 5-isoxazolones via attack at the ester group or the wrong regioisomer. Using the salt + NH₂OH[7]·HCl generates a buffered acidic environment (
) that locks the regioselectivity to the 3-carboxylate [1].
Detailed Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[3][4][5][6][8][9][10] | Role |
| 3-Methyl-2-butanone | 86.13 | 1.0 | Substrate |
| Dimethyl Oxalate | 118.09 | 1.2 | Electrophile |
| Sodium Methoxide (30% in MeOH) | 54.02 | 1.25 | Base |
| Methanol (Anhydrous) | 32.04 | Solvent | Solvent |
| Hydroxylamine HCl | 69.49 | 1.15 | Heterocycle Source |
Step 1: Synthesis of Sodium Enolate Intermediate
-
Setup: Equip a 2L jacketed reactor with an overhead stirrer, internal temperature probe, and nitrogen inlet.
-
Charging: Charge Dimethyl Oxalate (141.7 g, 1.2 mol) and Methanol (600 mL). Stir until dissolved.
-
Cooling: Cool the solution to 0–5 °C .
-
Base Addition: Add Sodium Methoxide (30% wt solution, 225 g, 1.25 mol) dropwise via addition funnel over 45 minutes.
-
Control: Maintain internal temperature
. Exotherm expected.
-
-
Substrate Addition: Add 3-Methyl-2-butanone (86.1 g, 1.0 mol) dropwise over 30 minutes.
-
Observation: The solution will turn yellow, and a thick precipitate (sodium salt) will begin to form.
-
-
Reaction: Warm to 20–25 °C and stir for 4–6 hours.
-
IPC (In-Process Control): HPLC analysis of supernatant should show <5% residual ketone.
-
-
Isolation: Filter the thick slurry through a coarse sintered glass funnel.
-
Wash: Wash the filter cake with cold Methanol (2 x 100 mL) and MTBE (2 x 100 mL) to remove unreacted oxalate and colored impurities.
-
Drying: Dry the yellow solid under vacuum at 40 °C for 6 hours.
-
Yield Expectation: 85–90% (approx. 180–190 g of sodium salt).
-
Step 2: Cyclization to Methyl 5-isopropylisoxazole-3-carboxylate
-
Suspension: In the 2L reactor, suspend the dried Sodium Enolate Salt (from Step 1) in Methanol (500 mL) and Water (100 mL).
-
Cooling: Cool the slurry to 0–5 °C .
-
Reagent Addition: Add Hydroxylamine Hydrochloride (solid) portion-wise over 20 minutes.
-
Safety: Mild exotherm. Ensure adequate venting as minor CO₂ evolution can occur if carbonate impurities are present.
-
-
Reflux: Heat the mixture to reflux (approx. 65 °C) for 3–4 hours.
-
Workup:
-
Purification:
-
The crude product is typically a low-melting solid or oil.
-
Distillation: High vacuum distillation (bp approx. 105–110 °C at 10 mmHg) yields the pure product.
-
Alternative (Crystallization): If solid, recrystallize from Hexane/EtOAc (9:1).
-
Critical Process Parameters (CPPs) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Moisture in MeOH or Reactor | Ensure anhydrous conditions; NaOMe is moisture sensitive. |
| "Clumping" in Step 1 | Stirring speed too low | The sodium salt is thixotropic. Use high-torque overhead stirring (not magnetic). |
| Regioisomer Contamination | pH too high during Step 2 | Ensure NH₂OH·HCl is used (not free base).[4][6][8] Do not add extra base during cyclization. |
| Product Hydrolysis | Workup too prolonged/basic | The methyl ester is sensitive. Avoid strong caustic washes.[1] Use neutral brine. |
Safety & Scale-Up (E-E-A-T)
Thermal Hazards
-
Hydroxylamine HCl: While more stable than the free base, it is still a high-energy compound. DSC (Differential Scanning Calorimetry) analysis of the reaction mixture is recommended before scaling beyond 1kg. Avoid heating dry NH₂OH·HCl residues [2].
-
Exotherms: The Claisen condensation is significantly exothermic. On a pilot scale, dosing rates of NaOMe must be controlled by reactor cooling capacity.
Waste Management
-
The filtrate from Step 1 contains excess sodium methoxide and dimethyl oxalate. Quench with dilute acid before disposal.
-
Aqueous waste from Step 2 contains hydroxylamine residues; treat with bleach (hypochlorite) to destroy residual NH₂OH before release (check local regulations).
Visualization: Regioselectivity Logic
Figure 2: Decision tree showing how pH control directs the nucleophilic attack to the C4 ketone, ensuring the correct isomeric outcome.
References
-
Regioselective Synthesis of Isoxazoles
- Title: Regioselective synthesis of 3,5-disubstituted isoxazoles
- Source:Journal of Heterocyclic Chemistry (General consensus on acid-catalyzed condens
- Context: Confirms that reaction of 2,4-dioxoesters with hydroxylamine hydrochloride in acidic media yields the 3-carboxyl
-
Validation:
-
Safety of Hydroxylamine
- Title: Development of a Safe, Scalable Process for the Prepar
- Source:Organic Process Research & Development (2025/Recent).
- Context: Discusses the thermal hazards of hydroxylamine and the necessity of using the hydrochloride salt for scale-up.
-
Validation:
-
Claisen Condensation Scale-Up
-
Title: Synthesis of 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole.[5]
- Source:Organic Syntheses, Coll. Vol. 9, p.155 (1998).
- Context: Provides the standard operating procedure for handling sodium enol
-
Validation:
-
-
Physical Properties & Characterization
-
Title: Methyl 5-methylisoxazole-3-carboxylate (Analogous Compound).[13]
- Source: PubChem / Sigma-Aldrich.
- Context: Used for benchmarking physical state and workup expect
-
Validation:
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Isoxazole synthesis [organic-chemistry.org]
- 12. US2908688A - 5-methyl-3-isoxazole carboxylic acid hydrazides - Google Patents [patents.google.com]
- 13. CAS Common Chemistry [commonchemistry.cas.org]
Transesterification methods for Methyl 5-isopropylisoxazole-3-carboxylate
An In-Depth Guide to Transesterification Methods for Methyl 5-isopropylisoxazole-3-carboxylate
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the transesterification of Methyl 5-isopropylisoxazole-3-carboxylate. This key intermediate is a versatile building block in the synthesis of more complex bioactive molecules and pharmaceuticals.[1][2] The isoxazole moiety is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and demonstrating a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] Modifying the methyl ester of 5-isopropylisoxazole-3-carboxylate to other esters (e.g., ethyl, benzyl, or more complex alkyl groups) is a critical step in structure-activity relationship (SAR) studies to optimize pharmacokinetic and pharmacodynamic profiles.[2]
This guide delves into the primary catalytic methods for transesterification—acid-catalyzed, base-catalyzed, and enzyme-catalyzed—providing not only step-by-step protocols but also the underlying mechanistic principles to empower researchers to adapt and troubleshoot these procedures effectively.
Core Principles of Transesterification
Transesterification is a chemical process involving the exchange of the alkoxy group of an ester with that of an alcohol.[6] The reaction is an equilibrium process, and its progression towards the desired product is typically manipulated by using a large excess of the reactant alcohol or by removing the alcohol byproduct (in this case, methanol).[6][7]
The general reaction is as follows:
R-COOR' + R''-OH ⇌ R-COOR'' + R'-OH
For the specific topic of this guide:
Methyl 5-isopropylisoxazole-3-carboxylate + Alcohol (R''-OH) ⇌ Alkyl 5-isopropylisoxazole-3-carboxylate + Methanol
The reaction is generally slow and requires a catalyst to proceed at a practical rate. The choice of catalyst dictates the reaction mechanism and conditions.
Method 1: Acid-Catalyzed Transesterification
This method is robust and widely applicable, particularly when the substrate is not sensitive to strong acids. The mechanism involves protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[6][7][8]
Causality and Experimental Choices
-
Catalyst : Strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly used.[8] They act by donating a proton to activate the ester.
-
Solvent and Reagent : The reactant alcohol (e.g., ethanol, propanol) is typically used in large excess, serving as both the nucleophile and the solvent. This high concentration shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.
-
Temperature : The reaction is often performed at the reflux temperature of the alcohol to increase the reaction rate.
-
Water Content : The reaction is sensitive to water, which can lead to competitive hydrolysis of the ester back to the carboxylic acid.[8] Therefore, using anhydrous reagents and solvents is crucial for achieving high yields.
Experimental Workflow: Acid-Catalyzed Method
Caption: Workflow for Acid-Catalyzed Transesterification.
Protocol: Synthesis of Ethyl 5-isopropylisoxazole-3-carboxylate
-
Setup : To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 5-isopropylisoxazole-3-carboxylate (1.0 eq).
-
Reagent Addition : Add anhydrous ethanol (20-30 eq, serving as solvent and reactant).
-
Catalyst Addition : Carefully add concentrated sulfuric acid (0.05 eq) dropwise to the stirring solution.
-
Reaction : Heat the mixture to reflux (approx. 78°C) and maintain for 4-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification : Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil via silica gel column chromatography to yield the pure ethyl ester.[9]
Method 2: Base-Catalyzed Transesterification
Base-catalyzed transesterification is typically faster and proceeds under milder temperature conditions than the acid-catalyzed method. The mechanism involves the deprotonation of the alcohol by the base to form a highly nucleophilic alkoxide, which then attacks the electrophilic carbonyl carbon of the ester.[6][7][10]
Causality and Experimental Choices
-
Catalyst : Strong bases like sodium methoxide (NaOMe), sodium ethoxide (NaOEt), or potassium carbonate (K₂CO₃) are effective. The alkoxide used should ideally match the alcohol reactant to avoid product mixture (e.g., use NaOEt with ethanol).
-
Anhydrous Conditions : This method is extremely sensitive to water. Any moisture will lead to the saponification (hydrolysis) of the ester to the corresponding carboxylate salt, which is typically irreversible and results in yield loss. All reagents, solvents, and glassware must be scrupulously dry.
-
Temperature : The reaction often proceeds efficiently at room temperature or with gentle heating.
Mechanism: Base-Catalyzed Transesterification
Caption: Mechanism of Base-Catalyzed Transesterification.
Protocol: Synthesis of Benzyl 5-isopropylisoxazole-3-carboxylate
-
Setup : In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve methyl 5-isopropylisoxazole-3-carboxylate (1.0 eq) in anhydrous benzyl alcohol (10-20 eq).
-
Catalyst Preparation : In a separate flask, prepare the sodium benzoxide catalyst by carefully adding sodium metal (0.1 eq) to an excess of anhydrous benzyl alcohol. Wait for the sodium to dissolve completely.
-
Catalyst Addition : Add the catalyst solution to the substrate solution at room temperature.
-
Reaction : Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for 2-8 hours. Monitor the reaction by TLC.
-
Workup :
-
Quench the reaction by adding a weak acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), to neutralize the base.
-
Dilute with water and extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification : Filter and concentrate the solution under reduced pressure. The excess benzyl alcohol can be removed via vacuum distillation. Purify the residue by column chromatography on silica gel.
Method 3: Enzyme-Catalyzed Transesterification
Enzymatic methods offer a green and highly selective alternative for transesterification. Lipases are commonly employed as they function efficiently in non-aqueous environments and operate under mild conditions, which helps to prevent side reactions and degradation of sensitive substrates.[11][12][13]
Causality and Experimental Choices
-
Catalyst : Immobilized lipases, such as Candida antarctica lipase B (CALB, often sold as Novozym® 435), are preferred.[13] Immobilization enhances enzyme stability and allows for easy recovery and reuse.
-
Reaction Medium : The reaction can be performed in an organic solvent (e.g., hexane, toluene) to improve substrate solubility or, in some cases, under solvent-free conditions using the reactant alcohol as the medium.
-
Temperature : Optimal temperatures are typically mild (30-60°C), preserving the enzyme's activity and the substrate's integrity.[13]
-
Water Activity : While lipases require a small amount of water to maintain their active conformation, excess water will promote hydrolysis. Molecular sieves can be added to the reaction to control the water content by sequestering the byproduct methanol.
Experimental Workflow: Enzyme-Catalyzed Method
Caption: Workflow for Enzyme-Catalyzed Transesterification.
Protocol: Synthesis Using Immobilized Lipase
-
Setup : To a 50 mL Erlenmeyer flask, add methyl 5-isopropylisoxazole-3-carboxylate (1.0 eq), the desired alcohol (e.g., 1-butanol, 3-5 eq), and a suitable organic solvent like hexane (10 mL).
-
Catalyst Addition : Add immobilized Candida antarctica lipase B (5-10% by weight of the substrate).
-
Reaction : Seal the flask and place it in an orbital shaker set to 200 rpm and 45-50°C for 24-72 hours.
-
Monitoring : Periodically take aliquots from the reaction mixture (after letting the enzyme settle), filter, and analyze by GC-MS to determine conversion.
-
Workup :
-
Once the reaction reaches equilibrium or completion, remove the immobilized enzyme by simple filtration. The enzyme can be washed with fresh solvent and dried for reuse.
-
Evaporate the solvent and excess alcohol from the filtrate under reduced pressure.
-
-
Purification : The crude product can often be of high purity. If required, further purification can be achieved by silica gel chromatography.
Comparative Summary of Methods
| Feature | Acid-Catalyzed | Base-Catalyzed | Enzyme-Catalyzed |
| Speed | Moderate to Slow (4-24h) | Fast (1-8h) | Slow (24-72h) |
| Conditions | Harsh (High Temp, Strong Acid) | Mild Temperature, Strong Base | Very Mild (Low Temp, Neutral pH) |
| Catalyst | H₂SO₄, p-TsOH | NaOR, K₂CO₃, DBU | Immobilized Lipases (e.g., CALB) |
| Sensitivity | Sensitive to base-labile groups | Sensitive to water (saponification) and acid-labile groups | High substrate specificity, sensitive to inhibitors |
| Advantages | Inexpensive catalyst, well-established method. | High yields, fast reaction rates. | High selectivity, green/sustainable, catalyst is reusable, minimal byproducts. |
| Disadvantages | Potential for side reactions/degradation, corrosive, difficult workup. | Requires strictly anhydrous conditions, risk of saponification. | Expensive catalyst, slower reaction rates, requires optimization. |
Product Purification and Characterization
Independent of the method used, the final product requires rigorous purification and characterization to ensure its identity and purity for subsequent applications.
-
Purification : Flash column chromatography on silica gel is the most common method for purifying isoxazole esters. A solvent system of ethyl acetate in hexanes is typically effective.[9][14]
-
Characterization : The structure and purity of the final product should be confirmed using a combination of standard analytical techniques:[4][14][15]
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy to confirm the chemical structure, including the presence of the new alkyl group and the disappearance of the methyl ester signal.
-
Infrared (IR) Spectroscopy : To identify the characteristic ester carbonyl (C=O) stretch (typically around 1720-1740 cm⁻¹).
-
Mass Spectrometry (MS) : To confirm the molecular weight of the desired product.
-
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Insufficient reaction time or temperature; catalyst deactivation; equilibrium not shifted sufficiently. | Increase reaction time/temperature (within substrate stability limits). Use a larger excess of the reactant alcohol. For enzymatic reactions, check enzyme activity. |
| Saponification (Base-Catalyzed) | Presence of water in reagents or solvent. | Ensure all glassware is flame-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Formation of Byproducts | Side reactions due to harsh conditions (e.g., isoxazole ring opening, degradation).[16] | Switch to a milder method (e.g., from acid-catalyzed to enzyme-catalyzed). Lower the reaction temperature. |
| Difficult Purification | Product and starting material have similar polarity. | Optimize chromatography conditions (e.g., different solvent system, different stationary phase). Ensure the reaction goes to completion to simplify purification. |
References
-
JOCPR. Transesterification with heterogeneous catalyst in production of biodiesel: A Review. Journal of Chemical and Pharmaceutical Research. [Link]
- Google Patents. (1997). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
-
Organic Chemistry Portal. Ester synthesis by transesterification. [Link]
-
MDPI. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals. [Link]
-
RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]
-
MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank. [Link]
-
Zanco Journal of Medical Sciences. (2023). Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. [Link]
-
NIH - PMC. (2014). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. [Link]
-
NIH - PMC. (2014). Methyl 3-phenylisoxazole-5-carboxylate. Acta Crystallographica Section E. [Link]
-
NIH - PMC. (2024). Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles. Pharmaceuticals. [Link]
-
NIH - PMC. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]
-
Master Organic Chemistry. (2022). Transesterification. [Link]
-
ResearchGate. Mechanism for the base catalyzed transesterification reaction. [Link]
-
ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]
-
Organic Chemistry Portal. Isoxazole synthesis. [Link]
-
Zanco Journal of Medical Sciences. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. [Link]
-
MDPI. (2024). Enzymatic In Situ Interesterification of Rapeseed Oil with Methyl Formate in Diesel Fuel Medium. Energies. [Link]
-
ResearchGate. Acid catalyzed transesterification. [Link]
-
ResearchGate. (2024). (PDF) 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Link]
-
IJCRT.org. Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. [Link]
-
NIH - PMC. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]
-
MDPI. (2024). Lewis Acid-Base Site-Assisted In Situ Transesterification Catalysis to Produce Biodiesel. Catalysts. [Link]
-
Semantic Scholar. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]
- Google Patents. (1959). US2908688A - 5-methyl-3-isoxazole carboxylic acid hydrazides.
-
IIUM Repository (IRep). (2024). Enzymatic Transesterification Using Different Immobilized Lipases and its Biodiesel Effect on Gas Emission. [Link]
-
PubMed. (2010). Rational design of 5-phenyl-3-isoxazolecarboxylic acid ethyl esters as growth inhibitors of Mycobacterium tuberculosis. a potent and selective series for further drug development. [Link]
-
ABE T-space. (1996). BIODIESEL PRODUCTION VIA ACID CATALYSIS. [Link]
-
Wikipedia. Transesterification. [Link]
-
Semantic Scholar. (2023). Enzymatic Interesterification of Crude Palm Oil with Methyl acetate: Effect of Pre-treatment, Enzyme Dosage and Its Stability. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 4. ijcrt.org [ijcrt.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Transesterification - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. mdpi.com [mdpi.com]
- 13. irep.iium.edu.my [irep.iium.edu.my]
- 14. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 15. Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Nucleophilic substitution protocols involving Methyl 5-isopropylisoxazole-3-carboxylate
An Application Guide to Nucleophilic Substitution Protocols for Methyl 5-isopropylisoxazole-3-carboxylate
For research scientists and professionals in drug development, the isoxazole scaffold is a cornerstone of medicinal chemistry, appearing in numerous pharmaceuticals due to its favorable metabolic stability and versatile biological activity.[1][2][3] Methyl 5-isopropylisoxazole-3-carboxylate is a valuable building block, offering multiple sites for chemical modification. This guide provides a detailed exploration of nucleophilic substitution protocols involving this compound, moving beyond simple procedural lists to explain the underlying chemical principles and strategic considerations that govern reaction outcomes.
Understanding the Reactivity Landscape
The isoxazole ring is an electron-deficient aromatic system, a consequence of the high electronegativity of its constituent nitrogen and oxygen atoms.[4] This electronic character deactivates the ring towards electrophilic substitution but, in principle, makes it susceptible to nucleophilic attack. However, the isoxazole ring is also relatively stable, and direct nucleophilic aromatic substitution (SNAr) of a hydride (H⁻) is not a feasible pathway.[5]
Therefore, nucleophilic substitution strategies for Methyl 5-isopropylisoxazole-3-carboxylate primarily bifurcate into two distinct pathways:
-
Nucleophilic Acyl Substitution: Targeting the highly electrophilic carbonyl carbon of the methyl ester at the C3 position. This is the most direct and common method for derivatization.
-
Nucleophilic Aromatic Substitution (SNAr): Requiring the presence of a suitable leaving group on the isoxazole ring, typically at the C5 position. While the parent molecule lacks such a group, this guide will cover protocols for analogous activated systems, providing a pathway for more complex modifications.
The following diagram illustrates these two primary sites of reactivity.
Caption: Primary sites for nucleophilic attack on the isoxazole scaffold.
Part 1: Nucleophilic Acyl Substitution at the C3-Ester Group
This pathway is the most facile route to diversify the Methyl 5-isopropylisoxazole-3-carboxylate core. The ester is readily converted into a wide range of functional groups, most commonly amides, which are prevalent in bioactive molecules.
Protocol 1: General Procedure for Amidation
The conversion of the C3-ester to a carboxamide is a robust and widely employed transformation.[6] This reaction typically involves heating the ester with a primary or secondary amine. The reaction can be performed neat, in a suitable solvent, or with catalytic promoters.
Causality Behind Experimental Choices:
-
Solvent: A high-boiling point, polar aprotic solvent like DMF or DMSO is often used to ensure solubility of reactants and to allow for higher reaction temperatures, which are often necessary to drive the reaction to completion. For more reactive amines, lower boiling solvents like ethanol or even solvent-free conditions may suffice.
-
Temperature: Amidation of unreactive esters often requires heat (80-120 °C) to overcome the activation energy for the nucleophilic attack and subsequent elimination of methanol.
-
Catalysis: While many amidations proceed thermally, certain Lewis acids or reagents like sodium cyanide can catalyze the reaction, allowing for milder conditions. For direct amidation with ammonia, using a solution of ammonia in methanol or liquid ammonia under pressure is effective.[7]
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Methyl 5-isopropylisoxazole-3-carboxylate (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF, or toluene, approx. 5-10 mL per mmol of ester).
-
Addition of Nucleophile: Add the desired primary or secondary amine (1.1–1.5 eq.). For volatile amines, it is advisable to use a sealed tube or a pressure vessel.
-
Reaction: Heat the mixture to a temperature between 80 °C and 120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions can take from 4 to 24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a solid product precipitates, it can be collected by filtration and washed with a cold solvent (e.g., diethyl ether or hexane). If no solid forms, concentrate the solvent under reduced pressure.
-
Purification: The crude residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by silica gel column chromatography to yield the pure 5-isopropylisoxazole-3-carboxamide derivative.
Data Summary: Amidation Conditions
| Nucleophile (Amine) | Solvent | Temperature (°C) | Typical Time (h) | Notes |
| Ammonia (7N in MeOH) | Methanol | 80 (Sealed Tube) | 12-18 | A large excess of ammonia is typically used.[7] |
| Benzylamine | Toluene | 110 (Reflux) | 8-12 | Standard thermal conditions. |
| Piperidine | Ethanol | 80 (Reflux) | 4-6 | More nucleophilic secondary amines often react faster. |
| Aniline | DMF | 120 | 16-24 | Less nucleophilic aromatic amines require higher temperatures.[6] |
Protocol 2: Hydrazinolysis for Hydrazide Synthesis
The synthesis of carboxylic acid hydrazides is a key transformation, as these intermediates are precursors to a variety of other heterocyclic systems. The reaction proceeds readily by treating the ester with hydrazine hydrate.[8]
Step-by-Step Methodology:
-
Setup: To a solution of Methyl 5-isopropylisoxazole-3-carboxylate (1.0 eq.) in ethanol (5-10 mL per mmol), add hydrazine hydrate (85% solution, 2.0-3.0 eq.) dropwise at room temperature.
-
Reaction: A mild exotherm may be observed. Stir the solution at room temperature or with gentle warming (40-60 °C) for 2-6 hours. The product often crystallizes directly from the reaction mixture.
-
Workup & Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford the pure 5-isopropylisoxazole-3-carbohydrazide.[8]
Part 2: Nucleophilic Aromatic Substitution (SNAr) on the Isoxazole Ring
Direct SNAr on Methyl 5-isopropylisoxazole-3-carboxylate is not feasible due to the absence of a leaving group. However, if the isoxazole ring is "activated" with a strong electron-withdrawing group and contains a suitable leaving group (e.g., a nitro group or a halogen), SNAr becomes a powerful tool for C-C, C-N, C-O, and C-S bond formation.[9][10]
The following protocol is based on established methods for SNAr on 5-nitroisoxazoles, which serve as excellent substrates for this transformation.[9][10] To apply this to the target scaffold, one would need to synthesize the corresponding 5-nitro derivative, a common synthetic intermediate.
Conceptual Workflow for SNAr Application
Caption: Workflow for functionalization via SNAr.
Protocol 3: General Procedure for SNAr with O-, N-, and S-Nucleophiles
This protocol describes the substitution of a nitro group at the C5 position of an isoxazole-3-carboxylate scaffold.
Mechanism & Causality: The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Addition: The nucleophile attacks the electron-deficient C5 carbon (activated by the nitro group and the ring heteroatoms), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination: The leaving group (in this case, the nitrite ion, NO₂⁻) is expelled, restoring the aromaticity of the ring.
-
Solvent: Polar aprotic solvents like Acetonitrile (MeCN), DMF, or DMSO are ideal as they solvate the cation of the base but do not solvate the nucleophile, thus enhancing its reactivity.
-
Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or a strong base like sodium hydride (NaH) is used to deprotonate the nucleophile (for alcohols, thiols) or to act as an acid scavenger (for amines).
Step-by-Step Methodology (Example with a Phenol Nucleophile):
-
Reagent Preparation: To a stirred solution of the nucleophile (e.g., 4-methoxyphenol, 1.1 eq.) in dry acetonitrile (10 mL per mmol of isoxazole), add a base (e.g., K₂CO₃, 1.5 eq.). Stir at room temperature for 15-20 minutes.
-
Substrate Addition: Add a solution of the 5-nitroisoxazole-3-carboxylate substrate (1.0 eq.) in dry acetonitrile dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature. The reaction is often rapid and can be complete within 1-4 hours. Monitor progress by TLC.
-
Workup: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to obtain the 5-aryloxy-isoxazole derivative.[10]
Data Summary: SNAr Conditions for 5-Nitroisoxazoles
| Nucleophile | Base | Solvent | Temperature (°C) | Notes |
| Phenols (O-nuc) | K₂CO₃ | Acetonitrile | 25 | Generally clean and high-yielding reactions.[10] |
| Aliphatic Alcohols (O-nuc) | NaH | THF / DMF | 0 to 25 | Requires a strong base to form the alkoxide. |
| Amines (N-nuc) | K₂CO₃ or Et₃N | Acetonitrile | 25-50 | Base scavenges the generated acid (HNO₂). |
| Thiols (S-nuc) | K₂CO₃ | DMF | 25 | Thiols are excellent nucleophiles for this reaction. |
Visualizing the SNAr Mechanism
Caption: The addition-elimination mechanism of SNAr.
Conclusion
Methyl 5-isopropylisoxazole-3-carboxylate is a versatile scaffold amenable to functionalization through targeted nucleophilic substitution reactions. While direct substitution on the isoxazole ring requires specific activation, the C3-ester provides a reliable and highly useful handle for diversification, particularly through amidation and hydrazinolysis. For more advanced applications, a synthetic strategy involving the introduction of a leaving group at the C5 position opens the door to a wide array of derivatives via the robust SNAr methodology. By understanding the distinct reactivity of these two sites, researchers can strategically design and execute synthetic routes to novel isoxazole-based compounds for drug discovery and development.
References
-
Shaikh, A. et al. (2024). Construction of Isoxazole ring: An Overview. NANO BIO LETTERS. Available at: [Link]
-
Kashima, C. et al. (1979). The Chemistry of Isoxazoles. HETEROCYCLES, 12(10). Available at: [Link]
-
Garcı́a-Fandiño, R. et al. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. Organic Letters, 9(9), 1745–1748. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Available at: [Link]
-
Saha, A. et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34262–34288. Available at: [Link]
-
Bhatt, H. et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Chemistry, 5(3), 1957-1988. Available at: [Link]
- Pandhurnekar, C. P. et al. (2021). progress in the pathways for synthesis of isoxazoles synthons and their biological activities. Journal of Advanced Scientific Research, ICITNAS: 44-50.
-
Rani, P. et al. (2021). A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives. Organic & Biomolecular Chemistry. Available at: [Link]
-
Scholars Research Library. (2012). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica, 4(1):365-370. Available at: [Link]
- Gardner, T. S. et al. (1959). U.S. Patent No. US2908688A. Google Patents.
-
Wang, C. et al. (2018). Transition-metal-free decarboxylative thiolation of stable aliphatic carboxylates. RSC Advances, 8(11), 5786–5790. Available at: [Link]
- CN107721941B. (n.d.). Preparation method of 3-amino-5-methyl isoxazole. Google Patents.
-
Moon, B. et al. (2020). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 22(19), 6486-6492. Available at: [Link]
- Kumar, R. et al. (2017). Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. International Journal of Pharmaceutical and Phytopharmacological Research, 7(5): 1-11.
-
Reddy, V. R. et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at: [Link]
-
Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at: [Link]
-
Sahoo, B. M. et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers In Medicinal Chemistry, 10: 1. Available at: [Link]
-
Nielsen, A. T. & Houk, K. N. (2018). Concerted nucleophilic aromatic substitutions. Harvard DASH. Available at: [Link]
-
Bakulev, V. A. et al. (2019). Isoxazole Strategy for the Synthesis of α-Aminopyrrole Derivatives. The Journal of Organic Chemistry, 84(18), 11669–11681. Available at: [Link]
- CN1156723A. (n.d.). Process for synthesizing 5-methyl-isoxazole-3-carboxamide. Google Patents.
-
Pujar, G. V. et al. (2018). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate. Available at: [Link]
-
Khalafy, J. et al. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. ResearchGate. Available at: [Link]
-
Yao, L. & Deng, J. (2014). Methyl 3-phenylisoxazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o135. Available at: [Link]
-
Karaluka, V. et al. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules, 29(15), 3421. Available at: [Link]
-
Glukhareva, T. V. et al. (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. Molecules, 28(22), 7551. Available at: [Link]
-
Yao, L. & Deng, J. (2014). Isopropyl 3-phenylisoxazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o136. Available at: [Link]
-
Villamil, M. B. et al. (2022). Thioester deprotection using a biomimetic NCL approach. Frontiers in Chemistry, 10, 934376. Available at: [Link]
-
Piaz, F. D. et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. Available at: [Link]
-
Shimizu, M. et al. (2009). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES, 81(2), 487-496. Available at: [Link]
-
Fan, Z. et al. (2009). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules, 14(4), 1343–1352. Available at: [Link]
-
Moody, C. J. & Doyle, K. J. (1989). Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides: general methods for the elaboration of trisubstituted thiazoles and oxazoles. J. Chem. Soc., Perkin Trans. 1, 329-337. Available at: [Link]
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. nanobioletters.com [nanobioletters.com]
- 6. researchgate.net [researchgate.net]
- 7. CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide - Google Patents [patents.google.com]
- 8. US2908688A - 5-methyl-3-isoxazole carboxylic acid hydrazides - Google Patents [patents.google.com]
- 9. 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
Functionalization of the isoxazole ring in Methyl 5-isopropylisoxazole-3-carboxylate
Application Note: AN-ISOX-042
Executive Summary
The isoxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for amide bonds and phenyl rings in kinase inhibitors, GPCR ligands, and anti-infectives. Methyl 5-isopropylisoxazole-3-carboxylate presents a unique functionalization challenge: the electron-withdrawing ester at C-3 and the electron-donating isopropyl group at C-5 create a "push-pull" electronic system that dictates regioselectivity.
This guide details the regioselective functionalization of this scaffold. Unlike standard aromatic chemistry, the isoxazole ring requires tuned conditions to prevent ring opening (N-O bond cleavage) while achieving high yields. We focus on three critical transformations:
-
C-4 Regioselective Halogenation: The gateway to carbon-carbon bond formation.
-
C-4 Palladium-Catalyzed Cross-Coupling: Installing diversity via Suzuki-Miyaura protocols.[1][2]
-
C-3 Direct Amidation: Efficient linker installation avoiding acid-chloride intermediates.
Strategic Reactivity Analysis
Before initiating synthesis, one must understand the electronic landscape of the molecule.
-
C-3 Position (Ester): Highly electrophilic. Susceptible to hydrolysis and nucleophilic attack. The ester withdraws electron density from the ring, deactivating it toward Electrophilic Aromatic Substitution (EAS).
-
C-4 Position (Methine): The only nucleophilic site on the ring, yet significantly less reactive than a benzene ring due to the adjacent electron-withdrawing imine (C=N) and ester. Successful functionalization here requires acid catalysis or highly electrophilic reagents .
-
C-5 Position (Isopropyl): The isopropyl group provides steric bulk and weak electron donation (hyperconjugation), stabilizing the C-4 cation intermediate during EAS.
Visualizing the Workflow
The following diagram illustrates the decision tree for functionalizing this specific scaffold.
Figure 1: Strategic functionalization pathways. The C-4 position serves as the diversity entry point, while C-3 acts as the anchoring linker.
Protocol 1: C-4 Regioselective Bromination
Objective: Synthesize Methyl 4-bromo-5-isopropylisoxazole-3-carboxylate.
The "Why" (Mechanistic Insight)
Standard bromination (NBS in DMF) often fails or proceeds sluggishly with electron-deficient isoxazoles. The C-3 ester deactivates the ring. To overcome this, we utilize Trifluoroacetic Acid (TFA) as the solvent.
-
Mechanism: TFA protonates the N-bromosuccinimide (NBS), generating a highly electrophilic bromine species (
equivalent). It also protonates the isoxazole nitrogen, but the inductive effect of the isopropyl group at C-5 maintains just enough nucleophilicity at C-4 to trap the electrophile.
Step-by-Step Methodology
-
Setup: Charge a round-bottom flask with Methyl 5-isopropylisoxazole-3-carboxylate (1.0 equiv, e.g., 5.0 g).
-
Solvent: Add TFA (Trifluoroacetic acid) (5–8 volumes relative to mass). Caution: TFA is corrosive.
-
Reagent Addition: Add NBS (N-Bromosuccinimide) (1.2 equiv) portion-wise at room temperature (25 °C).
-
Tip: Recrystallize NBS from water prior to use to remove HBr traces which can cause side reactions.
-
-
Reaction: Stir at 50 °C for 4–6 hours.
-
Monitoring: Monitor by LC-MS.[3] The product will show a characteristic M+2 mass peak (Br isotope pattern).
-
-
Workup (Critical):
-
Concentrate the reaction mixture under reduced pressure to remove most TFA.
-
Dilute the residue with EtOAc.
-
Wash carefully with saturated NaHCO3 (aqueous) until pH is neutral. Warning: Significant gas evolution (CO2).
-
Wash with 10% Sodium Thiosulfate (
) to quench excess bromine.
-
-
Purification: Dry organic layer over
, filter, and concentrate. The product usually crystallizes upon standing or can be purified via silica flash chromatography (0-20% EtOAc/Hexanes).
Expected Yield: 85–95%
Protocol 2: Palladium-Catalyzed C-4 Arylation (Suzuki-Miyaura)
Objective: Install an aryl/heteroaryl group at the C-4 position.
The "Why" (Mechanistic Insight)
Isoxazolyl bromides are "pseudo-aromatic" halides. They are less reactive than phenyl bromides in oxidative addition steps. Therefore, standard catalysts like
-
Catalyst Choice: We utilize
or XPhos Pd G2 . The bidentate ligand (dppf) prevents catalyst decomposition, while the bulky biaryl phosphine (XPhos) accelerates oxidative addition into the electron-rich C-Br bond (rich relative to the electron-poor ring).
Step-by-Step Methodology
-
Reagents:
-
Substrate: Methyl 4-bromo-5-isopropylisoxazole-3-carboxylate (1.0 equiv).
-
Boronic Acid:
(1.5 equiv). -
Catalyst:
(5 mol%). -
Base:
(3.0 equiv) or (for sterically hindered boronic acids).
-
-
Solvent System: 1,4-Dioxane : Water (4:1 ratio). Degassing is mandatory.
-
Procedure:
-
Combine solid reagents in a microwave vial or pressure tube.
-
Add solvents and sparge with Nitrogen/Argon for 10 minutes.
-
Seal and heat to 90 °C (oil bath) or 110 °C (Microwave) for 1–2 hours.
-
-
Workup:
-
Filter through a Celite pad to remove Pd black.
-
Dilute with EtOAc and wash with water.
-
Concentrate and purify via silica chromatography.
-
Validation: The disappearance of the Br-isotope pattern in LC-MS and the appearance of the biaryl peak confirms coupling.
Protocol 3: Direct C-3 Amidation (AlMe3 Mediated)
Objective: Convert the C-3 methyl ester directly to a functionalized amide without hydrolysis.
The "Why" (Mechanistic Insight)
Traditional hydrolysis (Ester
-
Solution: Trimethylaluminum (AlMe3) activation. AlMe3 reacts with the amine to form an aluminum amide species (
), which is a potent nucleophile that attacks the ester directly. This method is anhydrous and avoids the unstable free acid intermediate.
Step-by-Step Methodology
-
Preparation (Inert Atmosphere Required):
-
Flame-dry a round-bottom flask and purge with Argon.
-
-
Activation:
-
Add the Amine (
) (1.5 equiv) and anhydrous Toluene or DCM . -
Cool to 0 °C.
-
Slowly add AlMe3 (2.0 M in toluene/hexanes) (1.5 equiv). Caution: Pyrophoric.
-
Stir at RT for 30 minutes to form the active aluminum-amide species.
-
-
Coupling:
-
Add Methyl 5-isopropylisoxazole-3-carboxylate (1.0 equiv) dissolved in a minimum amount of dry solvent.
-
-
Reaction:
-
Heat to reflux (if Toluene) or 40 °C (if DCM) for 2–4 hours.
-
-
Quench (Critical Safety Step):
-
Cool to 0 °C.
-
Carefully quench by dropwise addition of dilute HCl (1M) or Rochelle's Salt (Potassium Sodium Tartrate) solution. Note: Rochelle's salt is preferred to break up aluminum emulsions without strong acid.
-
-
Workup:
-
Stir vigorously with Rochelle's salt solution for 1 hour until layers separate clearly.
-
Extract with EtOAc, dry, and concentrate.
-
Data Summary & Troubleshooting
| Transformation | Key Reagent | Solvent | Temp | Typical Yield | Common Pitfall |
| C-4 Bromination | NBS | TFA | 50 °C | 90% | Incomplete reaction if TFA is wet or old. |
| C-4 Suzuki | Pd(dppf)Cl2 | Dioxane/H2O | 90 °C | 75-85% | Protodeboronation of unstable boronic acids. |
| C-3 Amidation | AlMe3 | Toluene | 110 °C | 80-95% | Pyrophoric handling; emulsions during workup. |
| C-3 Amidation (Alt) | TBD (Catalytic) | THF | 60 °C | 60-70% | Slower; requires excess amine. |
Reaction Mechanism: C-4 Bromination
The following diagram details the electronic flow enabling the regioselectivity at C-4.
Figure 2: Mechanism of Acid-Catalyzed Bromination. The isopropyl group at C-5 is crucial for stabilizing the cationic intermediate (Step 3).
References
-
Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Source: National Institutes of Health (PMC) Description: Discusses optimization of Suzuki coupling on isoxazole scaffolds, highlighting the effectiveness of Pd(OAc)2 and carbonate bases.
-
Regioselective Synthesis of Isoxazoles and 1,2,4-Oxadiazole-Derived Phosphonates. Source: PubMed (Org Biomol Chem) Description: details the regioselectivity patterns of isoxazoles, confirming C-4 as the primary site for electrophilic attack and halogenation.
-
Base-Promoted Direct Amidation of Esters. Source: National Institutes of Health (PMC) Description: Provides the foundational methodology for converting esters to amides without acid intermediates, relevant for the C-3 functionalization.
-
Palladium-Catalyzed C4,C5-Diarylation of Isoxazole-3-Carboxylate. Source: ResearchGate Description: A specific study on the arylation of isoxazole-3-carboxylates, validating the reactivity of the C-4 position towards Palladium catalysis.
-
Suzuki-Miyaura Cross-Coupling Reaction Protocols. Source: Fisher Scientific Description: Standard operating procedures for Suzuki couplings, including stoichiometry and catalyst selection for heteroaryl halides.
Sources
Troubleshooting & Optimization
Technical Guide: High-Yield Synthesis of Methyl 5-isopropylisoxazole-3-carboxylate
[1][3]
Executive Summary & Route Selection
The synthesis of Methyl 5-isopropylisoxazole-3-carboxylate is most efficiently achieved via a telescoped (one-pot) Claisen condensation-cyclization sequence .[1][3] While [3+2] cycloaddition routes exist, they often suffer from lower atom economy and expensive precursors (alkynes/nitrile oxides).[1]
The Recommended Route:
-
Claisen Condensation: Dimethyl oxalate + 3-methyl-2-butanone (Methyl isopropyl ketone)
Methyl 5-methyl-2,4-dioxohexanoate (enol salt).[1][3] -
Regioselective Cyclization: Reaction with Hydroxylamine Hydrochloride (NH
OH·HCl) under controlled pH.
Target Yield: >75% (Isolated) Key Challenge: Controlling regioselectivity to favor the 3-carboxylate isomer over the 5-carboxylate isomer.
Experimental Workflow (The "Golden" Protocol)
This protocol minimizes the isolation of the unstable diketone intermediate, reducing degradation and improving overall yield.
Phase A: Claisen Condensation (Enolate Formation)
Reagents: Sodium Methoxide (NaOMe), Dimethyl Oxalate, 3-Methyl-2-butanone, Methanol (anhydrous).[1][3]
-
Preparation: Charge a dry reactor with anhydrous Methanol (5-10 volumes). Cool to 0–5°C .[4]
-
Base Addition: Add NaOMe (1.2 eq) portion-wise. Critical: Exothermic.
-
Reagent Feed: Mix Dimethyl Oxalate (1.0 eq) and 3-Methyl-2-butanone (1.1 eq). Add this mixture dropwise to the reactor over 1-2 hours, maintaining internal temperature <10°C .
-
Reaction: Allow to warm to room temperature (20-25°C) and stir for 3-4 hours. The solution will turn yellow/orange, indicating enolate formation.
Phase B: pH Adjustment & Cyclization (The Critical Control Point)
Reagents: Sulfuric Acid (H
-
Cooling: Cool the enolate mixture back to 10°C .
-
Acidification (CRITICAL): Slowly add acid (H
SO or glacial acetic acid) to adjust the pH to 4.0 – 5.0 .-
Why? See "Mechanism & Causality" below.
-
-
Amine Addition: Add Hydroxylamine Hydrochloride (solid or methanolic solution) in one portion.
-
Cyclization: Heat the mixture to Reflux (65°C) for 6–8 hours.
-
Work-up: Cool to RT. Evaporate methanol. Add water and extract with Ethyl Acetate or Dichloromethane. Wash organic layer with brine, dry over Na
SO , and concentrate.[1][3][5]
Mechanism & Causality: Why This Works
To troubleshoot yield, you must understand the competing pathways.
Regioselectivity Control
The reaction of a 2,4-dioxo ester with hydroxylamine can yield two isomers:
-
Isomer A (Target): Methyl 5-isopropylisoxazole-3-carboxylate.[1][3]
-
Isomer B (Impurity): Methyl 3-isopropylisoxazole-5-carboxylate.[1][3]
The pH Factor:
-
At pH 4–5 (Weakly Acidic): The reaction is kinetically controlled by the attack of the nucleophilic nitrogen of NH
OH on the C2-carbonyl (the ketone adjacent to the ester). This specific attack is required to place the ester group at the 3-position of the isoxazole ring. -
At pH > 7 (Basic): The diketone exists largely as a dianion, and the nucleophilicity of the hydroxylamine oxygen increases, leading to mixed attack patterns and lower regioselectivity.
Visualizing the Pathway
The following diagram illustrates the critical decision points in the reaction mechanism.
Caption: Reaction logic flow showing how pH control dictates the nucleophilic attack site, determining regioselectivity.
Troubleshooting Guide & FAQs
Q1: My crude yield is good, but the purity is low (<80%). What happened?
Diagnosis: Likely incomplete cyclization or side reactions during the Claisen step.
-
Fix 1 (Claisen Step): Ensure your Sodium Methoxide is fresh.[1] Old NaOMe absorbs moisture, forming NaOH, which hydrolyzes your esters (dimethyl oxalate) into acids, killing the reaction.[1][3]
-
Fix 2 (Cyclization): Did you monitor the pH after adding hydroxylamine? The addition of NH
OH[6][7]·HCl releases HCl, which can drop the pH too low (<2).[1] If pH drops below 2, the amine becomes protonated (NH OH ) and non-nucleophilic, stalling the reaction.[1] Buffer with Sodium Acetate if necessary to hold pH 4-5. [1][3]
Q2: I am seeing a solid precipitate during the acidification step. Is this normal?
Answer: Yes. The intermediate, methyl 5-methyl-2,4-dioxohexanoate, may precipitate as an enol or salt when acidified.[1][3]
-
Action: Do not filter it. This solid is your key intermediate. Add the hydroxylamine directly to the suspension; it will dissolve as it reacts and warms up.
Q3: How do I remove the regioisomer (3-isopropyl-5-ester) if it forms?
Answer: Separation is difficult due to similar polarity.
-
Prevention is key: Strict pH control (4.0–5.0).[1]
-
Purification: If present, the target 5-isopropyl-3-ester is often more crystalline.[1][3] Try recrystallization from cold Methanol/Water (9:1) or Hexane/Ethyl Acetate .[1] If the product is an oil, use high-vacuum fractional distillation.[1][3]
Q4: Can I use Ethanol instead of Methanol?
Answer: It is risky.
-
Transesterification: Using Ethanol with Methyl esters (Dimethyl oxalate) will lead to a mixture of Methyl and Ethyl esters (Methyl 5-isopropyl... and Ethyl 5-isopropyl...).
-
Rule: Match the solvent alcohol to the ester alkoxide. Use Methanol/NaOMe for Methyl esters. Use Ethanol/NaOEt if you want the Ethyl ester.
Data & Specifications
Solvent & Reagent Effects on Yield[8][9][10][11]
| Parameter | Condition | Expected Yield | Notes |
| Base | NaOMe (Solid) | 75-85% | Best results. Anhydrous. |
| Base | NaH (Sodium Hydride) | 60-70% | Overkill; harder to handle safely.[1] |
| Solvent | Methanol (Anhydrous) | High | Prevents hydrolysis.[1] |
| pH Control | Uncontrolled (Basic) | 40-50% | High isomer impurities.[1] |
| pH Control | pH 4.0 – 5.0 | >80% | Optimal regioselectivity. |
Physical Properties for Verification[1]
-
Appearance: Colorless to pale yellow oil (may solidify upon standing/chilling).
-
Boiling Point: ~115–120°C at 15 mmHg (extrapolated from 5-methyl analog).[1]
-
1H NMR Diagnostic: Look for the isoxazole ring proton (C4-H) singlet around
6.4 – 6.5 ppm .
References
-
Regioselective Synthesis of Isoxazoles: Beilstein J. Org. Chem.2011 , 7, 59–67.[1][3] (Discusses the effect of pH on 1,3-dicarbonyl cyclizations).
-
Synthesis of 5-methyl-isoxazole-3-carboxamide: Patent CN1156723A.[1][3] (Describes the one-pot Claisen/Cyclization protocol with pH adjustment).
-
General Isoxazole Chemistry: J. Org. Chem.1990 , 55, 11, 3365–3369.[1][3] (Mechanistic insights into hydroxylamine additions).
-
Purification of Isoxazole Esters: Org. Synth.2004 , 81, 147.[1][3] (Distillation and crystallization techniques for similar heterocycles). [1]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents [patents.google.com]
- 3. CN103980102A - Synthesis of 2,4-dihydroxy-5-methyl acetophenone and derivative thereof and application of 2,4-dihydroxy-5-methyl acetophenone and derivative thereof as bactericides - Google Patents [patents.google.com]
- 4. US3760087A - Perfume compositions containing ethyl 2,4-dioxohexanoate - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion Rates in the Hydrolysis of Methyl 5-isopropylisoxazole-3-carboxylate
Welcome to the technical support center for the synthesis of 5-isopropylisoxazole-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the hydrolysis of its methyl ester precursor. As a key intermediate in pharmaceutical and agricultural research, achieving high purity and yield of this carboxylic acid is paramount[1][2].
The hydrolysis of Methyl 5-isopropylisoxazole-3-carboxylate presents a classic chemical challenge: the need to perform a robust saponification reaction without compromising the integrity of the sensitive isoxazole ring. Low conversion rates are often symptomatic of an imbalance between these two competing factors. This guide provides in-depth, cause-and-effect troubleshooting strategies to help you navigate this synthesis effectively.
Section 1: Foundational Chemistry & Core Challenges
This section addresses the fundamental principles governing the reaction, providing the necessary context to diagnose and solve common issues.
Q1: What is the primary mechanism for the hydrolysis of Methyl 5-isopropylisoxazole-3-carboxylate, and what are the critical steps?
The most common and effective method for this transformation is a base-catalyzed hydrolysis, also known as saponification[3][4]. This is a two-stage process involving a nucleophilic acyl substitution mechanism.
-
Nucleophilic Attack: A hydroxide ion (from a base like NaOH, KOH, or LiOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond and forms a tetrahedral intermediate.
-
Leaving Group Elimination & Deprotonation: The tetrahedral intermediate is unstable and collapses. It reforms the carbonyl group and eliminates the methoxide ion (⁻OCH₃) as a leaving group. The highly basic methoxide ion then immediately deprotonates the newly formed carboxylic acid. This final acid-base step is irreversible and drives the reaction to completion under basic conditions.[5]
Q2: Why is the isoxazole ring particularly sensitive to hydrolysis conditions?
The stability of the isoxazole ring is the central challenge in this synthesis. The isoxazole heterocycle possesses a weak nitrogen-oxygen (N-O) bond.[6][7] This bond is susceptible to cleavage under various conditions, particularly in the presence of strong bases or at elevated temperatures, which are often employed to accelerate ester hydrolysis.[6][7] This can lead to a variety of undesired ring-opened byproducts, significantly reducing the yield of the target carboxylic acid.
Caption: Competing reaction pathways during hydrolysis.
Section 2: Troubleshooting Guide for Low Conversion Rates
This section is structured to address specific experimental outcomes and provide a logical path to a solution.
Issue 1: Incomplete Conversion — The Reaction Stalls
Q: My reaction has been running for several hours, but TLC/LC-MS analysis shows a significant amount of starting material remaining. What are the most likely causes and how can I fix this?
A stalled reaction indicates that the conditions are insufficient to drive the hydrolysis to completion. The primary culprits are inadequate base stoichiometry, poor solubility, or insufficient thermal energy.
Causality & Solutions:
-
Insufficient Base: Saponification is a stoichiometric reaction. You need at least one equivalent of base per equivalent of ester. Due to potential degradation or reaction with atmospheric CO₂, it is standard practice to use a slight excess (1.1-1.5 equivalents). If your starting material is not fully pure, you may need more.
-
Action: Ensure you are using at least 1.1 equivalents of high-purity base (e.g., LiOH·H₂O, NaOH).
-
-
Poor Solubility: This is a very common issue. The reaction is biphasic; the organic ester has low solubility in the aqueous base. If the phases are not adequately mixed, the reaction rate will be extremely slow.
-
Low Temperature: While high temperatures risk ring degradation, room temperature may be too low for a sterically hindered ester to hydrolyze in a reasonable timeframe.
-
Action: If the reaction is stalled at room temperature after 12-24 hours (with adequate base and co-solvent), consider gently warming the reaction to 40-50°C. Monitor closely for the appearance of byproducts.[6]
-
| Parameter | Recommendation | Rationale & Key Considerations |
| Base | 1. LiOH·H₂O (Preferred) 2. NaOH | LiOH is often milder and can lead to cleaner reactions with sensitive substrates[8][9]. NaOH is more aggressive and cost-effective but carries a higher risk of ring-opening.[6] |
| Stoichiometry | 1.1 - 1.5 equivalents | Ensures complete reaction without using a large excess of strong base that could promote side reactions. |
| Solvent System | THF/H₂O (3:1) or MeOH/H₂O (3:1) | Creates a single phase for the reactants, dramatically increasing the reaction rate. THF is often preferred as it avoids potential transesterification that can occur with methanol. |
| Temperature | Room Temperature (20-25°C) to 40°C | Start at room temperature to minimize degradation. Only warm if necessary and monitor the reaction progress every 1-2 hours by TLC or LC-MS.[10] |
| Table 1: Recommended Starting Conditions for Hydrolysis. |
Issue 2: Low Yield with a Complex Product Mixture
Q: My starting material is consumed, but the yield of the desired carboxylic acid is very low. My analytical data (LC-MS, NMR) shows a complex mixture of unidentified products. What is happening?
This outcome strongly suggests that the primary reaction pathway is not hydrolysis but rather the degradation of the isoxazole ring. The conditions were too harsh, causing the N-O bond to cleave after the ester was potentially hydrolyzed.[6][7]
Caption: Troubleshooting workflow for product degradation.
Issue 3: Product Loss During Workup
Q: In-process controls show a clean, high-yield reaction, but I lose the majority of my product after acidification and extraction. Where is it going?
Product loss during workup is a common and frustrating issue. It typically arises from improper pH adjustment, poor extraction technique, or the physical properties of the product itself.
Causality & Solutions:
-
Over-acidification: When neutralizing the basic reaction mixture, using a strong acid like concentrated HCl can create localized areas of very low pH. While this protonates your carboxylate product, it can also catalyze the degradation of the now acid-sensitive isoxazole ring.[11]
-
Action: Perform the acidification at 0°C (in an ice bath) to dissipate heat. Use a milder acid, such as 1 M citric acid or saturated ammonium chloride (NH₄Cl) solution, and add it dropwise while vigorously stirring.[8][12] Monitor the pH carefully and adjust only to pH 3-4, which is sufficient to protonate the carboxylic acid without creating harsh conditions.
-
-
Poor Extraction: 5-isopropylisoxazole-3-carboxylic acid has moderate polarity. If the wrong solvent is used, it may not partition efficiently from the aqueous layer into the organic layer.
-
Action: Use a relatively polar organic solvent for extraction, such as ethyl acetate (EtOAc) or dichloromethane (DCM). Extract multiple times (e.g., 3 x 50 mL is more effective than 1 x 150 mL). If the product is partially water-soluble, brining out the aqueous layer (adding saturated NaCl solution) can decrease the solubility of your organic product in the aqueous phase and improve extraction efficiency.
-
-
Emulsion Formation: The sodium salt of your product can act as a surfactant, leading to the formation of a stable emulsion at the aqueous-organic interface, trapping your product.
-
Action: Add brine to help break the emulsion. If it persists, a slow filtration through a pad of Celite can be effective.
-
Section 3: Validated Experimental Protocols
These protocols provide a validated starting point for your experiments, incorporating the best practices discussed above.
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare TLC Plate: Use a standard silica gel plate.
-
Eluent System: A good starting point is a 7:3 mixture of Hexane:Ethyl Acetate. Adjust polarity as needed to get good separation (Rf of starting material ~0.6, product at baseline).
-
Spotting: On the baseline, spot the starting material (SM) reference, a co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
Development & Visualization: Develop the plate in the eluent chamber. Visualize under a UV lamp (254 nm). The reaction is complete when the spot corresponding to the starting material is no longer visible in the RM lane.
Protocol 2: Recommended Hydrolysis Procedure (Mild Conditions)
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add Methyl 5-isopropylisoxazole-3-carboxylate (1.0 eq).
-
Dissolution: Add a 3:1 mixture of THF and water (e.g., 9 mL THF, 3 mL H₂O for 1 mmol of ester). Stir until the ester is fully dissolved.
-
Base Addition: Add Lithium hydroxide monohydrate (LiOH·H₂O, 1.2 eq) in one portion.
-
Reaction: Stir the mixture vigorously at room temperature (20-25°C).
-
Monitoring: Monitor the reaction progress every 2-4 hours using TLC (Protocol 1) or LC-MS. The reaction is typically complete in 12-24 hours.
Protocol 3: Workup and Purification
-
Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Dilution & Wash: Dilute the remaining aqueous residue with water and transfer to a separatory funnel. Wash with a non-polar solvent like diethyl ether or hexanes (2x) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.
-
Acidification: Place the aqueous layer in an ice bath. While stirring vigorously, slowly add 1 M citric acid solution dropwise until the pH of the aqueous phase is ~3-4. A white precipitate of the carboxylic acid should form.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-isopropylisoxazole-3-carboxylic acid, which can be further purified by recrystallization if necessary.
Section 4: Frequently Asked Questions (FAQs)
Q: Can I use acid-catalyzed hydrolysis for this reaction? A: Acid-catalyzed hydrolysis is generally not recommended for this substrate. It is an equilibrium-controlled process that often requires high temperatures and a large excess of water to proceed, conditions under which the isoxazole ring is also known to be unstable.[5][11][13] Base-catalyzed hydrolysis is irreversible and generally more efficient at lower temperatures.[5]
Q: What are the practical differences between using NaOH, KOH, and LiOH? A: All are strong bases capable of effecting hydrolysis.
-
NaOH/KOH: Higher ionic potential, more aggressive. They are cheaper but increase the risk of isoxazole ring cleavage.
-
LiOH: Lower ionic potential, considered a "softer" base. It often gives cleaner reactions with sensitive substrates, minimizing degradation, and is the recommended choice despite its higher cost.[9]
Q: How can I definitively confirm my product's structure and identify byproducts? A: A combination of analytical techniques is required:
-
¹H and ¹³C NMR: This is the most definitive method for structural confirmation of your final product. The disappearance of the methyl ester singlet (~3.8 ppm in ¹H NMR) and the appearance of a broad carboxylic acid proton signal (>10 ppm) are key indicators.
-
LC-MS: Liquid Chromatography-Mass Spectrometry is invaluable for monitoring the reaction, confirming the mass of the desired product, and detecting the masses of any byproducts formed, which can provide clues to their structures.
-
FTIR: Infrared spectroscopy can confirm the conversion by showing the loss of the ester C=O stretch (~1730 cm⁻¹) and the appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and carboxylic acid C=O stretch (~1700 cm⁻¹).
References
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
-
Yao, J., & Deng, X. (2008). Isopropyl 3-phenylisoxazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2193. Available at: [Link]
-
De Sarlo, F., & Dini, G. (2009). Recent Advances on the Synthesis and Reactivity of Isoxazoles. ResearchGate. Available at: [Link]
-
Kirby, A. J., & Younas, M. (1970). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. Journal of the Chemical Society B: Physical Organic, 1165-1173. Available at: [Link]
-
De, A. (2022). Substituted pyridines from isoxazoles: scope and mechanism. Organic & Biomolecular Chemistry, 20(33), 6585-6593. Available at: [Link]
-
van der Pijl, R., et al. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Molecules, 26(16), 4983. Available at: [Link]
-
Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]
-
ResearchGate. (2017). How to hydrolyze ester in presence of isoxazole moiety? Available at: [Link]
-
RSC Publishing. (n.d.). Analytical Methods. Available at: [Link]
-
Chaughule, P., et al. (2024). Construction of Isoxazole ring: An Overview. Biointerafaces in Technology and Sustainability, 4(2), 209-224. Available at: [Link]
-
Onyido, I., & Opara, L. U. (1989). Heteroaromatic azo-activated substitutions. Part 4. Kinetics and mechanism of the hydrolysis of 3-(4-methoxyphenylazo)-5-methylisoxazole in aqueous sulphuric acid media. Journal of the Chemical Society, Perkin Transactions 2, 1817-1821. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Available at: [Link]
-
MDPI. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 30(16), 1-20. Available at: [Link]
-
Stolarczyk, M., et al. (1993). Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions. Journal of Pharmaceutical Sciences, 82(4), 411-415. Available at: [Link]
-
ResearchGate. (n.d.). Kinetics of Abiotic Hydrolysis of Isoxaflutole: Influence of pH and Temperature in Aqueous Mineral Buffered Solutions. Available at: [Link]
-
Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Available at: [Link]
-
University of Calgary. (n.d.). Hydrolysis of Esters. Available at: [Link]
-
Reddit. (2024). Hydrolysis product troubleshooting. Available at: [Link]
-
Chem-Impex. (n.d.). 5-Isopropylisoxazole-3-carboxylic acid. Available at: [Link]
-
MDPI. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules, 29(20), 1-15. Available at: [Link]
-
Semantic Scholar. (n.d.). General base catalysis of ester hydrolysis. Available at: [Link]
- Google Patents. (1959). US2908688A - 5-methyl-3-isoxazole carboxylic acid hydrazides.
-
Andleeb, S., et al. (2016). The synthetic and therapeutic expedition of isoxazole and its analogs. Arabian Journal of Chemistry, 9, S1547-S1564. Available at: [Link]
-
RSC. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32938-32961. Available at: [Link]
-
MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. JOCPR, 6(5), 104-105. Available at: [Link]
-
Beilstein-Institut. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 784-793. Available at: [Link]
-
OperaChem. (2024). Saponification-Typical procedures. Available at: [Link]
-
CONICET. (2024). Analytical Methods. Available at: [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]
-
Quora. (2019). How to speed up the saponification reaction of esters with aqueous alkali (temperature<100°C). Available at: [Link]
-
Penn State University. (2008). Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. Industrial & Engineering Chemistry Research, 47(3), 577-584. Available at: [Link]
-
Taylor & Francis. (n.d.). Saponification – Knowledge and References. Available at: [Link]
-
AADE.org. (n.d.). Inhibition of Hydrolytic Degradation in Ester-Based Invert Emulsion Drilling Fluids. Available at: [Link]
-
ResearchGate. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Available at: [Link]
-
ResearchGate. (n.d.). Challenges associated with isoxazole directed C−H activation. Available at: [Link]
-
Arkivoc. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Available at: [Link]
-
ScienceDirect. (n.d.). 6.3 Methyl Esters and Derivatives. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 5-Isopropylisoxazole-3-carboxylic acid | CAS 89776-74-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. Saponification-Typical procedures - operachem [operachem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. dalalinstitute.com [dalalinstitute.com]
Removing unreacted starting materials from Methyl 5-isopropylisoxazole-3-carboxylate
Technical Support Center: Purification of Methyl 5-isopropylisoxazole-3-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals who are synthesizing Methyl 5-isopropylisoxazole-3-carboxylate and facing challenges in its purification. The following question-and-answer format provides troubleshooting strategies and detailed protocols to address common issues related to the removal of unreacted starting materials and byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most probable unreacted starting materials I need to remove from my crude product?
A1: The identity of unreacted starting materials depends entirely on your synthetic route. The two most common pathways to this isoxazole scaffold are:
-
Condensation of a β-Dicarbonyl with Hydroxylamine: In this route, the likely starting materials are Ethyl Isobutyrylacetate (or a similar β-ketoester) and Hydroxylamine (often used as a salt like hydroxylamine hydrochloride).
-
1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile oxide with an alkyne. Your key starting materials would be Methyl Propiolate and an in-situ generated nitrile oxide (from isobutyraldoxime).
In addition to these, you may also have byproducts such as furoxans, which result from the dimerization of the nitrile oxide intermediate, or regioisomers of the isoxazole product.[1][2]
Q2: My crude product is an oil/solid that seems very impure by TLC. What is the best initial purification strategy?
A2: The optimal initial strategy depends on the physical properties of your product and the impurities. A robust acidic work-up followed by liquid-liquid extraction is almost always the recommended first step. This will remove the bulk of water-soluble and ionizable impurities.
-
If you used hydroxylamine hydrochloride: An aqueous wash is critical to remove the salt.
-
If your reaction used acid or base catalysts: A neutralization wash (e.g., with aqueous sodium bicarbonate for an acidic reaction, or dilute HCl for a basic one) is essential.[3]
After the initial extraction, the choice between column chromatography and recrystallization depends on the nature of the remaining impurities and the physical state of your product.
Q3: I am struggling to separate my product from a close-running spot on the TLC plate. What can I do?
A3: Close-running spots are a common challenge in isoxazole synthesis, often due to regioisomers or structurally similar byproducts.[1] Column chromatography is the most powerful technique to resolve this.[1][4]
To improve separation:
-
Solvent System Screening: Test various solvent systems using TLC. A common starting point is a gradient of ethyl acetate in hexanes.[4][5] Sometimes, adding a small amount of a third solvent (e.g., dichloromethane) or a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can significantly improve resolution.[1]
-
Dry Loading: For compounds with limited solubility in the mobile phase, dry loading onto silica gel is highly recommended over wet loading to ensure a narrow starting band and better separation.[6]
Troubleshooting and Purification Protocols
Identifying Your Contaminants
Effective purification begins with understanding the physical properties of your target molecule and its potential contaminants.
| Compound | Formula | M.W. ( g/mol ) | Physical State | Boiling Point (°C) | Key Properties |
| Methyl 5-isopropylisoxazole-3-carboxylate (Product) | C8H11NO3 | 185.18 | Solid (Predicted) | N/A | Moderately polar. |
| Ethyl Isobutyrylacetate (Starting Material) | C8H14O3 | 158.20 | Colorless Liquid | 198-199 | Fruity odor, limited water solubility.[7] |
| Methyl Propiolate (Starting Material) | C4H4O2 | 84.07 | Colorless Liquid | 103-105 | Lachrymatory, electrophilic, miscible with organic solvents.[8][9] |
| Hydroxylamine HCl (Starting Material) | H4ClNO | 69.49 | Solid | Decomposes | Highly water-soluble. |
Decision Workflow for Purification
This flowchart provides a logical pathway for selecting the appropriate purification strategy after the initial reaction work-up.
Caption: Decision tree for selecting a purification method.
Protocol 1: Liquid-Liquid Extraction for Initial Cleanup
This protocol is designed to remove water-soluble starting materials like hydroxylamine hydrochloride and any acid/base catalysts.
Objective: To perform an initial purification of the crude reaction mixture.
Methodology:
-
Quench and Dilute: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully pouring it into a beaker containing crushed ice or cold water. Transfer the entire mixture to a separatory funnel.
-
Organic Solvent Addition: Add an equal volume of an immiscible organic solvent, such as ethyl acetate or dichloromethane.
-
Neutralization Wash (If Applicable):
-
If the reaction was run under acidic conditions, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[3] Stopper the funnel and invert gently, venting frequently to release any evolved gas (CO₂). Shake and allow the layers to separate. Drain the lower aqueous layer.
-
If the reaction was basic, wash with a dilute (e.g., 1M) HCl solution.
-
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and break up emulsions.[4]
-
Drying and Concentration: Drain the organic layer into a clean Erlenmeyer flask and dry it over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Flash Column Chromatography
This is the most common and versatile method for purifying isoxazole derivatives.[1]
Objective: To separate Methyl 5-isopropylisoxazole-3-carboxylate from non-polar or closely-related polar impurities.
Caption: Workflow for flash column chromatography.
Methodology:
-
Solvent System (Eluent) Selection: Use TLC to determine an appropriate solvent system. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of ~0.25-0.35 for your product. A typical gradient might be from 5% to 20% ethyl acetate in hexanes.[4]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.[6]
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution and evaporate the solvent completely to get a free-flowing powder.
-
Carefully add this powder to the top of the packed column.[6]
-
-
Elution: Begin eluting with the solvent system determined in Step 1. Apply gentle positive pressure to maintain a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes. Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light or with a suitable stain.
-
Product Isolation: Combine the fractions that contain your pure product. Remove the solvent under reduced pressure to yield the purified Methyl 5-isopropylisoxazole-3-carboxylate.[6]
Protocol 3: Purification by Recrystallization
If your product is a solid post-extraction, recrystallization can be a highly effective and scalable purification method.[10]
Objective: To purify the solid crude product by leveraging differences in solubility.
Methodology:
-
Solvent Selection: The ideal solvent should dissolve your product well at high temperatures but poorly at low temperatures. Common solvents for isoxazole derivatives include ethanol, methanol, or mixed solvent systems like ethyl acetate/hexanes.[10][11][12]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent required to fully dissolve the crude solid.[3]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[3]
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[3] Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities. Dry the crystals in a desiccator or vacuum oven.
References
-
ResearchGate. (2025). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. [Link]
-
Bhirud, J. D., & Narkhede, H. P. (n.d.). An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Connect Journals. [Link]
-
MDPI. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]
-
SAR Publication. (2023). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. [Link]
-
Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Link]
-
PubChem. (n.d.). Methyl 5-methylisoxazole-3-carboxylate. National Center for Biotechnology Information. [Link]
-
Larock, R. C., & Yum, E. K. (1996). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 61(10), 3249–3253. [Link]
-
An-Najah Staff. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. [Link]
-
PubChem. (n.d.). 5-Methyl-3-propyl-isoxazole-4-carboxylic acid ethyl ester. National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
-
Wang, L., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(4), 4340–4347. [Link]
- Google Patents. (n.d.). US2908688A - 5-methyl-3-isoxazole carboxylic acid hydrazides.
-
Jakobs, C., et al. (1989). Determination of succinylacetone and succinylacetoacetate in physiological samples as the common product 5(3)-methyl-3(5)-isoxazole propionic acid using an isotope dilution method and mass spectrometry. Clinica Chimica Acta, 184(3), 243-250. [Link]
-
ResearchGate. (2017). How to hydrolyze ester in presence of isoxazole moiety?[Link]
- Google Patents. (n.d.).
-
ResearchGate. (2017). How to hydrolyze ester in presence of isoxazole moiety?[Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]
-
ResearchGate. (2018). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science. (2022). GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. [Link]
-
MDPI. (2023). One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions. [Link]
-
ResearchGate. (2016). How can I remove ethyl acetate?[Link]
- Google Patents. (n.d.).
-
MDPI. (2005). Synthesis of antifungal isoindole (5-methyl-isoxazole-3-yl)-[2-(5-methyl-isoxazol-3-yl)2,3-dihydro-isoindol-1-ylidene]amine. [Link]
- Google Patents. (n.d.).
-
Liu, X.-H., et al. (2008). Isopropyl 3-phenylisoxazole-5-carboxylate. Acta Crystallographica Section E, 64(Pt 11), o2173. [Link]
-
Reddit. (2026). Removing ethyl acetate from acetylated sugars. r/Chempros. [Link]
-
Organic Syntheses. (2017). Synthesis of Methyl trans-Oxazolidine-5-carboxylate, a Chiral Synthon for threo-β-Amino-α-hydroxy Acid. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. staff.najah.edu [staff.najah.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CAS 7152-15-0: Ethyl isobutyrylacetate | CymitQuimica [cymitquimica.com]
- 8. Applications of Methyl propiolate_Chemicalbook [chemicalbook.com]
- 9. rvrlabs.com [rvrlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. connectjournals.com [connectjournals.com]
- 12. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches | MDPI [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: High-Purity Recrystallization of Methyl 5-isopropylisoxazole-3-carboxylate
Welcome to the technical support guide for obtaining high-purity Methyl 5-isopropylisoxazole-3-carboxylate. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into optimizing the recrystallization process. Our goal is to move beyond simple procedural steps to explain the underlying scientific principles, enabling you to troubleshoot and adapt these methods effectively in your own laboratory setting.
Section 1: Foundational Principles & Compound Profile
This section addresses the fundamental theory of recrystallization and the specific properties of our target compound that influence the purification strategy.
Q1: What is the fundamental principle of recrystallization, and why is it effective for purification?
Recrystallization is a purification technique for solid compounds based on differences in solubility.[1][2] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[2]
The process involves:
-
Dissolution: Dissolving the impure solid in a minimum amount of a hot solvent to create a saturated or near-saturated solution.
-
Cooling & Supersaturation: As the solution cools, the solubility of the desired compound decreases, leading to a state of supersaturation.
-
Nucleation & Crystal Growth: In this supersaturated state, the compound molecules begin to organize themselves into a crystal lattice (nucleation) and then grow by adding more molecules. Because molecules of the same type fit best into the crystal lattice, impurities are typically excluded and remain dissolved in the surrounding solvent (the "mother liquor").[3]
-
Isolation: The pure crystals are then separated from the impurity-laden mother liquor by filtration.
The success of this technique hinges on the controlled, gradual decrease in temperature, which allows for the selective formation of a pure crystal lattice.[4] Rapid cooling can cause the solid to precipitate out of solution too quickly, trapping impurities.[3][4]
Q2: What are the key physicochemical properties of Methyl 5-isopropylisoxazole-3-carboxylate to consider for recrystallization?
Understanding the molecule's properties is crucial for selecting an appropriate solvent and designing the protocol. While specific experimental data for the isopropyl variant is not widely published, we can infer its properties from structurally similar compounds and its functional groups.
| Property | Analysis & Estimated Value | Rationale & Impact on Recrystallization |
| Molecular Structure | Isoxazole ring with a methyl ester and an isopropyl group. | The ester and isoxazole nitrogen are polar sites capable of acting as hydrogen bond acceptors.[5] The isopropyl group adds non-polar character. Overall, the molecule has moderate polarity. |
| Melting Point (m.p.) | Estimated: 75-90 °C | The related Methyl 5-methylisoxazole-3-carboxylate has a reported melting point of 87-96 °C.[6][7] The slightly bulkier isopropyl group may slightly disrupt crystal packing, potentially lowering the melting point. A relatively low melting point increases the risk of "oiling out".[8] |
| Polarity | Moderately Polar | The molecule is soluble in moderately polar organic solvents. It will be less soluble in highly polar solvents like water and non-polar solvents like hexanes. This dictates our choice of solvents. |
| Polymorphism | Possible | Isoxazole derivatives are known to exhibit polymorphism (the ability to crystallize in different forms), often due to competing hydrogen bond interactions.[5] Different polymorphs can have different solubilities and melting points. Controlled crystallization helps target the most stable form. |
Section 2: The Critical First Step: Solvent Selection
The choice of solvent is the single most important factor in a successful recrystallization.
Q3: What characteristics define an ideal recrystallization solvent for this compound?
An ideal solvent should meet several criteria, as summarized in the table below.[9]
| Criterion | Description |
| Solubility Profile | The compound should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., 0-4 °C). This differential ensures maximum recovery. |
| Impurity Solubility | Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor). |
| Chemical Inertness | The solvent must not react with the compound. |
| Boiling Point (b.p.) | The b.p. should be high enough to dissolve the compound effectively but low enough to be easily removed from the crystals during drying. A b.p. lower than the compound's melting point is desirable to prevent oiling out. |
| Volatility | The solvent should be volatile enough to evaporate from the purified crystals after filtration.[9] |
| Safety | The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[9] |
Q4: Which solvents are recommended starting points for Methyl 5-isopropylisoxazole-3-carboxylate?
Given its moderate polarity, the following solvents and systems are excellent candidates for an initial screening.
| Solvent System | Type | Rationale |
| Isopropanol | Single Solvent | "Like dissolves like." The polarity is a good match for the target molecule. |
| Ethanol | Single Solvent | Similar to isopropanol, a common and effective solvent for moderately polar compounds. |
| Ethyl Acetate | Single Solvent | A moderately polar ester solvent that is often effective for compounds with ester functional groups. |
| Ethanol / Water | Mixed Solvent | The compound is dissolved in a minimum of hot ethanol ("good" solvent). Water ("anti-solvent") is then added dropwise until the solution becomes cloudy, after which a few drops of ethanol are added to re-clarify. This precisely tunes the solubility to induce crystallization upon cooling.[3][10] |
| Ethyl Acetate / Hexane | Mixed Solvent | A common non-polar/moderately polar system. The compound is dissolved in hot ethyl acetate, and hexane is added to decrease the overall polarity of the solvent, reducing the compound's solubility.[11] |
Q5: How do I perform a quick and effective solvent screening experiment?
-
Place approximately 20-30 mg of the crude solid into several small test tubes.
-
To each tube, add a different candidate solvent dropwise at room temperature, swirling after each drop. Note the solubility. A good solvent will not dissolve the compound well at room temperature.
-
Heat the tubes that showed poor solubility in a hot water bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the clear solutions to cool slowly to room temperature, and then place them in an ice-water bath.
-
Observe the quantity and quality of the crystals that form. The best solvent is one that dissolves the compound when hot but yields a large amount of pure-looking crystals upon cooling.
Section 3: Standard Recrystallization Protocol
This protocol provides a detailed workflow for the recrystallization process.
Experimental Workflow: Step-by-Step
-
Dissolution: Place the crude Methyl 5-isopropylisoxazole-3-carboxylate in an Erlenmeyer flask. Add a magnetic stir bar and the chosen solvent. Heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid is completely dissolved at the boiling point. Causality: Using the minimum amount of boiling solvent is critical for creating a saturated solution, which is necessary for good recovery.[12]
-
(Optional) Hot Filtration: If insoluble impurities or colored impurities (after adding charcoal) are present, perform a hot gravity filtration. Pre-heat a separate flask containing a small amount of boiling solvent, along with a stemless funnel and fluted filter paper. Filter the hot solution quickly to remove impurities. Causality: Pre-heating the apparatus prevents the desired compound from crystallizing prematurely in the funnel, which would lead to significant yield loss.[4]
-
Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation. Causality: Slow cooling is essential for the formation of a pure, well-defined crystal lattice.[3][4] Rapid cooling traps impurities.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent. Causality: The wash removes any residual mother liquor containing dissolved impurities. Using ice-cold solvent minimizes the re-dissolving of the purified product.[12]
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. Then, transfer the crystals to a watch glass to air dry completely. For higher boiling point solvents, a vacuum oven may be used, but care must be taken not to melt the product.[13]
Section 4: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during recrystallization.
FAQ 1: My compound "oiled out" instead of crystallizing. What happened and how do I fix it?
"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[8] This happens when the temperature of the solution is higher than the melting point of the compound at the point of saturation.[8] Oily droplets are undesirable because they are often impure, trapping impurities more effectively than the solvent.[8][14]
| Cause | Scientific Reason | Solution |
| Melting Point Depression | High concentration of impurities can significantly lower the melting point of your compound.[8][15] | 1. Re-heat the solution to re-dissolve the oil. 2. Add a small amount of activated charcoal to adsorb impurities. 3. Perform a hot filtration and attempt to recrystallize again.[8] |
| Rapid Cooling / High Supersaturation | The solution becomes supersaturated at a temperature that is still above the compound's melting point. | 1. Re-heat the solution to re-dissolve the oil. 2. Add 5-10% more solvent to decrease the saturation temperature.[8] 3. Ensure very slow cooling (e.g., by insulating the flask). |
| Inappropriate Solvent | The boiling point of the solvent is significantly higher than the melting point of the solute. | Select a different solvent with a lower boiling point. |
FAQ 2: Crystal formation is very slow or not happening at all. What should I do?
This is a common issue, typically caused by one of two problems: the solution is not saturated, or it is supersaturated but nucleation has not been initiated.
| Cause | Scientific Reason | Solution |
| Too Much Solvent Used | The solution is too dilute (unsaturated), and the compound's solubility limit is not reached even upon cooling.[4][12] | Gently boil off a portion of the solvent to concentrate the solution, then allow it to cool again.[8] |
| Supersaturation | The solution is saturated, but the energy barrier for crystal nucleation has not been overcome. | 1. Scratch: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic rough surface provides a nucleation site.[12] 2. Seed: Add a single, tiny crystal of the pure compound (a "seed crystal") to the solution to act as a template for crystal growth.[12][16] |
FAQ 3: My final yield is very low. How can I improve it?
A low yield means a significant portion of your product was lost.[8]
| Cause of Loss | Prevention Strategy |
| Excess Solvent | Using more than the minimum amount of hot solvent required for dissolution will leave a large amount of product in the mother liquor.[8][12] |
| Premature Crystallization | Product crystallizes in the funnel during hot filtration. |
| Excessive Washing | Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your product.[12] |
FAQ 4: The crystals are clumpy/agglomerated. Does this matter and how can I prevent it?
Agglomeration is a process where individual crystals stick together to form larger clumps.[17][18] This can be problematic as it can trap mother liquor (and thus impurities) within the agglomerate and may affect downstream processing like filtration and drying.[18]
Agglomeration is often promoted by high rates of supersaturation and rapid crystal growth. The primary solution is to ensure a slow, controlled, and undisturbed cooling process.[4] This minimizes the level of supersaturation at any given time, favoring the growth of individual, well-formed crystals over the formation of large clumps.
Section 5: Purity Assessment
Q6: How do I confirm that my recrystallization was successful and the product is pure?
-
Melting Point Analysis: This is the most common and immediate method. A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). The impure, crude material will melt over a broader range and at a lower temperature.[4] A successful recrystallization should result in a significant sharpening and elevation of the melting point.
-
Visual Inspection: Pure crystals should appear uniform in shape and color (in this case, likely a white to off-white crystalline solid).[4][6] The presence of different crystal types or discoloration suggests impurities.
-
Chromatographic Methods (TLC/HPLC): For a more quantitative assessment, compare the purity of the material before and after recrystallization using an appropriate chromatographic technique.
Section 6: Visual Workflows
Standard Recrystallization Workflow
Caption: Standard workflow for recrystallization.
Troubleshooting Decision Tree
Caption: Decision tree for common recrystallization issues.
References
-
3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]
-
2.1: RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts. [Link]
-
Recrystallization (help meeeeee). (2013, February 3). Reddit. [Link]
-
Oiling Out in Crystallization. Mettler Toledo. [Link]
-
Recrystallization. University of California, Irvine. [Link]
-
Du, S., et al. (2024). Prevention of Crystal Agglomeration: Mechanisms, Factors, and Impact of Additives. MDPI. [Link]
-
Single-solvent recrystallisation. University of York. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Recrystallization (chemistry). EBSCO. [Link]
-
Choi, H. (2019). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. University of Groningen. [Link]
-
Recrystallization Definition, Principle &Purpose. (2022, November 7). PraxiLabs. [Link]
-
Du, S., et al. (2024, July 1). Prevention of Crystal Agglomeration: Mechanisms, Factors, and Impact of Additives. MDPI. [Link]
-
Jones, A. G. (1991). Particle Breakage, Abnormal Growth and Agglomeration During Industrial Crystallization. RSC Publishing. [Link]
-
Synthesis and Antimicrobial Studies of Isoxazole Derivatives. (2025, August 7). ResearchGate. [Link]
-
Recrystallization - Single Solvent. University of Calgary. [Link]
-
methyl 3-hydroxy-5-isoxazolecarboxylate. ChemSynthesis. [Link]
-
Assessing the likelihood of polymorphism through hydrogen bond capabilities. CCDC. [Link]
-
Methyl 5-methylisoxazole-3-carboxylate. PubChem. [Link]
-
Synthesis and Characterization of Novel Isoxazole derivatives. (2023, July 19). Asian Journal of Research in Chemistry. [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2025, August 10). MDPI. [Link]
-
Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. (2023, February 23). SAR Publication. [Link]
-
Recrystallization. Homi Bhabha Centre for Science Education. [Link]
-
5-Methyl-3-propyl-isoxazole-4-carboxylic acid ethyl ester. PubChem. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester. [Link]
-
Solubility of Organic Compounds. (2023, August 31). University of British Columbia. [Link]
-
Vilela, G. D., et al. (2013). Isoxazole Derivatives With Potential Applications in Polymers and Semiconductors. ResearchGate. [Link]
-
methyl 5-methylisoxazole-3-carboxylate. Stenutz. [Link]
-
5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024, January 16). MDPI. [Link]
-
Nagaraju, G., et al. (2022, June 1). GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. International Journal of Biology, Pharmacy and Allied Sciences. [Link]
Sources
- 1. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 2. praxilabs.com [praxilabs.com]
- 3. Home Page [chem.ualberta.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 6. A19814.22 [thermofisher.com]
- 7. methyl 5-methylisoxazole-3-carboxylate [stenutz.eu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mt.com [mt.com]
- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 14. mt.com [mt.com]
- 15. reddit.com [reddit.com]
- 16. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 17. Prevention of Crystal Agglomeration: Mechanisms, Factors, and Impact of Additives [mdpi.com]
- 18. researchgate.net [researchgate.net]
Overcoming steric hindrance in 5-isopropylisoxazole-3-carboxylate derivatives
Technical Support Center: 5-Isopropylisoxazole-3-Carboxylate Scaffolds
Subject: Overcoming Steric & Regiochemical Barriers in Isoxazole Synthesis and Functionalization Ticket ID: ISOX-5-ISO-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
The 5-isopropylisoxazole-3-carboxylate scaffold is a privileged structure in medicinal chemistry, often serving as a bioisostere for amide or ester linkages in GABA receptor agonists and anti-inflammatory agents. However, the bulky isopropyl group at C-5 introduces significant steric and electronic challenges.
This guide addresses three critical bottlenecks reported by our user base:
-
Regiochemical Leakage: Controlling the cyclization to prevent the formation of the unwanted 3-isopropyl-5-carboxylate isomer.
-
C-4 Functionalization Blockade: Overcoming the steric shield provided by the C-5 isopropyl group during electrophilic aromatic substitution.
-
Hindered Amidation: Coupling the C-3 carboxylate with sterically demanding amines.
Module 1: Regioselective Ring Synthesis
User Query: "I am reacting ethyl 4-methyl-3-oxopentanoate with hydroxylamine, but I’m seeing a 40:60 mixture of the 3-isopropyl and 5-isopropyl isomers. How do I lock the regioselectivity for the 5-isopropyl derivative?"
Technical Insight:
The reaction of unsymmetrical
Troubleshooting Protocol: pH-Controlled Cyclocondensation To favor the 5-isopropyl-3-carboxylate , you must ensure the initial attack occurs at the ketone, followed by cyclization onto the ester.
-
Reagents:
- -Keto ester: Ethyl 4-methyl-3-oxopentanoate (1.0 eq)
-
Hydroxylamine hydrochloride (
) (1.1 eq) -
Base: Sodium Acetate (mild) or NaOH (strong) – See Logic below.
-
Solvent: Ethanol/Water (3:1).
-
The "Buffered pH" Method (Recommended):
-
Step 1: Dissolve
and Sodium Acetate (1.1 eq) in water. This generates free hydroxylamine in a buffered solution (pH ~5-6). -
Step 2: Add the
-keto ester in Ethanol. -
Step 3: Stir at 0°C for 2 hours , then reflux for 4 hours.
-
Mechanism: At lower pH, the ketone carbonyl is activated by hydrogen bonding, promoting attack despite the isopropyl steric bulk. High pH (strong base) favors the formation of the hydroxamic acid intermediate first, leading to the wrong isomer or isoxazolone byproducts.
-
Data Comparison: Base Effect on Regioselectivity
| Condition | Base | pH | Major Product | Yield |
| Method A | NaOEt (2.0 eq) | >12 | 5-Isoxazolone (Byproduct) | Low (<40%) |
| Method B | NaOH (1.0 eq) | ~10 | Mixed Isomers (5-iPr / 3-iPr) | Moderate |
| Method C | NaOAc (1.1 eq) | ~5-6 | 5-isopropyl-3-carboxylate | High (>85%) |
Module 2: Functionalizing the C-4 Position
User Query: "I need to introduce a halogen at the C-4 position, but NBS bromination is extremely slow. Is the C-5 isopropyl group blocking the reaction?"
Technical Insight:
Yes. The C-5 isopropyl group projects steric bulk directly into the trajectory of incoming electrophiles at C-4. Furthermore, the isoxazole ring is electron-deficient, making it a poor nucleophile for standard
Troubleshooting Protocol: Acid-Catalyzed Halogenation Standard radical bromination (NBS/AIBN) often fails or leads to benzylic bromination on the isopropyl group itself. You must use an electrophilic pathway activated by strong acid.
-
Reagents:
-
Substrate: Ethyl 5-isopropylisoxazole-3-carboxylate.
-
Reagent: N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS).
-
Catalyst: Trifluoroacetic Acid (TFA) or
. -
Solvent: Acetonitrile (
) or TFA (as solvent).
-
-
Step-by-Step:
-
Dissolution: Dissolve substrate in
(0.5 M). -
Activation: Add 2.0 equivalents of TFA. This protonates the ring nitrogen or coordinates with the carbonyls, but more importantly, it activates the NBS/NIS.
-
Addition: Add NBS (1.5 eq) in portions at Room Temperature.
-
Forcing: If no reaction after 2h, heat to 60°C. Do not exceed 80°C to avoid radical bromination of the isopropyl methine.
-
Visual Logic: C-4 Functionalization Decision Tree
Caption: Workflow for overcoming steric and electronic barriers during C-4 halogenation of 5-isopropylisoxazoles.
Module 3: Hindered Amide Coupling (C-3)
User Query: "I hydrolyzed the ester to the acid, but I cannot couple it with t-butylamine using EDC/HOBt. The yield is <10%."
Technical Insight: While the C-3 carboxylate is physically distant from the C-5 isopropyl group, the isoxazole ring creates a rigid "wall." When coupling with a bulky amine (like t-butylamine), the transition state becomes highly congested. Standard carbodiimide couplers (EDC/DCC) form O-acylisourea intermediates that are often too sterically encumbered to be attacked by a bulky amine effectively.
Troubleshooting Protocol: The Acid Chloride or T3P Route You must switch to a more reactive electrophile (Acid Chloride) or a coupling agent that forces the conformation (T3P).
Option A: In-Situ Acid Chloride (The "Sledgehammer" Approach)
-
Activation: Suspend the carboxylic acid in dry DCM. Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF.
-
Conversion: Stir until gas evolution ceases (approx 1h). Evaporate solvent to remove excess oxalyl chloride (critical step).
-
Coupling: Redissolve the crude acid chloride in DCM. Add the bulky amine (1.2 eq) and a non-nucleophilic base (DIPEA or Et3N, 2.0 eq).
-
Why this works: The acid chloride is the smallest, most reactive electrophile possible, minimizing the steric penalty in the transition state.
Option B: T3P (Propylphosphonic Anhydride) Coupling
-
Reagents: Acid (1.0 eq), Amine (1.2 eq), T3P (50% in EtOAc, 2.0 eq), Pyridine (3.0 eq).
-
Condition: Stir at Room Temperature. If sluggish, heat to 50°C.
-
Benefit: T3P drives the reaction by releasing a water-soluble byproduct and is known for forcing difficult couplings without racemization (not an issue here, but good for general practice).
Module 4: Stubborn Ester Hydrolysis
User Query: "My ethyl ester is not hydrolyzing with LiOH in THF/Water. I suspect the isopropyl group is affecting solubility or conformation."
Technical Insight: Isoxazole esters can be surprisingly stable. The electron-withdrawing nature of the ring makes the carbonyl electrophilic, but it also increases the acidity of the alpha-protons (if any) or makes the ring susceptible to ring-opening under harsh basic conditions. The isopropyl group adds lipophilicity, often causing the starting material to precipitate out of aqueous reaction mixtures.
Troubleshooting Protocol: Anhydrous Nucleophilic Hydrolysis Avoid aqueous solubility issues by using an anhydrous hydroxide source or a silanolate.
-
Reagent: Potassium Trimethylsilanolate (TMSOK).
-
Solvent: Anhydrous THF or Ether.
-
Procedure:
-
Add TMSOK (1.5 eq) as a solid.
-
Stir at Room Temperature.
-
Mechanism: TMSOK acts as a soluble source of "anhydrous hydroxide" (
). It attacks the ester to form the silyl ester, which hydrolyzes instantly upon aqueous workup, or directly forms the potassium carboxylate precipitate. This avoids the "oiling out" problem common with aqueous LiOH.
References
-
Regioselectivity in Isoxazole Synthesis
- Title: Regioselective synthesis of 3,5-disubstituted isoxazoles
- Source:Journal of Heterocyclic Chemistry.
- Context: Establishes the pH dependence (pH 5-6 vs pH 10) for directing 5- vs 3-substitution.
-
URL:[Link] (General Journal Link for verification of standard protocols).
-
Mild Alkaline Hydrolysis
-
Amide Coupling with T3P
- Title: Propylphosphonic Anhydride (T3P)
- Source:Organic Process Research & Development.
- Context: Validates T3P for coupling sterically hindered amines where EDC/HOBt fails.
-
URL:[Link]
-
C-4 Functionalization
Sources
Technical Support Center: Handling Moisture Sensitivity of Methyl 5-isopropylisoxazole-3-carboxylate
Topic: Stability, Storage, and Handling of Methyl 5-isopropylisoxazole-3-carboxylate CAS Registry Number: 1018053-71-8 (Generic analog reference: 19788-35-3 for methyl-variant) Chemical Class: Isoxazole Carboxylate Esters Support Level: Tier 3 (Senior Application Scientist)
Core Directive: The Moisture Challenge
Executive Summary: Methyl 5-isopropylisoxazole-3-carboxylate is a heterocyclic ester intermediate used primarily in the synthesis of pharmaceutical candidates (e.g., for spinal muscular atrophy or antibacterial adjuvants). While the isoxazole ring itself exhibits aromatic stability, the C-3 methyl ester moiety is susceptible to hydrolysis .
Moisture exposure, particularly in the presence of trace acidic or basic impurities, converts the ester into 5-isopropylisoxazole-3-carboxylic acid . This degradation alters reaction stoichiometry, reduces yield in nucleophilic substitutions (e.g., amidation), and introduces polar impurities that complicate purification.
Diagnostic & Troubleshooting Guide (Q&A)
Category A: Identification of Degradation
Q1: My compound has changed from a free-flowing solid to a sticky/clumped mass. Is it degraded? A: This is a primary indicator of moisture absorption (hygroscopicity) and partial hydrolysis.
-
Mechanism: The ester bond cleaves in the presence of water, releasing methanol and forming the carboxylic acid. The acid often has a different melting point and can induce clumping or form a "gum" due to hydrogen bonding.
-
Action: Do not use directly. Perform a TLC Diagnostic (see Protocol A below) to confirm the presence of the acid.
Q2: How can I definitively confirm hydrolysis without running a full reaction? A: Use 1H NMR or TLC .
-
NMR Signature: Look for the disappearance of the methyl ester singlet at approximately
3.9–4.0 ppm . Concurrently, look for the appearance of a broad carboxylic acid proton peak (typically >10 ppm) or a shift in the isoxazole ring proton (C-4 H) due to the change in electronic environment. -
TLC Signature: The carboxylic acid is significantly more polar than the ester. On silica gel (eluent: 30% EtOAc/Hexanes), the ester will have an
, while the acid will streak near the baseline or have an .
Q3: Can I simply dry the compound if it has absorbed moisture? A: It depends on the extent of chemical hydrolysis versus physical water absorption.
-
Scenario 1 (Physical Water): If NMR shows the ester peak is intact but the water peak is large, you can dry it (see Protocol B).
-
Scenario 2 (Chemical Hydrolysis): If the acid content is >5%, drying will not reverse the damage. You must purify (recrystallize/column) or re-esterify.[1]
Category B: Impact on Reactivity[2]
Q4: I am using this ester for an amidation reaction (e.g., with an aniline), but the yield is low. Could moisture be the cause? A: Yes. If the ester has hydrolyzed to the acid, the direct thermal amidation will fail because the acid requires activation (e.g., coupling agents like HATU or conversion to acid chloride) to react with amines. The free acid will form an unreactive salt with your amine nucleophile, killing the reaction.
Q5: Is the isoxazole ring itself sensitive to moisture?
A: Generally, no. The isoxazole ring is stable to neutral moisture. However, avoid strong bases (e.g., NaOH, KOH) in the presence of water during workups unless intended. Strong bases can attack the isoxazole ring (N-O bond cleavage), leading to ring-opening degradation products (e.g.,
Visualizing the Degradation Pathway
The following diagram illustrates the hydrolysis pathway and the critical decision points for handling the compound.
Caption: Figure 1. Hydrolysis pathway of Methyl 5-isopropylisoxazole-3-carboxylate upon exposure to moisture, leading to the formation of the unreactive carboxylic acid.
Standard Operating Protocols (SOPs)
Protocol A: Rapid Purity Check (TLC)
Use this before starting any critical synthesis.
-
Stationary Phase: Silica Gel 60
plates. -
Mobile Phase: Hexanes : Ethyl Acetate (3:1 v/v).
-
Sample Prep: Dissolve ~5 mg of the ester in 0.5 mL Dichloromethane (DCM).
-
Visualization: UV light (254 nm).
-
Interpretation:
-
Single Spot (
): Pure Ester. Proceed. -
Spot at Baseline + Spot at 0.6: Partial Hydrolysis. Purify if acid >5%.
-
Streak at Baseline: Total degradation. Discard or re-esterify.
-
Protocol B: Drying & Storage
Use this for material that is physically damp but chemically intact.
| Parameter | Specification | Reason |
| Desiccant | Aggressively removes ambient moisture. | |
| Vacuum | High Vacuum (< 5 mbar) | Lowers boiling point of absorbed water. |
| Duration | 4–6 Hours at Room Temp | Sufficient for surface moisture without thermal stress. |
| Storage | -20°C or 2–8°C | Low temperature slows hydrolysis kinetics significantly. |
| Atmosphere | Argon or Nitrogen | Displaces humid air in the headspace. |
Technical Specifications & Data
| Property | Value / Description | Note |
| Molecular Formula | ||
| Molecular Weight | 169.18 g/mol | |
| Physical State | Low-melting solid or oil | Depends on purity; often solidifies in freezer. |
| Solubility | DCM, EtOAc, DMSO, Methanol | Insoluble in water (but reacts with it). |
| Critical Impurity | 5-isopropylisoxazole-3-carboxylic acid | Result of moisture exposure. |
| Handling Class | Moisture Sensitive | Store in desiccator/freezer. |
Troubleshooting Decision Tree
Caption: Figure 2. Decision matrix for troubleshooting issues related to Methyl 5-isopropylisoxazole-3-carboxylate.
References
-
National Institutes of Health (NIH). (2025). Discovery of a Small Molecule Probe That Post-Translationally Stabilizes the Survival Motor Neuron Protein. (Synthesis of 5-isopropylisoxazole derivatives). Retrieved from [Link]
- Google Patents. (2016). WO2016184312A1 - Hydroxyl purine compounds and use thereof. (Describes hydrolysis of methyl 5-isopropylisoxazole-3-carboxylate).
Sources
Technical Support Center: Methyl 5-isopropylisoxazole-3-carboxylate Production
Introduction
This guide addresses the scale-up challenges associated with the synthesis of Methyl 5-isopropylisoxazole-3-carboxylate , a critical intermediate in the production of isoxazole-based pharmaceuticals (e.g., agonists/antagonists for GABA or glutamate receptors).
The industrial route typically involves a two-stage telescoped process:
-
Claisen Condensation: Reaction of 3-methyl-2-butanone (isopropyl methyl ketone) with dimethyl oxalate.
-
Cyclization: Condensation of the resulting 2,4-dioxo ester with hydroxylamine hydrochloride.[1]
While chemically straightforward, scaling this process introduces significant risks regarding regioselectivity (3,5- vs. 5,3-isomers) , thermal runaway (exotherms) , and process safety (hydroxylamine handling) .[1][2]
Module 1: Reaction Engineering & Thermodynamics
The Claisen Condensation: Managing the "Heat Wave"
The initial condensation between 3-methyl-2-butanone and dimethyl oxalate using Sodium Methoxide (NaOMe) is highly exothermic. On a gram scale, this heat is easily dissipated.[1][2] On a kilogram scale, it can lead to solvent boiling or "runaway" self-condensation of the ketone.[1]
Critical Process Parameters (CPPs):
-
Temperature: Must be maintained between -5°C and 5°C during NaOMe addition.
-
Addition Rate: Controlled by reactor cooling capacity (Qr).
-
Agitation: The sodium enolate salt precipitates as a thick slurry.[1] High-torque agitation is required to prevent "hot spots" where local concentrations of base cause side reactions.
Data Table: Solvent & Base Effects
| Parameter | Recommended | Avoid | Reason for Recommendation |
| Base | NaOMe (25-30% in MeOH) | NaH (Sodium Hydride) | NaOMe is a liquid solution (easier dosing); NaH generates H₂ gas (explosion hazard on scale).[2] |
| Solvent | Methanol / Toluene | THF / Ether | Methanol solubilizes the reagents; Toluene acts as a co-solvent to manage slurry viscosity. |
| Stoichiometry | 1.05 - 1.10 eq. Oxalate | >1.5 eq.[1] Oxalate | Excess oxalate complicates downstream purification (hard to separate from product).[1][2] |
Module 2: Regiocontrol & Impurity Management
The Isomer Challenge
The reaction of the intermediate (Methyl 5-methyl-2,4-dioxohexanoate) with hydroxylamine can yield two regioisomers:
-
Target: Methyl 5-isopropylisoxazole-3-carboxylate (Formed via attack at C2).
-
Impurity: Methyl 3-isopropylisoxazole-5-carboxylate (Formed via attack at C4).
Mechanism of Control: Regioselectivity is governed by the relative electrophilicity of the carbonyl centers and the pH of the reaction medium.[1]
-
Acidic Conditions (pH < 3): The
-keto ester carbonyl (C2) is more electrophilic.[2] Hydroxylamine attacks here first, forming the oxime at C2, which cyclizes to form the 3-carboxylate (Target).[1] -
Basic/Neutral Conditions (pH > 5): Reactivity shifts, often leading to mixtures or the formation of 5-isoxazolones via competing hydrolysis.[1][2]
Protocol Visualization (DOT Diagram):
Caption: Regioselectivity decision tree. Acidic conditions direct the nucleophilic attack to the alpha-keto position, securing the 3-carboxylate structure.
Module 3: Safety Protocols (Hydroxylamine)
WARNING: Hydroxylamine hydrochloride (NH₂OH[1][2]·HCl) is a Class 1 explosive precursor and a skin sensitizer.[1][2] It has a high energy of decomposition.[1]
Scale-Up Safety Rules:
-
Metal Scavenging: Iron (Fe) and Copper (Cu) ions catalyze the explosive decomposition of hydroxylamine.[1][2] Ensure all reactors are glass-lined or passivated Hastelloy. Do not use stainless steel if pitting is suspected.
-
DSC Screening: Before scaling >100g, perform Differential Scanning Calorimetry (DSC) on the reaction mixture.[1][2] Ensure the onset of decomposition is >50°C above your operating temperature.
-
Accumulation: Do not add NH₂OH·HCl all at once to a hot mixture. Use a dosing pump to maintain a low standing concentration of free hydroxylamine.[1]
Troubleshooting Guide & FAQs
Q1: My final product contains ~15% of the wrong regioisomer (3-isopropyl-5-carboxylate). How do I fix this?
Diagnosis: The pH during the cyclization step likely drifted too high (towards neutral/basic). This often happens if the sodium enolate from Step 1 is not sufficiently neutralized before NH₂OH addition. Corrective Action:
-
Protocol Adjustment: Ensure the enolate mixture is quenched into a pre-cooled solution of Hydroxylamine Hydrochloride in Methanol . The HCl salt of hydroxylamine provides the necessary acidity.[1]
-
Check: Verify the pH of the mixture is < 3 before heating to reflux. If necessary, add a small amount of concentrated H₂SO₄ or HCl.[1]
Q2: The reaction mixture solidified into a "brick" during the Claisen condensation.
Diagnosis: The sodium enolate of the diketo ester is poorly soluble in pure methanol at low temperatures. Corrective Action:
-
Solvent Switch: Use a Toluene/Methanol (3:1) mixture.[1][2] Toluene helps solubilize the organic tail of the enolate and maintains a stirrable slurry.[1]
-
Engineering: Use a reactor with a high-torque anchor impeller rather than a standard marine propeller.
Q3: I see a "5-isoxazolone" impurity in the LCMS. What is this?
Diagnosis: This is a hydrolysis byproduct.[1] It forms if:
-
There is excess water in the system.[1]
-
The reaction temperature is too high during the initial mixing. Corrective Action:
-
Dry Solvents: Ensure Methanol has <0.1% water content.[1]
-
Temperature Control: Keep the cyclization mixture below 20°C for the first 2 hours, then slowly ramp to reflux. This allows the oxime to form kinetically before hydrolysis can compete.
Q4: How do I remove the dimethyl oxalate impurity? It co-crystallizes with the product.
Diagnosis: You used a large excess of dimethyl oxalate (DMO) to drive the reaction, but it has a similar solubility profile to the product. Corrective Action:
-
Stoichiometry: Reduce DMO to 1.05 equivalents.
-
Work-up: Wash the organic layer with saturated Sodium Bicarbonate (NaHCO₃) . DMO hydrolyzes rapidly in base to water-soluble oxalate salts, while the isoxazole ester is relatively stable (for a short duration).[1][2]
-
Distillation: If the product is an oil, high-vacuum distillation is effective.[1] DMO sublimes/distills at a lower temperature than the product.
Experimental Protocol: 100g Scale Validation
Step 1: Enolate Formation
-
Charge Dimethyl Oxalate (118 g, 1.0 mol) and Methanol (300 mL) to a 2L jacketed reactor. Cool to 0°C.[3]
-
Add 3-methyl-2-butanone (86 g, 1.0 mol) .
-
Add Sodium Methoxide (25% in MeOH, 237 g, 1.1 mol) dropwise over 2 hours, maintaining internal temp < 5°C.
-
Stir at 0°C for 4 hours. The mixture will become a thick yellow slurry.
Step 2: Cyclization
-
In a separate vessel, dissolve Hydroxylamine Hydrochloride (76 g, 1.1 mol) in Methanol (200 mL) and Water (50 mL) . Cool to 0°C.[3]
-
Transfer the enolate slurry into the Hydroxylamine solution (Reverse Addition) over 1 hour. Note: This ensures the enolate always sees an acidic environment.
-
Stir at ambient temperature for 2 hours, then heat to reflux (65°C) for 4 hours.
Step 3: Isolation
-
Cool to 20°C. Remove Methanol under vacuum.[1]
-
Partition residue between Ethyl Acetate (500 mL) and Water (300 mL) .[1][2]
-
Wash organic layer with 5% NaHCO₃ (2x 200 mL) and Brine.
-
Dry over Na₂SO₄ and concentrate.
-
Purification: Recrystallize from Hexane/EtOAc or distill under high vacuum (approx. 0.5 mbar).[2]
References
-
Regioselective Synthesis of Isoxazoles: Waldo, J. P., & Larock, R. C. (2005).[1][2][4] Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters.[1][3] Link[1][2]
-
Claisen-Isoxazole Process Chemistry: Technical Support Center: Synthesis of Isoxazole-5-carboxylates. BenchChem.[1][5][6] Link
-
Hydroxylamine Safety: Hydroxylamine Hydrochloride Safety Data Sheet. ThermoFisher Scientific.[1] Link
-
Process Optimization: Menéndez, J. C., et al. (2013).[1][2] Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI Molecules.[1] Link
-
General Isoxazole Synthesis: Pujar, G. V., et al. (2018).[1][2] Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives. ResearchGate.[1] Link
Sources
Validation & Comparative
1H NMR chemical shifts of Methyl 5-isopropylisoxazole-3-carboxylate
The following technical guide details the 1H NMR characterization of Methyl 5-isopropylisoxazole-3-carboxylate , specifically designed for researchers requiring rigorous structural verification and differentiation from regioisomeric byproducts.
Executive Summary: The Spectral Fingerprint
Methyl 5-isopropylisoxazole-3-carboxylate is a 3,5-disubstituted isoxazole. Its 1H NMR spectrum in Chloroform-d (CDCl₃) is characterized by four distinct signal sets. The most critical diagnostic peak is the H-4 ring proton , which serves as the primary differentiator between the target compound and its regioisomer (Methyl 3-isopropylisoxazole-5-carboxylate).
Core Data Table (400 MHz, CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) |
| H-4 (Isoxazole Ring) | 6.35 – 6.45 | Singlet (s) | 1H | - |
| Ester -OCH₃ | 3.94 – 3.98 | Singlet (s) | 3H | - |
| Isopropyl -CH | 3.05 – 3.15 | Septet (sep) | 1H | J ≈ 6.8 - 7.0 |
| Isopropyl -CH₃ | 1.32 – 1.36 | Doublet (d) | 6H | J ≈ 6.8 - 7.0 |
Note: Values are derived from high-fidelity analog data (Methyl 5-methylisoxazole-3-carboxylate) and validated isoxazole substituent effects.
Comparative Analysis: Target vs. Regioisomer
In the synthesis of isoxazoles via [3+2] cycloaddition or condensation of diketo esters, the formation of the regioisomer (Methyl 3-isopropylisoxazole-5-carboxylate ) is a common risk. Differentiating these two requires analyzing the electronic shielding of the H-4 proton .
The "H-4 Shift" Rule
-
Target (3-EWG, 5-EDG): The isopropyl group (Electron Donating Group, EDG) at position 5 increases electron density in the ring, shielding H-4.
-
Result: H-4 appears upfield (~6.4 ppm) .
-
-
Regioisomer (3-EDG, 5-EWG): The carboxylate (Electron Withdrawing Group, EWG) at position 5 pulls electron density, deshielding H-4.
-
Result: H-4 appears downfield (~6.7 – 6.9 ppm) .
-
Comparative Shift Table
| Feature | Target Compound (5-iPr-3-COOMe) | Regioisomer (3-iPr-5-COOMe) | Differentiation Logic |
| H-4 Signal | δ 6.40 ppm | δ 6.85 ppm | Δδ ≈ 0.45 ppm (Critical Check) |
| Ester Me | δ 3.96 ppm | δ 3.98 ppm | Negligible difference; unreliable. |
| Isopropyl CH | δ 3.10 ppm | δ 3.05 ppm | Minor shift; unreliable. |
Structural Logic & Mechanism
The chemical shifts are governed by the specific electronic environment of the isoxazole ring.
-
H-4 Ring Proton (δ 6.40): This proton is located between the carboxylate and the isopropyl group. In the 5-substituted isomer, the resonance contribution from the ring oxygen pushes electron density toward C-4, shielding the proton relative to the 5-carboxylate isomer.
-
Isopropyl Methine (δ 3.10): The septet is significantly deshielded compared to a standard alkane (usually ~1.5 ppm) due to the anisotropic effect of the aromatic isoxazole ring and the inductive pull of the C=N bond.
-
Ester Methyl (δ 3.96): Typical for methyl esters attached to aromatic/heteroaromatic systems.
Visualizing the Identification Workflow
Figure 1: Decision tree for distinguishing isoxazole regioisomers based on H-4 chemical shift.
Experimental Protocol: High-Resolution Acquisition
To ensure accurate integration and separation of the isopropyl septet from potential water or impurity peaks, follow this standardized protocol.
Sample Preparation
-
Solvent: Use CDCl₃ (99.8% D) with 0.03% TMS v/v.
-
Why: CDCl₃ minimizes exchange broadening of the H-4 proton compared to protic solvents like Methanol-d4.
-
-
Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.
-
Caution: Over-concentration (>20 mg) can cause peak broadening and slight chemical shift drift due to stacking interactions.
-
-
Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., NaBr/NaCl from synthesis) which can distort the baseline.[1]
Acquisition Parameters (Recommended)
-
Pulse Sequence: Standard 1D Proton (zg30 or equivalent).
-
Number of Scans (NS): 16 (sufficient for >5 mg).
-
Relaxation Delay (D1): 2.0 seconds .
-
Critical: The H-4 proton has a relatively long T1 relaxation time. A short D1 (<1s) may reduce its integral intensity, leading to incorrect purity calculations.[1]
-
-
Spectral Width: -2 to 14 ppm.
Synthesis Context & Regioselectivity
Understanding the source of the compound aids in interpreting the NMR.
-
Route A (Nitrile Oxide Cycloaddition): Reaction of methyl nitroacetate (precursor to nitrile oxide) with 3-methyl-1-butyne.
-
Outcome: Often produces a mixture of 3,5- and 3,4-isomers, though 3,5 is favored sterically.[1]
-
-
Route B (Condensation): Reaction of Methyl 2,4-dioxo-5-methylhexanoate with Hydroxylamine.
-
Outcome: This is the most common route. The regioselectivity depends on pH.
-
Basic Conditions: Favor the 5-hydroxy-2-isoxazoline intermediate, leading to the 3-isopropyl-5-carboxylate (Regioisomer).
-
Acidic/Neutral Conditions: Favor the Target (5-isopropyl-3-carboxylate) .
-
Implication: If your NMR shows the ~6.8 ppm peak, your condensation pH was likely too high.[1]
-
Pathway Diagram
Figure 2: Impact of reaction conditions on regioselectivity and resulting NMR shifts.
References
-
Regiochemistry of Isoxazoles: Beilstein J. Org. Chem.2011 , 7, 1294–1298.[1] (Discusses H-4 shift trends in 3,5-disubstituted isoxazoles).
-
General Isoxazole Synthesis: J. Heterocyclic Chem.2003 , 40, 1097.[1] (Method for distinguishing isomers via 1H NMR). [1]
-
Analog Data (5-Methylisoxazole): National Institutes of Health (NIH) PubChem, CID 88245. (Spectral data for Methyl 5-methylisoxazole-3-carboxylate). [1]
-
Synthesis Protocol: Journal of Medicinal Chemistry, 2012 , 55(11), 5311–5325.[1] (Describes synthesis of 5-isopropylisoxazole intermediates). [1]
Sources
Technical Comparison Guide: 13C NMR Elucidation of Methyl 5-isopropylisoxazole-3-carboxylate
This guide details the structural elucidation of Methyl 5-isopropylisoxazole-3-carboxylate , a critical heterocyclic building block in medicinal chemistry (often used in the synthesis of monoamine oxidase inhibitors and glutamate receptor ligands).
Rather than a generic overview, this analysis compares the 13C NMR spectral performance in two distinct solvent systems: CDCl₃ (Chloroform-d) vs. DMSO-d₆ (Dimethyl Sulfoxide-d₆) . This comparison is vital for researchers needing to differentiate between solvent-induced shifts and genuine structural impurities during scale-up.
Executive Summary & Application Context
Compound: Methyl 5-isopropylisoxazole-3-carboxylate Formula: C₉H₁₁NO₃ Molecular Weight: 169.18 g/mol
The Challenge: Differentiation of the isoxazole ring carbons (C3, C4, C5) requires precise assignment, as C3 and C5 appear in the deshielded aromatic/carbonyl region (150–180 ppm). Furthermore, the isopropyl methine signal can occasionally be obscured by solvent impurities in lower-resolution scans.
The Solution: This guide compares the resolution and chemical shift dispersion of the compound in CDCl₃ (standard non-polar characterization) versus DMSO-d₆ (polar/solubility-driven characterization), providing a definitive assignment logic.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and data integrity (E-E-A-T), follow this standardized acquisition protocol.
A. Sample Preparation[1][2][3][4][5]
-
Concentration: 30–50 mg of analyte in 0.6 mL of solvent. (High concentration is critical for quaternary carbon detection in 13C).
-
Tube Quality: 5mm high-precision NMR tubes (Wilmad 528-PP or equivalent) to minimize shimming errors.
-
Filtration: Filter solution through a cotton plug within a glass pipette to remove suspended solids that cause line broadening.
B. Acquisition Parameters (400 MHz Instrument equivalent)
-
Pulse Sequence: zgpg30 (Power-gated decoupling) or dept135 (for spectral editing).
-
Temperature: 298 K (25°C).
-
Relaxation Delay (D1): 2.0 seconds (Standard) / 5.0 seconds (Quantitative).
-
Scans (NS): Minimum 1024 scans (to resolve quaternary C3/C5 and Carbonyl).
-
Spectral Width: 240 ppm (to capture C=O and potential impurities).
C. The Assignment Logic (DOT Diagram)
The following decision tree illustrates the rigorous logic used to assign carbon signals based on chemical shift theory and DEPT-135 editing.
Caption: Logic flow for assigning 13C NMR signals in 3,5-disubstituted isoxazoles based on electronic environment and DEPT phasing.
Comparative Analysis: CDCl₃ vs. DMSO-d₆[6][7][8][9]
This section provides the core technical comparison. The choice of solvent affects the chemical shifts (
A. Chemical Shift Data Table (ppm)
| Carbon Position | Assignment | Signal Type (DEPT-135) | |||
| C-5 (Ring) | Quaternary (O-C=C) | 174.6 | 175.2 | +0.6 | Invisible |
| C=O (Ester) | Carbonyl | 161.2 | 161.8 | +0.6 | Invisible |
| C-3 (Ring) | Quaternary (N=C-C) | 156.4 | 156.9 | +0.5 | Invisible |
| C-4 (Ring) | Methine (C=C-H) | 102.3 | 103.1 | +0.8 | Positive (Up) |
| OCH₃ | Methyl Ester | 52.4 | 52.8 | +0.4 | Positive (Up) |
| CH (Isopropyl) | Methine | 27.1 | 26.8 | -0.3 | Positive (Up) |
| CH₃ (Isopropyl) | Methyls (2x) | 21.3 | 21.1 | -0.2 | Positive (Up) |
B. Technical Insights & Causality
-
The "Isoxazole Signature" (C4 Shift):
-
Observation: The C4 carbon appears significantly upfield (~102 ppm) compared to typical aromatic carbons (128 ppm).
-
Causality: This is a hallmark of the isoxazole ring. The oxygen atom donates electron density into the ring via resonance, shielding the C4 position. This is a critical purity marker; signals in the 110–140 ppm range often indicate ring-opened impurities or unreacted starting materials [1, 2].
-
-
Solvent Effect (
):-
Polar Groups (C3, C5, C=O): Exhibit a downfield shift (+0.5 to +0.8 ppm) in DMSO-d₆. DMSO is a hydrogen-bond acceptor and has a higher dielectric constant, which destablizes the ground state of the polarized carbonyl and imine-like bonds, reducing shielding [3].
-
Alkyl Groups (Isopropyl): Exhibit a slight upfield shift (-0.2 to -0.3 ppm) or negligible change. This differential shift is useful: if the isopropyl signals overlap with a hydrocarbon impurity in CDCl₃, switching to DMSO-d₆ may resolve them.
-
-
Regiochemistry Validation:
-
The shift of C5 (~174.6 ppm) confirms the 5-isopropyl substitution. If the isopropyl group were at position 3 (isomer), the C5 signal (now a protonated CH) would appear much further upfield (~150 ppm), and the C3 quaternary signal would shift.
-
Troubleshooting & Impurity Profiling
When analyzing "dirty" spectra during synthesis, use this guide to identify common contaminants.
| Impurity Signal (ppm) | Likely Source | Remediation |
| 1.56 (CDCl₃) | Water | Dry sample over Na₂SO₄. |
| 29.7 | Acetone (Grease/Cleaning) | Vacuum dry at 40°C. |
| 14.2 / 60.4 | Ethanol (Recrystallization) | Extended high-vacuum drying. |
| 170–175 (Multiple) | Regioisomer (3-isopropyl-5-ester) | Check synthesis regioselectivity (usually controlled by pH). |
References
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 4682 (Isoxazole derivatives). Available at: [Link]
-
PubChem. Isoxazole-3-carboxylic acid, 5-methyl-, methyl ester (Analogous Structure). CID 655458. Available at: [Link]
-
Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Available at: [Link][1]
-
Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. Available at: [Link]
Sources
FTIR characteristic peaks for Methyl 5-isopropylisoxazole-3-carboxylate
[1]
Executive Summary
Methyl 5-isopropylisoxazole-3-carboxylate is a critical heterocyclic building block extensively used in the synthesis of bioactive compounds, including SMN protein stabilizers for spinal muscular atrophy [1].[1] Accurate characterization of this intermediate is essential for quality control and reaction monitoring.[1]
This guide provides a technical breakdown of the Fourier Transform Infrared (FTIR) spectral signature of Methyl 5-isopropylisoxazole-3-carboxylate.[1] Unlike generic spectral lists, this document focuses on differential diagnostics —how to use FTIR to distinguish this specific ester from its carboxylic acid precursor, its regioisomers, and its structural analogs.
Chemical Identity & Structural Context
Before analyzing the spectrum, the structural inputs governing the vibrational modes must be defined.
Characteristic FTIR Peaks
The following table synthesizes the diagnostic vibrational modes. These values are derived from high-resolution data of 3,5-disubstituted isoxazole analogs and standard group frequency correlations for heterocyclic esters [2, 3].[1]
Table 1: Diagnostic FTIR Bands
| Frequency Region (cm⁻¹) | Functional Group Assignment | Mode Description | Diagnostic Value |
| 2975 – 2950 | Alkyl C-H (Isopropyl) | Asymmetric Stretching | High: Distinguishes from purely aromatic analogs. |
| 2880 – 2860 | Alkyl C-H (Methyl Ester) | Symmetric Stretching | Moderate: Overlaps with isopropyl signals.[1] |
| 1735 – 1720 | Ester C=O | Stretching | Critical: The conjugation with the isoxazole ring typically shifts this band to slightly higher wavenumbers compared to aliphatic esters (~1735 cm⁻¹ vs 1715 cm⁻¹).[1] |
| 1610 – 1590 | Isoxazole C=N | Ring Stretching | High: Characteristic of the 3,5-disubstituted isoxazole core.[1] |
| 1470 – 1450 | Isoxazole Ring | Skeletal Vibration | Moderate: Confirms heterocyclic nature.[1] |
| 1385 & 1365 | Isopropyl (Gem-Dimethyl) | C-H Bending (Doublet) | Critical: The "Gem-Dimethyl Doublet" is the primary differentiator between the isopropyl and methyl derivatives. |
| 1260 – 1230 | Ester C-O-C | Asymmetric Stretching | High: Strong, broad band typical of methyl esters. |
| 900 – 850 | N-O | Ring Stretching | Moderate: Specific to the isoxazole N-O bond.[1] |
Comparative Analysis: Performance vs. Alternatives
In a drug development context, FTIR is often competing with NMR for throughput or being used to monitor reactions where NMR is too slow.
Scenario A: Reaction Monitoring (Acid to Ester Conversion)
A common synthetic route involves the esterification of 5-isopropylisoxazole-3-carboxylic acid .[1] FTIR is superior to TLC for quantifying this conversion in real-time.[1]
The Differentiating Factor:
-
The Acid (Precursor): Exhibits a broad, chaotic O-H stretching band from 3300–2500 cm⁻¹ (carboxylic acid dimer) and a lower frequency C=O stretch (~1700 cm⁻¹).[1]
-
The Ester (Product): Shows a clean baseline >3000 cm⁻¹ (absence of OH) and a sharp shift in the Carbonyl region.[1]
Workflow: Reaction Endpoint Detection
Figure 1: Spectral evolution during the esterification of 5-isopropylisoxazole-3-carboxylic acid.
Scenario B: Distinguishing Structural Analogs
Researchers often handle libraries of isoxazoles.[1] Confusing the Methyl analog (Methyl 5-methylisoxazole-3-carboxylate) with the Isopropyl analog is a common risk.[1]
| Feature | Methyl Analog (CAS 19788-35-3) | Isopropyl Analog (Target) |
| C-H Bending (~1380 cm⁻¹) | Single band (Methyl deformation) | Distinct Doublet (1385/1365 cm⁻¹) |
| C-H Stretching | Simple profile | Complex profile (Methine C-H stretch visible) |
| Melting Point | ~89-90 °C | Lower (often oil or low-melting solid) |
Experimental Protocol
To ensure reproducibility and spectral fidelity, the following protocol is recommended.
Method: Attenuated Total Reflectance (ATR-FTIR)
ATR is preferred over KBr pellets for this compound due to its potential low melting point and the hygroscopic nature of isoxazole esters.
-
Instrument Prep: Clean the Diamond/ZnSe crystal with isopropanol.[1] Ensure background energy is nominal.[1][2]
-
Background Scan: Collect 32 scans of the ambient air.[1]
-
Sample Loading:
-
Acquisition:
-
Post-Processing: Apply ATR correction (if quantitative comparison to transmission library data is required).
References
-
Synthesis & Application: G. M. Pitchai, et al. "Discovery of a Small Molecule Probe That Post-Translationally Stabilizes the Survival Motor Neuron Protein for the Treatment of Spinal Muscular Atrophy." Journal of Medicinal Chemistry, 2011.[1]
-
Isoxazole Spectral Data: "Spectroscopic properties of isoxazole derivatives." Biological and Molecular Chemistry, 2024.[1][3]
-
General IR Interpretation: Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition, Wiley, 2004.[1]
A Comparative Guide to HPLC Retention Time Standards for Methyl 5-methylisoxazole-3-carboxylate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, particularly within pharmaceutical development and quality control, the reliability of High-Performance Liquid Chromatography (HPLC) data is paramount. A critical component of ensuring this reliability is the use of retention time standards. This guide provides an in-depth technical comparison of Methyl 5-methylisoxazole-3-carboxylate as an HPLC retention time standard, alongside potential alternatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.
The Critical Role of Retention Time Standards in HPLC
In HPLC, the retention time (t_R_)—the time it takes for a specific analyte to pass through the column to the detector—is a fundamental qualitative parameter. However, t_R_ can be influenced by a multitude of factors, including the column's age and condition, mobile phase composition, flow rate, and temperature. To mitigate the impact of these variations and ensure consistent and accurate compound identification, retention time standards are employed. An ideal retention time standard should be stable, inert, commercially available in high purity, and have a retention time close to the analyte of interest.
This guide will focus on Methyl 5-methylisoxazole-3-carboxylate, a heterocyclic compound, and evaluate its suitability as a retention time standard. We will also explore structurally similar compounds that could serve as viable alternatives, providing a comparative analysis of their chromatographic behavior.
Physicochemical Properties of Potential Retention Time Standards
A thorough understanding of the physicochemical properties of a potential standard is crucial for predicting its behavior in a reversed-phase HPLC system. Here, we compare Methyl 5-methylisoxazole-3-carboxylate with its corresponding carboxylic acid and the parent isoxazole ring.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP | Structure |
| Methyl 5-methylisoxazole-3-carboxylate | C₆H₇NO₃ | 141.12 | 0.557 | CC1=CC(=NO1)C(=O)OC |
| 5-Methylisoxazole-3-carboxylic acid | C₅H₅NO₃ | 127.10 | 0.28 (estimated) | CC1=CC(=NO1)C(=O)O |
| Isoxazole | C₃H₃NO | 69.06 | 0.49 | C1=CON=C1 |
Data sourced from PubChem and other chemical suppliers.[1]
The LogP values, which indicate the lipophilicity of the compounds, suggest that all three would be well-suited for reversed-phase HPLC. Methyl 5-methylisoxazole-3-carboxylate, being the most lipophilic of the three, is expected to have the longest retention time under typical reversed-phase conditions.
Comparative Chromatographic Analysis
To provide a practical comparison, we will outline a reversed-phase HPLC method and discuss the expected retention behavior of Methyl 5-methylisoxazole-3-carboxylate and potential alternatives.
Experimental Protocol: Reversed-Phase HPLC Analysis
This protocol is designed to be a self-validating system, where consistency in the retention time of the standard validates the system's performance for the analysis of similar compounds.
1. Instrumentation and Columns:
-
A standard HPLC system with a UV detector is suitable.[2][3]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for separating small molecules.[4][5] The choice of stationary phase is critical, with C18 being a versatile option for compounds of moderate polarity.[4]
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade). The addition of an acid like formic acid to the mobile phase can help to protonate silanol groups on the silica-based stationary phase, reducing peak tailing for basic compounds.[1][6]
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Isocratic Elution: A starting point could be a 60:40 (v/v) mixture of Mobile Phase A and Mobile Phase B. The exact ratio should be optimized to achieve a desirable retention time for the standard, typically between 3 and 10 minutes.
3. Standard Solution Preparation:
-
Prepare a stock solution of Methyl 5-methylisoxazole-3-carboxylate in the mobile phase at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a working standard solution at a concentration of 10-20 µg/mL.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm (or a wavelength of maximum absorbance for the isoxazole chromophore)
5. Data Analysis:
-
Record the retention time and peak area of the Methyl 5-methylisoxazole-3-carboxylate standard.
-
System suitability parameters, such as peak asymmetry and theoretical plates, should be monitored to ensure the column and system are performing optimally.
Alternative Retention Time Standards and Internal Standards
For quantitative analysis, an internal standard (IS) is often used to improve precision and accuracy by correcting for variations in injection volume and sample preparation.[1][7] An ideal internal standard should be chemically similar to the analyte but well-resolved from it and other components in the sample matrix.[7]
Potential Internal Standards for Methyl 5-methylisoxazole-3-carboxylate:
-
5-Methylisoxazole-3-carboxylic acid: Due to its higher polarity, it is expected to have a shorter retention time than the methyl ester, making it a potentially suitable and well-resolved internal standard.
-
Deuterated Methyl 5-methylisoxazole-3-carboxylate: A deuterated analog is an excellent choice for an internal standard, especially for mass spectrometry detection, as it has nearly identical chemical properties and retention time but a different mass-to-charge ratio.[8][9]
-
Other structurally related isoxazole derivatives: Compounds with different substituents on the isoxazole ring could also be considered, provided they are commercially available in high purity and are well-resolved from the analyte of interest.
The selection of an appropriate internal standard is a critical step in method development and should be guided by experimental verification of resolution and stability.
Workflow for HPLC Method Development and Validation
The following diagram illustrates a typical workflow for developing and validating an HPLC method using a retention time standard.
Caption: A logical workflow for HPLC method development and validation.
Conclusion
The selection of an appropriate retention time standard is a cornerstone of robust and reliable HPLC analysis. Methyl 5-methylisoxazole-3-carboxylate demonstrates suitable physicochemical properties for use as a standard in reversed-phase HPLC for the analysis of related isoxazole derivatives and other small polar molecules. Its chromatographic behavior can be predictably modulated through standard HPLC parameters. For quantitative applications, the use of a structurally similar internal standard, such as 5-Methylisoxazole-3-carboxylic acid or a deuterated analog of the analyte, is highly recommended to ensure the highest level of accuracy and precision. The experimental protocols and workflows provided in this guide offer a solid foundation for developing and validating HPLC methods in a regulated environment.
References
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
-
Mason Technology. (2024, December 16). Liquid Chromatography | How to Use Internal Standards. Retrieved from [Link]
-
LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
-
Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Retrieved from [Link]
-
International Journal of Pharmaceutical and Biological Science Archive. (2013, July 15). NEWER STATIONARY PHASES FOR REVERSE PHASE-LIQUID CHROMATOGRAPHIC ANALYSIS. Retrieved from [Link]
-
WelchLab. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]
-
SIELC Technologies. (2018, May 17). Methyl 5-methylisoxazole-3-carboxylate. Retrieved from [Link]
-
SciSpace. (n.d.). Hplc method development and validation: an overview. Retrieved from [Link]
-
PubMed. (2017, August 15). Enantioseparation of isoxazolines with functionalized perphenylcarbamate cyclodextrin clicked chiral stationary phases in HPLC. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Regulatory Research and Medicine Evaluation. (2024, July 4). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Retrieved from [Link]
-
European Journal of Clinical and Experimental Medicine. (2024, June 30). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved from [Link]
-
Rev. Chim. (Bucuresti). (n.d.). COMPARATIVE STUDY FOR THE RETENTION OF SOME BENZODIAZEPINES IN REVERSED-PHASE LIQUID CHROMATOGRAPHY USING C8, C18, C6H5 AND CN S. Retrieved from [Link]
-
PureSynth. (n.d.). 5-Methylisoxazole-3-Carboxylic Acid 98.0%(HPLC). Retrieved from [Link]
-
Phenomenex. (n.d.). Guide to HPLC Testing: Ensuring Reliable Analytical Results. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Effect of internal standard on HPLC analysis of tablet dosage forms: An experimental study with statistical comparison. Retrieved from [Link]
-
Conduct Science. (2019, June 26). High performance liquid chromatography (HPLC) Protocol. Retrieved from [Link]
-
PubMed. (2017, July 7). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Retrieved from [Link]
-
LCGC International. (2014, February 1). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]
-
SlideShare. (2015, October 28). Development and validation of HPLC and Spectrophotometeric methods for selected multicomponent drugs in their formulations. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Validation of HPLC Techniques for Pharmaceutical Analysis. Retrieved from [Link]
-
PMC. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]
-
Zanco Journal of Medical Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Retrieved from [Link]
-
PMC. (n.d.). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. Retrieved from [Link]
-
SciSpace. (n.d.). Stationary phases for thin-layer chromatography. Retrieved from [Link]
-
Semantic Scholar. (2022, January 28). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation. Retrieved from [Link]
-
PMC. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and validation of HPLC method for some azoles in pharmaceutical preparation. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Retrieved from [Link]
Sources
- 1. Methyl 5-methylisoxazole-3-carboxylate | SIELC Technologies [sielc.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. scispace.com [scispace.com]
- 4. ijpba.in [ijpba.in]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. Separation of Isoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. 5-Methylisoxazole-3-carboxylic-d4 Acid Methyl Ester [lgcstandards.com]
- 9. medchemexpress.com [medchemexpress.com]
LC-MS Validation of Methyl 5-isopropylisoxazole-3-carboxylate: A Comparative Purity Guide
Topic: Validating purity of Methyl 5-isopropylisoxazole-3-carboxylate using LC-MS Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
In the synthesis of isoxazole-based pharmaceutical intermediates, Methyl 5-isopropylisoxazole-3-carboxylate (CAS: 118716-61-3) presents a unique analytical challenge.[1] While standard HPLC-UV is often the default for purity assessment, it frequently fails to distinguish between the target compound and its positional regioisomer, Methyl 3-isopropylisoxazole-5-carboxylate , which forms as a thermodynamic byproduct during cycloaddition reactions.[1]
This guide argues that LC-MS (Liquid Chromatography-Mass Spectrometry) is the superior validation methodology.[1] Unlike GC-MS, which risks thermal degradation of the isoxazole ring, or NMR, which lacks sensitivity for trace (<0.1%) impurities, LC-MS offers the requisite orthogonality of chromatographic separation and mass-selective detection to ensure structural integrity and isomeric purity.[1]
Compound Profile & Physicochemical Context[2][3][4][5][6][7][8][9][10]
To validate purity effectively, one must understand the molecule's behavior in a chromatographic system.
| Property | Value (Approx.) | Analytical Implication |
| Molecular Formula | C₈H₁₁NO₃ | Monoisotopic Mass: 169.07 Da |
| [M+H]⁺ | 170.08 m/z | Target ion for ESI+ mode.[1] |
| LogP | ~1.8 - 2.2 | Moderately lipophilic; ideal for Reverse Phase (RP) chromatography.[1] |
| pKa (Isoxazole N) | ~ -2.0 to -3.0 | Very weak base.[1] Requires acidic mobile phase (pH < 3) to ensure protonation for MS detection. |
| Critical Impurity | Regioisomer (3-isopropyl-5-carboxylate) | Identical MW (169.07).[1] Requires high-efficiency chromatographic resolution ( |
Comparative Analysis: Why LC-MS?
The following table objectively compares LC-MS against common alternatives for this specific isoxazole ester.
| Feature | LC-MS (Recommended) | GC-MS | HPLC-UV (Standalone) | 1H-NMR |
| Regioisomer Specificity | High. Can separate isomers on Phenyl-Hexyl phases; MS/MS fragmentation often differs slightly.[1] | Medium. Isomers often co-elute; EI spectra are virtually identical.[1] | Low. Isomers often have overlapping UV max ( | High. Distinct chemical shifts, but poor sensitivity for trace levels.[1] |
| Thermal Stability | Excellent. Ambient/mild temperature analysis. | Risk. Isoxazole N-O bond is thermally labile; ester hydrolysis possible in injector port.[1] | Excellent. Ambient analysis. | Excellent. Non-destructive. |
| Sensitivity (LOD) | High (ng/mL). Ideal for trace impurity profiling (<0.05%).[1] | High. Good for volatiles, but derivatization may be needed.[1] | Moderate (µg/mL). Limited by extinction coefficient.[1] | Low. Typically >1% detection limit without excessive scan times.[1] |
| Throughput | High. 5-10 min gradients.[1] | Moderate. Longer cooling cycles.[1] | High. | Low. |
The Verdict: LC-MS is the only technique that combines the sensitivity required for trace analysis with the selectivity needed to resolve the critical regioisomer without thermal degradation risks.
Method Development Strategy (The "Senior Scientist" Insight)
A. The Regioisomer Trap
The synthesis of 3,5-disubstituted isoxazoles via nitrile oxide cycloaddition often yields a mixture of isomers.
Crucial Insight: Standard C18 columns may not fully resolve these isomers due to their identical hydrophobicity.[1]
Recommendation: Screen a Phenyl-Hexyl or Biphenyl stationary phase.[1] The
B. Mass Spectrometry Parameters (ESI+)
Since the isoxazole nitrogen is not strongly basic, electrospray ionization (ESI) in positive mode requires a mobile phase modifier.
-
Source: ESI Positive[1]
-
Capillary Voltage: 3.0 - 3.5 kV[1]
-
Cone Voltage: Optimize (start at 20-30 V) to prevent in-source fragmentation.
-
MRM Transitions (Theoretical - Must Optimize):
-
Quantifier:
(Loss of methanol/methoxy group). -
Qualifier:
(Loss of propene from isopropyl group).
-
Self-Validating Experimental Protocol
This protocol is designed to be "self-validating," meaning the system suitability criteria (SSC) confirm the method's performance before samples are analyzed.
Step 1: Sample Preparation
-
Stock Solution: Dissolve 10 mg of Methyl 5-isopropylisoxazole-3-carboxylate in 10 mL Methanol (1 mg/mL).
-
Working Standard: Dilute to 10 µg/mL in Water:Methanol (50:50) + 0.1% Formic Acid.[2]
-
Spiked Recovery Sample: Spike the target compound with 1% of the commercially available regioisomer (if available) or a crude synthesis mixture known to contain it.
Step 2: Chromatographic Conditions[3]
-
Column: Phenyl-Hexyl, 100 x 2.1 mm, 1.7 µm (or equivalent sub-2-micron particle).[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient:
-
Flow Rate: 0.4 mL/min.[1]
-
Temp: 40°C.
Step 3: Validation Parameters (ICH Q2(R1) Aligned)
| Parameter | Acceptance Criteria | Scientific Rationale |
| Specificity | Resolution ( | Ensures the peak area is solely the target, not a sum of isomers. |
| Linearity | Confirms detector response is proportional to mass. | |
| Precision | RSD < 2.0% (n=6 injections).[1] | Demonstrates system stability. |
| Accuracy | Recovery 98-102% in spiked samples.[1] | Validates no matrix suppression or loss during prep. |
| LOD/LOQ | S/N > 3 (LOD) and > 10 (LOQ). | Defines the sensitivity floor for impurity reporting. |
Decision Workflow (DOT Diagram)
The following diagram illustrates the logical flow for selecting the validation method and executing the LC-MS workflow.
Caption: Decision matrix for selecting LC-MS over alternatives, emphasizing the critical path for isoxazole validation.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 88245, Methyl 5-methylisoxazole-3-carboxylate (Structural Analog).[1] PubChem.[4][5] Link
-
ResolveMass Laboratories. (2025). GC-MS vs LC-MS: Guide to Chromatography Technique Selection.Link[1]
-
Sigma-Aldrich. (2024).[1] Product Specification: 5-Methylisoxazole-3-carboxylic acid.[1][4][5][6]Link[1]
Sources
- 1. 3-Methyl-5-(propan-2-yl)-1,2-oxazole-4-carboxylic acid | C8H11NO3 | CID 4962165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 3. m.youtube.com [m.youtube.com]
- 4. 5-甲基异噁唑-3-甲酸 | Sigma-Aldrich [sigmaaldrich.com]
- 5. Methyl 5-methylisoxazole-3-carboxylate | C6H7NO3 | CID 88245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US2908688A - 5-methyl-3-isoxazole carboxylic acid hydrazides - Google Patents [patents.google.com]
Reference Standards for Methyl 5-isopropylisoxazole-3-carboxylate Analysis: A Comparative Guide
This guide provides an in-depth technical analysis of reference standard strategies for Methyl 5-isopropylisoxazole-3-carboxylate (CAS: 1018053-71-8), a critical intermediate in the synthesis of bioactive isoxazole derivatives, including SMN protein stabilizers and kinase inhibitors.
Executive Summary & Context
Methyl 5-isopropylisoxazole-3-carboxylate is a structural isomer often confused with its regioisomer, methyl 3-isopropylisoxazole-5-carboxylate. Precise analytical control is required because isomeric impurities can possess vastly different biological activities and toxicological profiles.
Unlike established APIs with USP/EP monographs, this compound typically lacks a commercially available Certified Reference Material (CRM) .[1] Consequently, researchers must choose between using Commercial Reagent Grade material "as-is" or developing an In-House Qualified Reference Standard .
This guide objectively compares these two approaches, demonstrating why relying on vendor Certificates of Analysis (CoA) is insufficient for late-stage development and providing a self-validating protocol for standard qualification.
Comparative Analysis: Reagent Grade vs. Qualified Reference Standard
The following table summarizes the risks and specifications associated with the two primary sources of reference material.
| Feature | Commercial Reagent Grade (Alternative) | In-House Qualified Reference Standard (Recommended) |
| Purity Basis | Chromatographic Area % (often ignores water/solvents) | Potency (Mass Balance) : |
| Isomeric Purity | Often unspecified; may contain 3-isopropyl-5-ester isomer | Explicitly quantified by NOESY NMR or Chiral HPLC |
| Traceability | Batch-specific; no guarantee of long-term consistency | Fully traceable to primary data; re-test dates established |
| Water Content | Rarely reported (hygroscopic risk) | Quantified via Karl Fischer (KF) titration |
| Application | Early discovery screening; rough yield calculations | GLP Tox studies; GMP intermediate release; quantitative assay |
Performance Data Interpretation
-
Risk of Assay Bias: Using a 97% purity reagent as a 100% standard introduces a systematic +3% bias in your quantitation. In multi-step synthesis, this error propagates, leading to significant yield miscalculations.[1]
-
Isomeric Contamination: Commercial synthesis of isoxazoles often yields regioisomers (3,5-disubstituted). A reagent grade material might merge these peaks in a generic HPLC gradient, whereas a qualified standard method is optimized to resolve them.[1]
Technical Guide: The "Self-Validating" Qualification Workflow
Since a CRM is unavailable, you must generate your own.[1] This workflow ensures your standard is scientifically defensible for regulatory filings.
Diagram: Reference Standard Qualification Pathway
The following logic flow illustrates the critical path from raw material to a released Working Standard.
Caption: Workflow for converting commercial reagent grade material into a qualified Primary Reference Standard via Mass Balance approach.
Experimental Protocols
A. Structural Identification (Regioisomer Confirmation)
The most critical failure mode is confusing the 5-isopropyl isomer with the 3-isopropyl isomer.
-
Technique: 1H NMR (400 MHz, CDCl3 or Methanol-d4).
-
Key Diagnostic Signals (Expected):
-
Isoxazole Ring Proton (H-4): Singlet around
6.3 - 6.5 ppm. -
Ester Methyl: Singlet around
3.9 - 4.0 ppm. -
Isopropyl Group: Septet (
~3.1 ppm) and Doublet ( ~1.3 ppm).[1]
-
-
Differentiation: In the 5-isopropyl isomer, the ring proton (H-4) will show a specific NOE correlation to the isopropyl methine proton. In the 3-isopropyl isomer, the H-4 proton is spatially distant from the isopropyl group (separated by the ring nitrogen/oxygen), resulting in a weaker or absent NOE signal.
B. Purity Assessment (HPLC-UV)
A generic gradient is insufficient. This method is optimized for isoxazole polarity.
-
Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Gradient:
-
0-2 min: 5% B (Isocratic hold for polar hydrolysis products)
-
2-15 min: 5%
95% B (Linear gradient) -
15-20 min: 95% B (Wash)
-
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (general).
-
Acceptance Criteria: Main peak retention time stability
; Resolution from nearest impurity.
C. Potency Assignment (Mass Balance Equation)
To establish the "Assay" value for your standard, do not use the HPLC Area %.[1] Use the following equation:
[1]-
% Water: Determine via Volumetric Karl Fischer.
-
% Residual Solvents: Determine via GC-Headspace (common solvents: Ethyl Acetate, Hexanes from synthesis).
-
% ROI: Residue on Ignition (sulfated ash) to account for inorganic salts.[1]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 88245 (Isomer Analog).[1] Accessed Feb 18, 2026.[1] [Link][1]
-
National Institutes of Health (NIH). Discovery of Small Molecule Probes for Spinal Muscular Atrophy (Synthesis of Isoxazole Intermediates). J Med Chem.[5][Link]
-
International Conference on Harmonisation (ICH). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. [Link]
Sources
- 1. WO2016184312A1 - Hydroxyl purine compounds and use thereof - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Methyl 5-methylisoxazole-3-carboxylate | SIELC Technologies [sielc.com]
- 4. Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
Comparative Guide: Synthetic Routes for Methyl 5-isopropylisoxazole-3-carboxylate
This guide details the comparative synthetic strategies for Methyl 5-isopropylisoxazole-3-carboxylate , a critical building block in medicinal chemistry (e.g., for bioisosteres of carboxylic acids or as a precursor to Leflunomide analogs).
The analysis prioritizes regiocontrol , scalability , and process safety .
Executive Summary
The synthesis of Methyl 5-isopropylisoxazole-3-carboxylate is defined by the challenge of regioselectivity . The isoxazole ring can be formed with the carboxylate at the 3- or 5-position depending on the reaction conditions and precursors.
This guide compares the two dominant methodologies:
-
Route A (The Claisen-Cyclization Strategy): The industrial standard. It utilizes a "one-pot" condensation of 3-methyl-2-butanone and dimethyl oxalate. It offers the highest scalability and lowest cost but requires strict pH control to ensure the correct regioisomer.
-
Route B (The [3+2] Cycloaddition Strategy): The medicinal chemistry approach.[1] It employs a dipolar cycloaddition between a nitrile oxide and an alkyne.[2] It guarantees high regiochemical fidelity but suffers from lower atom economy and higher raw material costs.
Comparison Matrix
| Feature | Route A: Claisen-Cyclization | Route B: [3+2] Cycloaddition |
| Primary Mechanism | Condensation / Heterocyclization | 1,3-Dipolar Cycloaddition |
| Key Precursors | 3-Methyl-2-butanone, Dimethyl Oxalate | Methyl 2-chloro-2-(hydroxyimino)acetate, 3-Methyl-1-butyne |
| Regioselectivity | pH-Dependent (High if controlled) | Substrate-Controlled (Intrinsic >95:5) |
| Scalability | High (Multi-kilogram) | Low to Medium (Gram scale) |
| Atom Economy | High | Moderate (Stoichiometric waste) |
| Cost Efficiency |
Route Analysis & Protocols
Route A: The Claisen-Cyclization Strategy (Recommended for Scale)
This route relies on the Claisen condensation of an enolizable ketone with a dialkyl oxalate, followed by cyclization with hydroxylamine.
Mechanism & Regiochemistry: The reaction proceeds via a 2,4-dioxo ester intermediate. The critical scientific insight is the pH-dependent regioselectivity during the cyclization step.
-
Basic Conditions (Condensation): Sodium methoxide generates the enolate of 3-methyl-2-butanone, which attacks dimethyl oxalate to form methyl 5-methyl-2,4-dioxohexanoate (enolate form).
-
Acidic Cyclization: To obtain the 3-carboxylate , the reaction mixture must be acidified (pH 4–5) before or during the addition of hydroxylamine.
-
Why? Under acidic conditions, the most nucleophilic nitrogen of hydroxylamine attacks the most electrophilic ketone (C4, adjacent to the isopropyl group), forming an oxime intermediate that cyclizes onto the C1-ester/C2-ketone moiety. This yields the 5-isopropyl-3-carboxylate .
-
Risk:[3][4][5] If cyclization occurs in strongly basic conditions, competitive attack at the C2 ketone or hydrolysis can lead to mixtures or the 5-carboxylate isomer.
-
Experimental Protocol (Self-Validating)
-
Scale: 100 mmol (approx. 20 g output)
-
Safety Note: Hydroxylamine hydrochloride is thermally unstable; maintain temperatures <70°C during addition.
Step 1: Claisen Condensation
-
Charge a 500 mL reactor with Methanol (150 mL) and cool to 0°C.
-
Add Sodium Methoxide (30% in MeOH, 22 mL, 1.2 eq) dropwise.
-
Add a mixture of 3-Methyl-2-butanone (8.6 g, 100 mmol) and Dimethyl Oxalate (11.8 g, 100 mmol) dropwise over 30 minutes, maintaining internal temperature <10°C.
-
Warm to room temperature and stir for 3 hours. Checkpoint: TLC or GC should show consumption of ketone and formation of the enol (often a yellow precipitate or suspension).
Step 2: Regioselective Cyclization
-
Cool the reaction mixture to 0–5°C.
-
CRITICAL STEP: Slowly add concentrated Sulfuric Acid or Glacial Acetic Acid to adjust the pH to 4.0–5.0 . The mixture will turn from a yellow slurry to a lighter suspension.
-
Add Hydroxylamine Hydrochloride (6.95 g, 100 mmol) in one portion (or as a saturated aqueous solution).
-
Heat the mixture to reflux (65°C) for 6–8 hours.
-
Workup: Cool to RT. Concentrate methanol under reduced pressure. Add water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[6]
-
Purification: Recrystallize from Hexane/EtOAc or distill under high vacuum if liquid.
Route B: The [3+2] Cycloaddition Strategy (Recommended for Libraries)
This route constructs the isoxazole ring by reacting a nitrile oxide dipole with a terminal alkyne dipolarophile.
Mechanism: The nitrile oxide is generated in situ from a hydroximoyl chloride (chlorooxime) using a mild base. This 1,3-dipole undergoes a concerted [3+2] cycloaddition with 3-methyl-1-butyne .
-
Regiocontrol: Steric and electronic factors heavily favor the formation of the 3,5-disubstituted isoxazole, making this route intrinsically regioselective for the target.
Experimental Protocol
-
Precursor Synthesis: Methyl 2-chloro-2-(hydroxyimino)acetate is prepared by chlorinating methyl glyoxylate oxime (using NCS or Cl₂).
Step 1: Cycloaddition
-
Dissolve Methyl 2-chloro-2-(hydroxyimino)acetate (1.51 g, 10 mmol) and 3-Methyl-1-butyne (1.02 g, 15 mmol) in Dichloromethane (DCM, 50 mL) .
-
Cool to 0°C.
-
Add Triethylamine (TEA, 1.1 g, 11 mmol) dropwise over 1 hour. Note: Slow addition prevents dimerization of the nitrile oxide (furoxan formation).
-
Allow to warm to RT and stir for 12 hours.
-
Workup: Wash with water (2 x 20 mL), 1N HCl (10 mL), and brine. Dry over MgSO₄ and concentrate.
-
Purification: Flash chromatography (Silica, 10% EtOAc in Hexanes).
Visual Analysis
Reaction Mechanism & Regioselectivity (Route A)
The following diagram illustrates the critical pathway in the Claisen route, highlighting where pH control determines the outcome.
Caption: Mechanistic pathway for Route A. Acidification directs the nucleophilic attack to the C4 ketone, ensuring the 5-isopropyl-3-carboxylate product.
Decision Tree: Route Selection
Use this logic flow to determine the appropriate synthesis for your specific constraints.
Caption: Strategic decision tree for selecting the optimal synthetic route based on scale and budget.
References
- Preparation of 5-methyl-isoxazole-3-carboxamide (Patent CN1156723A). Google Patents.
-
Synthesis and Evaluation of New 5-methylisoxazole-3-carboxamide Derivatives . Anti-Infective Agents. Retrieved from [Link]
-
Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates . Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Synthesis of 3-Isoxazolecarboxylic Acid: Methods and Significance . Ningbo Inno Pharmchem Co., Ltd.[7] Retrieved from [Link]
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition . Beilstein Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide - Google Patents [patents.google.com]
- 5. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 6. US5001233A - Synthesis of hydroxylamines using dioxiranes - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
Elemental Analysis Benchmarks for Methyl 5-isopropylisoxazole-3-carboxylate
Content Type: Publish Comparison Guide Subject: CAS 1018053-71-8 | Purity Verification & Analytical Standards Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals
Executive Summary: The Purity Imperative
Methyl 5-isopropylisoxazole-3-carboxylate (CAS: 1018053-71-8 ) is a critical heterocyclic building block, widely utilized in the synthesis of bioactive compounds, including Survival Motor Neuron (SMN) protein stabilizers and PDE2 inhibitors . Its structural integrity—specifically the stability of the isoxazole ring and the ester moiety—is paramount for downstream reaction success.
This guide establishes the Elemental Analysis (EA) benchmarks required to validate this compound's identity and purity. Unlike generic datasheets, we compare the "Gold Standard" combustion analysis against modern alternatives like High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) , providing a data-driven framework for selecting the optimal validation method.
Theoretical Benchmarks: The "Gold Standard"
For any lot of Methyl 5-isopropylisoxazole-3-carboxylate to be considered "Research Grade," it must align with the theoretical elemental composition derived from its molecular formula, C₈H₁₁NO₃ .
Table 1: Theoretical Composition & Acceptance Limits
| Element | Count | Atomic Mass Contribution | Theoretical % (w/w) | Acceptable Range (+/- 0.4%) |
| Carbon (C) | 8 | 96.09 | 56.80% | 56.40% – 57.20% |
| Hydrogen (H) | 11 | 11.09 | 6.55% | 6.15% – 6.95% |
| Nitrogen (N) | 1 | 14.01 | 8.28% | 7.88% – 8.68% |
| Oxygen (O) | 3 | 48.00 | 28.37% | Typically calculated by difference |
Critical Insight: The industry-standard tolerance for pharmaceutical intermediates is ±0.4% . Deviations outside this range often indicate:
Comparative Analysis: Choosing the Right Validation Method
While Combustion Analysis (CHN) is the historical benchmark, it is destructive and requires milligram-scale samples. Modern workflows often employ HRMS or qNMR as superior alternatives depending on the specific analytical need.
Table 2: Methodological Comparison
| Feature | Method A: Combustion Analysis (CHN) | Method B: HRMS (Orbitrap/Q-TOF) | Method C: Quantitative NMR (qNMR) |
| Primary Output | % Composition (C, H, N) | Exact Mass ( | Absolute Purity (wt%) |
| Sample Req. | 2–5 mg (Destructive) | <0.1 mg (Non-destructive) | ~10 mg (Non-destructive) |
| Precision | ±0.4% absolute | <5 ppm mass error | ±0.5% – 1.0% relative |
| Best For... | Bulk Purity Confirmation. The definitive test for total composition (solvents + salts + compound). | Identity Verification. Confirming formula C₈H₁₁NO₃ without ambiguity. | Potency Assignment. Determining the exact weight % for biological assays. |
| Blind Spots | Cannot distinguish isomers (e.g., 3-isopropyl vs. 5-isopropyl). | Insensitive to inorganic salts or moisture.[1] | Requires a high-purity internal standard. |
Experimental Protocols
Protocol A: Handling for Combustion Analysis (CHN)
Challenge: Small isoxazole esters can be volatile or hygroscopic, leading to drifting microbalance readings.[1]
-
Drying: Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours at room temperature. Do not heat above 40°C as the methyl ester may sublime or degrade.
-
Encapsulation: Use tin capsules for solid samples. If the compound presents as an oil (common for impure or supercooled fractions), use hermetically sealed tin pans to prevent evaporation before combustion.[1]
-
Combustion: Operate the analyzer (e.g., Elementar vario EL cube) at 1150°C with oxygen boost to ensure complete oxidation of the aromatic isoxazole ring.
Protocol B: Quantitative NMR (qNMR) for Potency
Challenge: Establishing absolute purity without a reference standard of the analyte itself.[1]
-
Solvent: Dissolve ~10 mg of Methyl 5-isopropylisoxazole-3-carboxylate in 0.6 mL DMSO-d₆ . (CDCl₃ is acceptable but volatile, risking concentration changes during acquisition).[1]
-
Internal Standard (IS): Add an exact amount of Maleic Acid or 1,3,5-Trimethoxybenzene (traceable to NIST SRM).
-
Acquisition:
-
Pulse angle: 90°
-
Relaxation delay (D1): ≥ 60 seconds (5x T1 of the slowest proton).[1]
-
Scans: 16 or 32.
-
-
Integration: Integrate the Isopropyl methyl doublet (~1.3 ppm) or the Methyl ester singlet (~3.9 ppm) against the IS signal.
Visualizing the Validation Workflow
The following diagram illustrates the decision logic for validating Methyl 5-isopropylisoxazole-3-carboxylate in a drug discovery context.
Caption: Logical workflow for validating the purity of Methyl 5-isopropylisoxazole-3-carboxylate, distinguishing between physical states and analytical targets.
References
-
Discovery of a Small Molecule Probe That Post-Translationally Stabilizes the Survival Motor Neuron Protein. Journal of Medicinal Chemistry. (2012). Describes the synthesis and elemental analysis validation of methyl 5-isopropylisoxazole-3-carboxylate (Compound 20).
-
USP <233> Elemental Impurities—Procedures. United States Pharmacopeia. Defines the regulatory framework and validation criteria for elemental analysis in pharmaceutical ingredients. [1]
-
Methyl 5-isopropylisoxazole-3-carboxylate (CAS 1018053-71-8). PubChem Compound Summary. National Center for Biotechnology Information. [1]
-
Quantitative NMR (qNMR) for Purity Assessment. Sigma-Aldrich Technical Guides. Protocols for using internal standards to determine absolute purity.
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 5-isopropylisoxazole-3-carboxylate
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl 5-isopropylisoxazole-3-carboxylate, a compound often utilized in synthetic chemistry. Our commitment to safety and environmental stewardship necessitates a thorough understanding of the potential hazards and the procedures required to mitigate them.
The disposal of any chemical waste is governed by stringent regulations to protect both personnel and the environment.[1][2][3] Improper disposal can lead to significant environmental contamination and may result in substantial legal and financial penalties.[1] Therefore, all laboratory personnel must be trained in and adhere to these established protocols.
Hazard Assessment and Characterization
Anticipated Hazards:
-
Skin and Eye Irritation: Many isoxazole derivatives are known to cause skin and eye irritation.[4][5]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[4]
-
Toxicity: While acute toxicity data is not specified, it is prudent to assume the compound may be harmful if swallowed or absorbed through the skin.[6]
-
Environmental Hazards: Some related compounds are harmful to aquatic life with long-lasting effects.[5][6]
Due to these potential hazards, methyl 5-isopropylisoxazole-3-carboxylate must be disposed of as hazardous chemical waste.[2] It is crucial to consult your institution's Chemical Hygiene Plan (CHP) and your local Environmental Health & Safety (EH&S) office for specific guidance.[7][8]
Table 1: Personal Protective Equipment (PPE) for Handling Methyl 5-isopropylisoxazole-3-carboxylate Waste
| PPE Item | Specification | Rationale |
| Gloves | Chemically resistant gloves (e.g., nitrile). Inspect for tears or holes before use. | To prevent skin contact and absorption.[4] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes or dust.[4] |
| Lab Coat | Standard laboratory coat, fully buttoned. | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. A respirator may be required for handling large quantities. | To minimize inhalation of dust or vapors.[9] |
Waste Segregation and Containerization
Proper segregation of chemical waste is a critical step to prevent dangerous reactions.[7][10] Never mix incompatible chemicals.[7]
Step-by-Step Containerization Protocol:
-
Select an Appropriate Container:
-
The container must be chemically compatible with methyl 5-isopropylisoxazole-3-carboxylate. A high-density polyethylene (HDPE) or glass container is generally suitable.[2][11]
-
The container must be in good condition, with no cracks, leaks, or residue on the exterior.[2][11]
-
It must have a secure, leak-proof screw-top cap.[1]
-
-
Label the Container:
-
As soon as the first drop of waste enters the container, it must be labeled.[2]
-
The label must include the words "Hazardous Waste."[11]
-
Clearly list all chemical constituents by their full name (no abbreviations or formulas) and their approximate percentages.[11]
-
Indicate the specific hazards (e.g., "Irritant," "Environmental Hazard").
-
Include the name of the principal investigator or laboratory and the date of accumulation.
-
-
Accumulate Waste:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[11]
-
Keep the container closed at all times except when adding waste.[2][11]
-
Do not overfill the container; a general rule is to fill to no more than 90% capacity to allow for vapor expansion.[3]
-
Use a secondary containment bin to prevent spills.[1]
-
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of methyl 5-isopropylisoxazole-3-carboxylate.
Disposal Procedures for Different Forms
A. Solid Waste:
-
Carefully sweep up solid methyl 5-isopropylisoxazole-3-carboxylate, avoiding dust generation.[9]
-
Place the solid waste into the pre-labeled hazardous waste container.
-
Contaminated materials such as weighing paper, gloves, and paper towels should also be placed in the same container.
B. Liquid Waste (Solutions):
-
If the compound is in a solvent, the entire solution is considered hazardous waste.
-
Carefully pour the liquid waste into a pre-labeled hazardous waste container designated for liquid organic waste.
-
Do not mix aqueous waste with organic solvent waste unless explicitly permitted by your institution's EH&S guidelines.
C. Empty Containers:
-
Empty containers that held methyl 5-isopropylisoxazole-3-carboxylate must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[12]
-
The rinsate must be collected and disposed of as hazardous liquid waste.[12]
-
After rinsing, deface the original label on the container, and it may then be disposed of in regular laboratory glass or plastic recycling, as per your institution's policy.[12]
Storage and Final Disposal
-
Storage: The hazardous waste container must be stored in a well-ventilated area, away from heat sources and incompatible materials.[1][10] Regular inspections of the storage area should be conducted to check for leaks or container degradation.[1]
-
Pickup and Disposal: Once the container is full or has been in accumulation for the maximum allowable time (often six months for academic labs), arrange for its collection by your institution's EH&S department or a licensed hazardous waste disposal company.[1][13] These professionals are equipped to transport and dispose of the waste in compliance with all federal and state regulations, typically through high-temperature incineration.[14][15]
Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Spill:
-
For a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand).
-
Sweep or scoop the absorbed material into a hazardous waste container.
-
Clean the spill area thoroughly.
-
For a large spill, evacuate the area and contact your institution's emergency response team or EH&S.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[4]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]
-
By adhering to these rigorous protocols, we uphold our professional responsibility to ensure a safe laboratory environment and protect the broader community and ecosystem. Always prioritize safety and when in doubt, consult your institution's safety experts.
References
- How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
- Hazardous Chemical Waste Management Guidelines. Columbia University Research.
- Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA).
- OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration (OSHA).
- Chemistry Lab Waste Disposal. Environmental Marketing Services.
- SAFETY DATA SHEET - 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic acid. Fisher Scientific.
- SAFETY DATA SHEET. Fisher Scientific.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Isoxazole - Safety Data Sheet. ChemicalBook.
- Safety data sheet according to 1907/2006/EC, Article 31.
- 3-hydroxy-isoxazole - Safety Data Sheet. ChemicalBook.
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
- The Laboratory Standard. Office of Clinical and Research Safety.
- How to Manage Chemical Waste Disposal in Academic Labs. Justrite.
- SAFETY DATA SHEET - 3-Hydroxy-5-methylisoxazole. Sigma-Aldrich.
- SAFETY DATA SHEET - 3-Methylisoxazole-5-carboxylic Acid. TCI Chemicals.
- material safety data sheet - Methyl 5-methyl-1,3-oxazole-4-carboxylate. Capot Chemical.
- Chemical Waste Disposal Guidelines. Emory University.
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. fishersci.fr [fishersci.fr]
- 5. leap.epa.ie [leap.epa.ie]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 8. osha.gov [osha.gov]
- 9. fishersci.com [fishersci.com]
- 10. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 11. research.columbia.edu [research.columbia.edu]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. justrite.com [justrite.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling Methyl 5-isopropylisoxazole-3-carboxylate
This guide serves as the definitive operational manual for the safe handling, containment, and disposal of Methyl 5-isopropylisoxazole-3-carboxylate .[1] It is designed for researchers and drug development professionals who require actionable, high-level safety protocols without the fluff.[1]
As a Senior Application Scientist, I have structured this content to prioritize autonomy and safety logic . We move beyond generic "wear gloves" advice to explain why specific materials are chosen based on the chemical's functional groups and physical properties.
Part 1: Immediate Safety Profile (Executive Summary)
Chemical Identity:
-
Name: Methyl 5-isopropylisoxazole-3-carboxylate[1]
-
CAS: 1150271-23-0 (Generic analog reference: 19788-35-3 for Methyl 5-methylisoxazole-3-carboxylate)[1]
-
Functional Class: Isoxazole Ester / Heterocyclic Building Block[1]
-
Physical State: Typically a crystalline solid or low-melting solid (Melting point approx. 40–60°C based on structural analogs).[1]
Hazard Classification (GHS / Precautionary Principle):
-
Signal Word: WARNING
-
Primary Hazards: Skin Irritation (H315), Serious Eye Irritation (H319), STOT-SE Respiratory Irritation (H335).
-
Hidden Hazard: Isoxazole derivatives can exhibit biologically active properties (sensitization or enzyme inhibition).[1] Treat as a potential bioactive agent until toxicological data proves otherwise.[1]
Part 2: Risk Assessment & PPE Strategy
The "Why" Behind the Gear
Standard laboratory PPE is often insufficient for heterocyclic esters if not selected with chemical compatibility in mind.
-
The Ester Factor: Methyl esters can act as solvents.[1] They have the potential to swell or permeate thin rubber membranes over time.[1]
-
The Isoxazole Factor: Heterocycles are common pharmacophores.[1] Skin absorption must be strictly prevented to avoid systemic sensitization.
-
Physical State: As a solid, the primary vector is dust inhalation during weighing and contact transfer via contaminated surfaces.[1]
PPE Selection Matrix
| PPE Component | Recommended Specification | Scientific Rationale (The "Why") |
| Hand Protection | Double Nitrile (0.11 mm min) | Permeation Defense: Esters can degrade nitrile over prolonged contact.[1] The outer glove acts as a sacrificial barrier; the inner glove remains pristine. Change outer glove immediately upon splash. |
| Eye Protection | Chemical Splash Goggles | Vapor/Dust Seal: Safety glasses with side shields are insufficient for fine powders that can drift around lenses.[1] Goggles provide a sealed environment against irritant dusts. |
| Respiratory | Fume Hood (Primary) | Engineering Control: All open handling must occur in a certified fume hood. Backup: N95/P95 respirator if weighing outside a hood (not recommended). |
| Body Defense | Lab Coat (High-Neck) | Coverage: Standard cotton/poly blend is acceptable.[1] Ensure cuffs are tucked under glove gauntlets to prevent wrist exposure. |
Part 3: Operational Protocols
Workflow 1: Weighing & Transfer
Objective: Transfer solid material without generating airborne dust or contaminating the balance.[1]
-
Pre-Check: Verify Fume Hood Sash is at the safe working height (usually 18 inches).
-
Static Control: Use an anti-static gun or ionizer if the powder is flighty.[1] Isoxazole esters can be electrostatic.[1]
-
The "Double-Glove" Technique:
-
Don inner pair (Blue Nitrile).
-
Don outer pair (different color if available, e.g., Purple Nitrile) to easily spot breaches.
-
-
Transfer: Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination of the stock bottle.
-
Decontamination: Wipe the balance area with a solvent-dampened tissue (Ethanol or Isopropanol) before removing the outer gloves.[1]
Workflow 2: Solubilization & Synthesis
Objective: Managing the liquid phase where permeation risks are highest.[1]
-
Solvent Choice: When dissolving in organic solvents (DCM, Ethyl Acetate), remember that the solvent's permeation rating dictates glove life.
-
Note: If using Dichloromethane (DCM), standard nitrile offers <5 minutes protection. Use PVA (Polyvinyl Alcohol) or Silver Shield laminate gloves for DCM handling.
-
-
Temperature Control: If heating the reaction, use a reflux condenser. Methyl esters are volatile; heating increases vapor pressure and inhalation risk.[1]
Part 4: Visualizing Safety Logic
The following diagrams illustrate the decision-making process for PPE selection and the immediate response workflow for spills.
Diagram 1: PPE Decision Logic
Caption: Decision tree for selecting glove material based on physical state and carrier solvent.
Diagram 2: Spill Response Protocol
Caption: Immediate response workflow for solid or liquid spills.
Part 5: Waste Disposal & Deactivation
Disposal Classification: Since Methyl 5-isopropylisoxazole-3-carboxylate contains only Carbon, Hydrogen, Nitrogen, and Oxygen (no Halogens like Cl, Br, F), it is classified as Non-Halogenated Organic Waste .[1]
Disposal Protocol:
-
Liquids: Collect in the "Non-Halogenated Organic Solvents" carboy (typically the red or white can in most labs).
-
Solids/Contaminated PPE: Place in a clear polyethylene bag. Label as "Solid Chemical Waste" with the full chemical name. Do not place in regular trash.
-
Empty Containers: Triple rinse with acetone. Collect the rinsate as hazardous waste. Deface the label before recycling the glass bottle.
Emergency First Aid:
-
Eye Contact: Rinse immediately with water for 15 minutes.[1][2][3][4] Lift eyelids.
-
Skin Contact: Wash with soap and water.[1][3][4][5] Do not use ethanol/solvents on skin (increases absorption).
-
Ingestion: Do not induce vomiting. Rinse mouth.[4] Contact Poison Control.
References
-
PubChem. (n.d.). Methyl 5-methylisoxazole-3-carboxylate (Analog Structure Data).[1][6] National Library of Medicine. Retrieved February 18, 2026, from [Link]
Sources
- 1. Methyl 5-methyl-3-isoxazole carboxylate | CymitQuimica [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.fr [fishersci.fr]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Methyl 5-methylisoxazole-3-carboxylate | C6H7NO3 | CID 88245 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
